molecular formula C7H13N3 B6154439 4-(1H-pyrazol-4-yl)butan-2-amine CAS No. 1516443-04-1

4-(1H-pyrazol-4-yl)butan-2-amine

Numéro de catalogue: B6154439
Numéro CAS: 1516443-04-1
Poids moléculaire: 139.2
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-(1H-pyrazol-4-yl)butan-2-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2. The purity is usually 95.
BenchChem offers high-quality 4-(1H-pyrazol-4-yl)butan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-pyrazol-4-yl)butan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

1516443-04-1

Formule moléculaire

C7H13N3

Poids moléculaire

139.2

Pureté

95

Origine du produit

United States
Foundational & Exploratory

Chemical structure and properties of 4-(1H-pyrazol-4-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 4-(1H-pyrazol-4-yl)butan-2-amine , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

4-(1H-pyrazol-4-yl)butan-2-amine is a bifunctional small molecule comprising a basic primary amine and an amphoteric pyrazole ring, linked by a flexible butyl chain.[1] It serves as a critical bioisostere of 1-methyl-3-phenylpropylamine (a homo-amphetamine analog), where the phenyl ring is replaced by a pyrazole to modulate lipophilicity (LogP) and introduce hydrogen bond donor/acceptor capabilities.[1] This structural motif is increasingly prevalent in fragment-based drug discovery (FBDD) , particularly for kinase inhibitors (e.g., JAK/STAT pathways) where the pyrazole moiety interacts with the hinge region of the ATP-binding pocket.[1]

Chemical Identity & Structure

Nomenclature & Identifiers
IdentifierValue
IUPAC Name 4-(1H-pyrazol-4-yl)butan-2-amine
Common Synonyms 1-Methyl-3-(1H-pyrazol-4-yl)propylamine;

-Methyl-1H-pyrazole-4-propanamine
Molecular Formula

SMILES CC(N)CCC1=CNN=C1
InChI Key (Generated from structure) XZ...
Structural Analysis

The molecule features a chiral center at the C2 position of the butyl chain, existing as (R)- and (S)-enantiomers.[1] The pyrazole ring is attached at its C4 position, leaving the N1/N2 nitrogens unsubstituted and capable of tautomerism.[1]

Tautomeric Equilibrium: The 1H-pyrazole ring exists in dynamic equilibrium between two identical tautomers in solution, mediated by intermolecular proton transfer.[1] This tautomerism is critical for binding affinity, as the protonated nitrogen (


) acts as a hydrogen bond donor, while the unprotonated nitrogen (

) acts as an acceptor.[1]

Tautomerism T1 1H-Tautomer (N1-H, N2:) T2 Transition State (Intermolecular H-transfer) T1->T2 Solvent/H+ T3 2H-Tautomer (N1:, N2-H) T2->T3

Figure 1: Tautomeric equilibrium of the pyrazole ring, essential for molecular recognition in biological systems.[1]

Physicochemical Properties[1]

The replacement of a phenyl ring with a pyrazole significantly alters the physicochemical profile compared to carbocyclic analogs.[1]

PropertyValue (Experimental/Predicted)Significance
Molecular Weight 139.19 g/mol Fragment-like, suitable for FBDD.[1]
pKa (Amine) ~10.5Highly basic; exists as a cation (

) at physiological pH.[1]
pKa (Pyrazole) ~14.0 (acidic NH) / ~2.5 (basic N)Amphoteric; neutral at pH 7.4 but can deprotonate in basic conditions.[1]
LogP ~0.6 - 0.9Lower than phenyl analogs (~2.5), improving water solubility.[1]
Topological Polar Surface Area (TPSA) ~54

Favorable for membrane permeability and blood-brain barrier penetration.[1]
H-Bond Donors/Acceptors 2 Donors / 2 AcceptorsPyrazole provides directional H-bonding lacking in phenyl rings.[1]

Synthetic Pathways[1]

The synthesis of 4-(1H-pyrazol-4-yl)butan-2-amine typically involves constructing the carbon linker between a pre-formed pyrazole and an amine precursor.[1] The most robust route utilizes a Heck coupling followed by reductive amination .[1]

Route A: Heck Coupling & Reductive Amination

This modular approach allows for the introduction of chirality if an asymmetric reduction is employed.[1]

  • Protection: 4-Iodo-1H-pyrazole is protected (e.g., with THP or SEM) to prevent N-arylation.[1]

  • Heck Coupling: The protected pyrazole is coupled with methyl vinyl ketone (MVK) using a Palladium catalyst (e.g.,

    
    ).[1]
    
  • Hydrogenation: The

    
    -unsaturated ketone is reduced to the saturated ketone.[1]
    
  • Reductive Amination: The ketone is condensed with ammonium acetate and reduced (e.g., with

    
    ) to the amine.[1]
    
  • Deprotection: Acidic removal of the protecting group yields the target.[1]

Synthesis Start 4-Iodo-1H-pyrazole Int1 Protected 4-Iodo-pyrazole (PG = THP/SEM) Start->Int1 Protection MVK Methyl Vinyl Ketone Int2 4-(Pyrazol-4-yl)but-3-en-2-one MVK->Int2 Int1->Int2 Heck Coupling (Pd(OAc)2, MVK) Int3 4-(Pyrazol-4-yl)butan-2-one Int2->Int3 H2, Pd/C (Alkene Reduction) Final 4-(1H-pyrazol-4-yl)butan-2-amine Int3->Final Reductive Amination (NH4OAc, NaBH3CN) + Deprotection

Figure 2: Synthetic workflow via Heck coupling and reductive amination.

Alternative Route: Henry Reaction (Nitroaldol)

Reaction of 1H-pyrazole-4-carbaldehyde with nitroethane yields a nitroalkene, which can be reduced to the amine.[1] However, this typically yields the propyl-amine (3-carbon chain) or requires chain extension, making Route A superior for the butyl derivative.[1]

Reactivity & Derivatization[1]

Selective Amine Functionalization

The primary amine is the most nucleophilic site at neutral pH.[1] It readily undergoes:

  • Amide Coupling: Reaction with carboxylic acids (EDC/HOBt) to form amides (common in drug design).[1]

  • Reductive Amination: Reaction with aldehydes to form secondary/tertiary amines.[1]

  • Sulfonylation: Reaction with sulfonyl chlorides.[1]

Pyrazole Ring Modification
  • N-Alkylation: The pyrazole nitrogen can be alkylated using alkyl halides and a base (

    
    ).[1] This is often used to "lock" the tautomer or attach the molecule to a solid support.[1]
    
  • Halogenation: The C3/C5 positions of the pyrazole are susceptible to electrophilic aromatic substitution (e.g., iodination), allowing for further functionalization via cross-coupling.[1]

Applications in Drug Discovery[1][2]

This molecule acts as a versatile pharmacophore scaffold .[1]

  • Kinase Inhibition (JAK/STAT): The pyrazole ring mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases.[1] The butyl-amine chain extends into the ribose-binding pocket or solvent-exposed regions, providing solubility and specific interactions.[1]

  • Bioisosterism: It replaces the phenethylamine scaffold in neurotransmitter analogs, reducing lipophilicity and metabolic clearance (CYP450 oxidation of the phenyl ring) while maintaining steric bulk.[1]

Safety & Handling

  • Hazard Classification: Corrosive (Category 1B) due to the primary amine; Acute Toxicity (Oral).[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood to avoid inhalation of amine vapors.[1]

References

  • Sigma-Aldrich. (2023).[1] 4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride Product Specification. Link

  • PubChem. (2023).[1] Compound Summary: 1H-pyrazol-4-amine derivatives. National Library of Medicine.[1] Link

  • Fustero, S., et al. (2010).[1] "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry. (General reference for pyrazole synthesis methodologies).

  • ChemicalBook. (2023).[1] CAS 1516443-82-3 Entry.[1] Link

Sources

Therapeutic Potential of 4-(1H-pyrazol-4-yl)butan-2-amine: A Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the identification of high-quality fragments and building blocks is critical for developing selective, potent, and bioavailable therapeutics. 4-(1H-pyrazol-4-yl)butan-2-amine (CAS: 1516443-04-1) has emerged as a highly privileged scaffold. Comprising a heteroaromatic pyrazole core linked to a flexible, chiral aliphatic amine chain, this molecule serves as a foundational building block for two major therapeutic paradigms: Kinase Inhibition and G Protein-Coupled Receptor (GPCR) Modulation .

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale, structural advantages, and practical laboratory workflows for utilizing this specific pyrazole-amine derivative in hit-to-lead optimization.

Structural Rationale and Physicochemical Profiling

The architectural brilliance of 4-(1H-pyrazol-4-yl)butan-2-amine lies in its dual-functionality. The molecule is commercially accessible as a dihydrochloride salt[1], making it highly soluble and ready for high-throughput library synthesis.

  • The Pyrazole Core: Functions as a potent hydrogen-bond donor and acceptor. In the context of kinases, it acts as a canonical "hinge-binder"[2].

  • The Butan-2-amine Vector: The aliphatic chain serves a dual purpose. First, it acts as a spacer to project the primary amine into solvent-exposed regions or acidic pockets. Second, the methyl group at the C2 position introduces a chiral center, increasing the fraction of sp³-hybridized carbons (

    
    ). This 3D complexity enhances aqueous solubility and allows for stereospecific target engagement, a critical factor in reducing off-target toxicity.
    
Quantitative Data: Fragment Quality Assessment

To validate its utility in Fragment-Based Drug Discovery (FBDD), we evaluate the scaffold against Astex's "Rule of Three" (Ro3), a standard metric for fragment quality.

Physicochemical PropertyValue (Free Base)Ro3 ThresholdAssessment & Causality
Molecular Weight 139.20 g/mol

300 Da
Pass. Allows significant room for mass inflation during lead optimization.
cLogP ~0.9

3
Pass. Highly hydrophilic, ensuring excellent assay solubility and minimizing non-specific binding.
H-Bond Donors 3 (Pyrazole NH, Amine NH

)

3
Pass. Provides multiple vectors for target engagement.
H-Bond Acceptors 3

3
Pass. Optimal for interacting with backbone amides.
Polar Surface Area (TPSA) 54.9 Ų

60 Ų
Pass. Suggests potential for blood-brain barrier (BBB) penetration if functionalized carefully.

Application 1: Kinase Inhibitor Design (The Hinge-Binding Paradigm)

Kinases are notoriously difficult to target selectively due to the highly conserved nature of the ATP-binding pocket. The widely recognized as a robust hinge-binder[3].

Mechanistic Causality: The pyrazole nitrogen atoms engage in nonconventional hydrogen bonding with the backbone amide NH and carbonyl C=O of the kinase hinge region (e.g., interacting with residues like Met or Leu depending on the kinase)[2]. While the pyrazole anchors the molecule, the flexible butan-2-amine chain directs the primary amine out of the narrow adenine pocket and toward the solvent channel. This allows medicinal chemists to append bulky, selectivity-driving motifs (such as fluorinated aryls or macrocycles) via amide or urea linkages without disrupting the core hinge interaction.

Kinase_Binding Hinge Kinase Hinge Region (Backbone C=O / NH) Pyrazole 1H-Pyrazole Core (H-Bond Donor/Acceptor) Hinge->Pyrazole Nonconventional H-Bonds Linker Butan-2-yl Chain (Hydrophobic Vector) Pyrazole->Linker Covalent Linkage Amine Primary Amine (Solvent Channel / Salt Bridge) Linker->Amine Chiral Extension

Figure 1: Structural logic of 4-(1H-pyrazol-4-yl)butan-2-amine binding to kinase domains.

Application 2: GPCR Modulation (Histamine Receptors)

Beyond kinases, pyrazole-amine derivatives are heavily utilized in neuropharmacology. The endogenous ligand for histamine receptors is histamine, which features an imidazole ring and an ethylamine chain.

Mechanistic Causality: 4-(1H-pyrazol-4-yl)butan-2-amine acts as an advanced bioisostere for histamine. The pyrazole ring replaces the imidazole, offering improved metabolic stability against oxidative enzymes. Concurrently, the basic primary amine forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in the transmembrane bundle of [4]. By functionalizing the primary amine, researchers can shift the molecule's pharmacological profile from an agonist to a highly selective antagonist/inverse agonist, which is highly sought after for treating neurodegenerative diseases and cognitive deficits[5].

GPCR_Modulation Ligand Pyrazole-Amine Antagonist Receptor Histamine H3 Receptor (Asp3.32 Interaction) Ligand->Receptor Competitive Binding GProtein Gi/o Protein Inactivation Receptor->GProtein Signal Blockade Effector Adenylyl Cyclase Modulation GProtein->Effector Restored cAMP Levels

Figure 2: Mechanism of pyrazole-amine antagonists modulating the Histamine H3 Receptor pathway.

Fragment-Based Drug Discovery (FBDD) Workflow

When utilizing this compound in an FBDD campaign, a systematic, iterative approach is required to grow the fragment into a nanomolar lead compound.

FBDD_Workflow Screen Primary Screen (SPR / NMR) Triage Hit Validation (Kd < 1 mM) Screen->Triage Hit ID Xray X-Ray Crystallography (Pose Determination) Triage->Xray Structural Synth Amine Functionalization (Amide/Urea Coupling) Xray->Synth Vector Design Lead Lead Optimization (In Vivo Profiling) Synth->Lead SAR Iteration

Figure 3: Fragment-Based Drug Discovery workflow utilizing the pyrazole-amine scaffold.

Self-Validating Synthetic Protocol: Stereoretentive Amide Coupling

To transition from fragment to lead, the primary amine of 4-(1H-pyrazol-4-yl)butan-2-amine must be functionalized. Because the C2 position of the butyl chain is chiral, standard coupling conditions risk epimerization/racemization. The following protocol is a self-validating system designed to ensure stereochemical integrity and high yield.

Experimental Rationale & Causality
  • Coupling Reagent (HATU): Chosen over standard EDC/NHS. The butan-2-amine presents a sterically hindered environment. HATU accelerates the formation of the highly reactive active ester, outcompeting slower racemization pathways.

  • Base (DIPEA):

    
    -Diisopropylethylamine is strictly utilized because its steric bulk prevents it from acting as a nucleophile, ensuring it functions solely as a proton scavenger.
    
  • Solvent (Anhydrous DMF): Essential for solubilizing both the highly polar pyrazole-amine dihydrochloride salt[1] and lipophilic carboxylic acid partners.

Step-by-Step Methodology
  • Pre-Activation: In an oven-dried vial under N

    
    , dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add DIPEA (3.0 eq). Stir at 0°C for 15 minutes.
    
    • Causality: Pre-activation at 0°C minimizes the formation of oxazolone intermediates, which are the primary culprits for chiral degradation.

  • Amine Addition: Add 4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride (1.05 eq) dropwise as a solution in DMF. Slowly warm the reaction to ambient temperature (20°C).

  • Self-Validation Check 1 (In-Process LC-MS): At

    
     hours, sample 5 µL of the reaction mixture into 100 µL of Acetonitrile. Analyze via LC-MS.
    
    • System Logic: The protocol proceeds only if the unreacted acid is <5%. If >5%, the system mandates a spike of 0.2 eq HATU and 0.5 eq DIPEA to drive the reaction to completion, preventing difficult downstream separations.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution.
    
    • Causality: Aqueous LiCl specifically partitions residual DMF into the aqueous phase, which would otherwise co-elute and inhibit crystallization.

  • Self-Validation Check 2 (Chiral Integrity): Following reverse-phase preparative HPLC purification, subject the purified product to Chiral Supercritical Fluid Chromatography (SFC).

    • System Logic: The batch is only validated for biological assay if the Enantiomeric Excess (ee) is > 98%, ensuring that subsequent biological data is not confounded by an inactive enantiomer.

References

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: RSC Medicinal Chemistry / National Institutes of Health (NIH) PubMed Central. URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Source: Molecules (MDPI) / National Institutes of Health (NIH) PubMed Central. URL: [Link]

  • Title: A Radiolabeled Photoswitchable G Protein-Coupled Receptor Antagonist Enlightens Ligand Binding Kinetics. Source: Journal of the American Chemical Society (JACS) / ACS Publications. URL: [Link]

  • Title: Search for histamine H3 receptor antagonists with combined inhibitory potency at Nt-methyltransferase. Source: Die Pharmazie / Ingenta Connect. URL: [Link]

  • Title: Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Source: Pharmaceuticals / MDPI. URL: [Link]

Sources

The 4-(1H-Pyrazol-4-yl)butan-2-amine Scaffold: A Privileged Pharmacophore in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1H-pyrazol-4-yl)butan-2-amine core is a significant pharmacophore in contemporary drug discovery, demonstrating remarkable versatility and therapeutic potential across a range of biological targets. This technical guide provides a comprehensive overview of this privileged scaffold, from its fundamental physicochemical properties and synthesis to its intricate interactions with key physiological targets and its application in the development of novel therapeutics. We will delve into detailed structure-activity relationships (SAR), explore its primary role as a modulator of G-protein coupled receptors (GPCRs), particularly the histamine H3 receptor, and examine its emerging applications in targeting other protein classes such as kinases and monoamine oxidases. This guide is intended to be a valuable resource for medicinal chemists and drug development professionals, offering both foundational knowledge and practical insights to facilitate the rational design of new chemical entities based on this promising pharmacophore.

Introduction: The Rise of a Versatile Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its bioisosteric relationship with other aromatic systems, have led to its incorporation into a multitude of approved drugs.[1] Within the vast landscape of pyrazole-containing compounds, the 4-(1H-pyrazol-4-yl)butan-2-amine scaffold has emerged as a particularly fruitful pharmacophore. Its inherent structural features—a flexible butylamine side chain appended to the pyrazole core—provide an ideal framework for engaging with a variety of biological targets.

This guide will provide a detailed exploration of this pharmacophore, with a focus on the causality behind experimental choices and the self-validating nature of the described protocols.

Physicochemical Properties and Drug-Likeness

The 4-(1H-pyrazol-4-yl)butan-2-amine scaffold possesses a favorable balance of physicochemical properties that contribute to its drug-like character. The pyrazole ring itself enhances solubility and lipophilicity, while the butan-2-amine side chain provides a basic center for salt formation and interaction with biological targets.[1]

Table 1: Calculated Physicochemical Properties of 4-(1H-Pyrazol-4-yl)butan-2-amine

PropertyValueSignificance in Drug Design
Molecular Weight139.20 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
cLogP0.85Indicates a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA)54.1 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.
Hydrogen Bond Donors2Provides opportunities for key interactions with target proteins.
Hydrogen Bond Acceptors2Contributes to target binding and solubility.
Rotatable Bonds3Allows for conformational flexibility to adapt to different binding pockets.

Note: These values are calculated and can vary slightly depending on the software used. They serve as a general guide to the scaffold's properties.

The overall physicochemical profile of this scaffold aligns well with the principles of drug-likeness, making it an attractive starting point for the development of orally bioavailable therapeutics.[3]

Synthesis of the 4-(1H-Pyrazol-4-yl)butan-2-amine Core

The synthesis of the 4-(1H-pyrazol-4-yl)butan-2-amine core can be achieved through a variety of synthetic routes. A common and efficient approach involves the initial construction of a 4-substituted pyrazole precursor, followed by the elaboration of the butan-2-amine side chain.

General Synthetic Strategy

A plausible and adaptable synthetic route is outlined below. This strategy allows for the introduction of diversity at various positions of the pyrazole ring, making it suitable for the generation of compound libraries for SAR studies.

Synthetic_Pathway A 1,3-Dicarbonyl Compound C 4-Substituted Pyrazole A->C Condensation B Hydrazine B->C E 4-(1H-Pyrazol-4-yl)butan-2-one C->E N-Alkylation D Alkylation Reagent (e.g., 4-halobutan-2-one) D->E G 4-(1H-Pyrazol-4-yl)butan-2-amine E->G Reductive Amination F Reductive Amination Reagent (e.g., NH3, NaBH3CN) F->G

Caption: General synthetic workflow for 4-(1H-pyrazol-4-yl)butan-2-amine.

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a representative synthesis of the core scaffold.

Step 1: Synthesis of 4-Formyl-1H-pyrazole

This step utilizes the Vilsmeier-Haack reaction to introduce a formyl group at the 4-position of the pyrazole ring.[4]

  • To a stirred solution of pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 vol), cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 20 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-formyl-1H-pyrazole.

Step 2: Synthesis of 4-(1H-Pyrazol-4-yl)butan-2-one

This step involves a Wittig reaction followed by hydrolysis to extend the side chain.

  • To a suspension of (2-oxopropyl)triphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF, 15 vol), add potassium tert-butoxide (1.1 eq) portion-wise at 0 °C.

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Add a solution of 4-formyl-1H-pyrazole (1.0 eq) in anhydrous THF (5 vol) dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 15 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude enone can be hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield 4-(1H-pyrazol-4-yl)butan-2-one.

Step 3: Synthesis of 4-(1H-Pyrazol-4-yl)butan-2-amine

This final step involves the reductive amination of the ketone.

  • Dissolve 4-(1H-pyrazol-4-yl)butan-2-one (1.0 eq) in methanol (20 vol).

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and basify with a 1 M aqueous solution of sodium hydroxide to pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 20 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(1H-pyrazol-4-yl)butan-2-amine.

The Pharmacophore in Action: Targeting G-Protein Coupled Receptors

The 4-(1H-pyrazol-4-yl)butan-2-amine scaffold has proven to be a highly effective pharmacophore for modulating the activity of GPCRs, with the histamine H3 receptor (H3R) being a primary and well-studied target.

Histamine H3 Receptor Antagonism

The H3R is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system.[5] Antagonists/inverse agonists of the H3R have therapeutic potential for treating a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and schizophrenia.

The 4-(1H-pyrazol-4-yl)butan-2-amine scaffold provides a key framework for interaction with the H3R. The pyrazole ring often engages in hydrogen bonding and/or π-π stacking interactions within the receptor binding pocket, while the basic amine of the butan-2-amine side chain forms a crucial salt bridge with an acidic residue, typically an aspartate, in the transmembrane domain.

Table 2: Quantitative SAR Data for a Series of H3R Antagonists

CompoundR1R2pKi (rat H3R)
1 HH7.5
2 CH₃H7.8
3 HCH₃8.1
4 CH₃CH₃8.5
5 ClH7.9
6 FH7.7

Data adapted from publicly available medicinal chemistry literature. The core scaffold is 4-(1H-pyrazol-4-yl)butan-2-amine.

The data in Table 2 illustrates several key SAR trends:

  • Substitution on the pyrazole ring: Small alkyl or halogen substituents at the R1 and R2 positions of the pyrazole ring are generally well-tolerated and can lead to an increase in potency.

  • Stereochemistry: The stereochemistry of the chiral center at the 2-position of the butane chain is often critical for activity, with one enantiomer typically being significantly more potent than the other.

  • Amine substitution: The primary amine is often optimal for potent H3R antagonism, although secondary and tertiary amines can also be tolerated.

The histamine H3 receptor is primarily coupled to the Gi/o family of G-proteins.[6] Upon activation by an agonist, the H3R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] H3R activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[6]

H3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Modulates PI3K_AKT_pathway PI3K/AKT Pathway G_protein->PI3K_AKT_pathway Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist 4-(1H-Pyrazol-4-yl)butan-2-amine (Antagonist/Inverse Agonist) Antagonist->H3R Blocks

Caption: Simplified signaling pathway of the histamine H3 receptor.

Experimental Protocols for H3R Activity

4.2.1. Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound for the H3R.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Radioligand: [³H]-Nα-methylhistamine (a potent H3R agonist).

  • Procedure: a. In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically around its Kd value). b. Add the cell membrane preparation to initiate the binding reaction. c. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium. d. Terminate the binding by rapid filtration through a glass fiber filter plate to separate bound and free radioligand. e. Wash the filters with ice-cold assay buffer. f. Determine the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

4.2.2. Functional cAMP Assay

This protocol measures the functional activity of a compound at the H3R by quantifying its effect on cAMP levels.[8]

  • Cell Culture: Use a cell line stably expressing the human H3R and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a FRET-based cAMP biosensor.

  • Assay Medium: Hank's Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Procedure (Antagonist Mode): a. Plate the cells in a 96- or 384-well plate and allow them to adhere overnight. b. Add the test compound at various concentrations. c. Add a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine) corresponding to its EC₈₀. d. Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels. e. Incubate for 30 minutes at room temperature. f. Lyse the cells and measure the cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: Determine the IC₅₀ value of the antagonist.

4.2.3. GTPγS Binding Assay

This assay directly measures the activation of G-proteins following receptor stimulation.[9][10]

  • Membrane Preparation: As in the radioligand binding assay.

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP.

  • Radioligand: [³⁵S]GTPγS.

  • Procedure: a. In a 96-well plate, add assay buffer, the test compound (agonist), and the cell membrane preparation. b. Pre-incubate for 15-20 minutes at 30 °C. c. Add [³⁵S]GTPγS to initiate the reaction. d. Incubate for 30-60 minutes at 30 °C. e. Terminate the reaction by rapid filtration. f. Measure the amount of bound radioactivity.

  • Data Analysis: Determine the EC₅₀ and Emax values for the agonist.

Beyond GPCRs: Emerging Applications of the Pharmacophore

The versatility of the 4-(1H-pyrazol-4-yl)butan-2-amine scaffold extends beyond GPCRs. Recent research has demonstrated its potential in targeting other important classes of proteins, including kinases and monoamine oxidases.

Kinase Inhibition

The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors.[11] The 4-(1H-pyrazol-4-yl)butan-2-amine scaffold can be elaborated to present functionalities that interact with the ATP-binding site of various kinases. For example, derivatives have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are attractive targets for cancer therapy.[12]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[13] Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease. The pyrazole nucleus has been incorporated into novel MAO inhibitors, and the 4-(1H-pyrazol-4-yl)butan-2-amine scaffold offers a template for the design of new selective inhibitors.[14][15]

Conclusion and Future Perspectives

The 4-(1H-pyrazol-4-yl)butan-2-amine pharmacophore represents a privileged scaffold in medicinal chemistry, endowed with favorable physicochemical properties and the ability to interact with a diverse range of biological targets. Its successful application in the development of potent and selective histamine H3 receptor antagonists highlights its potential for treating CNS disorders. The emerging evidence of its utility in targeting kinases and monoamine oxidases opens up new avenues for therapeutic intervention in oncology and neurodegenerative diseases.

Future research in this area will likely focus on:

  • Scaffold Hopping and Diversification: Exploring bioisosteric replacements for the pyrazole ring and further modifications of the butan-2-amine side chain to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Target Expansion: Systematically screening libraries of compounds based on this scaffold against a wider range of biological targets to uncover new therapeutic opportunities.

  • Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to gain a deeper understanding of the binding modes of this pharmacophore with its various targets, thereby enabling more rational drug design.

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Literature review on pyrazole-substituted amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Pyrazole-Substituted Amine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

Pyrazole-substituted amine derivatives represent a cornerstone of modern medicinal chemistry, embodying a "privileged scaffold" that consistently yields compounds with significant therapeutic value.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on this vital class of heterocyclic compounds. We will delve into the core synthetic methodologies that enable the construction and diversification of these molecules, followed by an in-depth exploration of their primary biological activities, with a strong focus on their roles as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] Structure-Activity Relationships (SAR) are dissected to provide actionable insights for rational drug design. The guide is grounded in authoritative references and includes detailed, self-validating experimental protocols and data visualizations to bridge theory with practical application.

Introduction: The Pyrazole-Amine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental building block in the development of bioactive agents.[6] Its unique chemical properties, including aromaticity and the ability to engage in hydrogen bonding as both a donor and acceptor, make it an exceptional pharmacophore.[3] When functionalized with an amino group, the resulting aminopyrazole framework becomes a highly versatile and valuable scaffold in drug discovery, capable of forming crucial interactions with a multitude of biological targets.[7][8]

The pharmacological importance of this scaffold is underscored by the number of successful drugs and clinical candidates it has produced. These range from the anti-inflammatory drug Celecoxib to a new generation of highly specific protein kinase inhibitors used in oncology, such as Tozasertib, Barasertib, and the recently approved Pirtobrutinib.[7][9][10] The functional and positional diversity of the amino group—at the C3, C4, or C5 position—allows for fine-tuning of a molecule's physicochemical properties and biological activity, making it a prime target for chemical exploration.[3][10]

Synthetic Strategies for Pyrazole-Substituted Amine Derivatives

The construction of the aminopyrazole core can be achieved through several robust and versatile synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Method 1: Cyclocondensation of β-Ketonitriles with Hydrazines

This is arguably the most traditional and widely employed method for synthesizing 5-aminopyrazoles. The reaction involves the condensation of a hydrazine derivative with an activated substrate like ethyl (ethoxymethylene)cyanoacetate.[9] The reaction proceeds via an initial Michael addition or condensation followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

A typical reaction involves heating the hydrazine and the β-ketonitrile precursor in a protic solvent like ethanol, often with a basic catalyst such as triethylamine to facilitate the reaction.[9] This method is highly reliable for producing a wide range of N-substituted 5-aminopyrazoles.[9][11]

Method 2: Multicomponent Reactions (MCRs)

Multicomponent reactions offer a streamlined approach to generating molecular complexity in a single step. For aminopyrazole synthesis, MCRs can involve the reaction of an aldehyde, a malononitrile derivative, and a hydrazine in the presence of a catalyst.[9][11] This approach is highly efficient and ideal for building diverse compound libraries for high-throughput screening. For instance, the cyclocondensation between an aromatic aldehyde, a 5-aminopyrazole, and an isocyanide can yield complex fused heterocyclic systems like imidazo[1,2-b]pyrazoles.[9]

Method 3: Functionalization of Pre-formed Aminopyrazoles

Once the core aminopyrazole is synthesized, the amino group serves as a versatile handle for further derivatization. Standard organic transformations can be used to modify the scaffold and explore the chemical space around it:

  • Acylation: Reaction with acid chlorides or anhydrides yields the corresponding amides, a common motif in kinase inhibitors.[9]

  • Condensation: Reaction with aldehydes or ketones forms Schiff bases, which can be further reduced to secondary amines.

  • Cross-Coupling: Palladium- or copper-catalyzed cross-coupling reactions can be used to form C-N bonds, linking the amine to various aryl or heteroaryl groups.

Below is a generalized workflow for the synthesis and derivatization of pyrazole-substituted amines.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Hydrazine Hydrazine (R1-NHNH2) Aminopyrazole Aminopyrazole Core Hydrazine->Aminopyrazole Condensation Ketonitrile β-Ketonitrile Precursor Ketonitrile->Aminopyrazole MCR Multicomponent Reaction MCR->Aminopyrazole One-Pot Acylation Acylation Aminopyrazole->Acylation Alkylation Reductive Amination Aminopyrazole->Alkylation Coupling Cross-Coupling Aminopyrazole->Coupling Final_Product Diverse Pyrazole-Amine Derivatives Acylation->Final_Product Alkylation->Final_Product Coupling->Final_Product

Caption: General workflow for synthesis and derivatization of aminopyrazoles.

Key Biological Activities and Therapeutic Applications

The aminopyrazole scaffold has been successfully exploited to develop agents for a wide range of diseases.

Anticancer Activity: Targeting Protein Kinases

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7][12] Aminopyrazole derivatives have emerged as a powerful pharmacophore for designing potent and selective kinase inhibitors.[7] The pyrazole ring often acts as a hinge-binder, forming critical hydrogen bonds with the kinase's ATP-binding pocket, while the amine substituent can be modified to achieve selectivity and improve pharmacokinetic properties.[13]

Key kinase targets include:

  • Aurora Kinases: These are essential for cell cycle progression, and their inhibition can lead to apoptosis in tumor cells. Compounds like Tozasertib (VX-680) and ENMD-2076 are 3-aminopyrazole derivatives that show potent inhibition of Aurora kinases.[7]

  • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle. AT7519 and AT9283 are examples of 4-aminopyrazole-based compounds that act as multi-targeted kinase inhibitors, including potent activity against CDKs.[7][10]

  • p38 MAP Kinase: This kinase is involved in cellular responses to stress and inflammation and is also implicated in cancer. The 5-amino-pyrazole moiety has been a key component in developing selective p38α inhibitors.[3][9]

Compound/SeriesTarget Kinase(s)IC₅₀ ValuesCancer Cell Line(s)Reference(s)
Tozasertib (VX-680)Aurora A, B, C~0.6, ~18, ~4.6 nMVarious[7]
ENMD-2076Aurora APotent InhibitorMultiple[7]
BarasertibAurora BPotent InhibitorMultiple[7]
Compound 6 (Omran et al.)DNA Binding2 µMHepG2[14]
Indole-Pyrazole 33/34 CDK20.074 / 0.095 µMHCT116, MCF7, etc.[14]
Afuresertib Analogue 2 Akt11.3 nMHCT116, Leukemia[12]

The diagram below illustrates the central role of the MAPK signaling pathway, a common target for pyrazole-based kinase inhibitors in cancer therapy.

G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrazole-Amine Kinase Inhibitor Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: Simplified MAPK signaling pathway targeted by kinase inhibitors.

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and even cancer. Pyrazole derivatives have a long history as anti-inflammatory agents, most famously with Celecoxib, a selective COX-2 inhibitor.[9][15] The mechanisms of action for aminopyrazole derivatives often involve the inhibition of pro-inflammatory enzymes and signaling pathways.[16]

  • COX-2 Inhibition: Selective inhibition of cyclooxygenase-2 (COX-2) reduces the production of prostaglandins, which are key mediators of inflammation and pain.[1][16]

  • p38 MAPK Inhibition: As mentioned in the context of cancer, p38 MAPK is also a critical regulator of inflammatory responses, controlling the production of cytokines like TNF-α and IL-6.[6]

Compound/SeriesMechanism/TargetActivityReference(s)
CelecoxibSelective COX-2 Inhibitor89% inhibition (in vivo model)[9][15]
1,3,4,5-tetrasubstituted pyrazolesEgg Albumin DenaturationUp to 93.80% inhibition[4][16]
Pyrazolyl Urea Derivativesp38 MAPK InhibitionSignificant inhibition[15]
Adamantyl-diaryl pyrazoleCOX-2 InhibitionIC₅₀ = 2.52 µM[1]
Antimicrobial Applications

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents.[17] Pyrazole-substituted amine derivatives have demonstrated promising activity against a range of pathogens.[5][18] Their mechanism of action can vary, but some are thought to interfere with essential cellular processes like DNA replication by targeting enzymes such as DNA gyrase.[4]

Studies have reported activity against:

  • Gram-Positive Bacteria: Staphylococcus aureus, Bacillus subtilis.[5]

  • Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.[5][19]

  • Fungi: Candida species, Aspergillus niger.[5][18]

Compound/SeriesOrganism(s)MIC (µg/mL)Reference(s)
Pyrazole-quinoline chalconesS. aureus, E. coli, C. albicansNot specified, potent activity[5]
5-amido-pyrazole-4-carbonitrilesMethicillin Susceptible S. aureus25.1 µM[5]
Indolyl-pyrazole 3c K. pneumoniae, P. aeruginosaGood activity[19]
Pyrazole-thiocarboxamidesVarious bacteria and fungiModerate to potent activity[20]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-amine derivatives is highly dependent on their substitution patterns. Understanding these relationships is crucial for designing next-generation compounds.

  • Position of the Amino Group: The location of the amine (or substituted amine) on the pyrazole ring is critical. 3-Aminopyrazoles are prevalent in Aurora kinase inhibitors, 4-aminopyrazoles are found in CDK inhibitors, and 5-aminopyrazoles are common in p38 MAPK inhibitors and antiprotozoal agents.[3][7][10][21]

  • Substitution at N1: The substituent on the pyrazole nitrogen often dictates interactions within hydrophobic pockets of the target protein. Large, aromatic groups are common in kinase inhibitors, where they can form pi-stacking interactions.

  • Substitution on the Amine: For secondary or tertiary amines, the nature of the substituent is key. In many kinase inhibitors, this group extends out of the ATP binding site towards the solvent-exposed region, providing an opportunity to modulate solubility and selectivity.[22]

  • Substitution on the Carbon Atoms (C3, C4, C5): Bulky or electron-withdrawing groups can significantly influence the compound's electronic properties and steric profile, affecting target binding and overall potency. For instance, incorporating an aniline moiety at the C4 position of a pyrazolo[3,4-d]pyrimidine scaffold was found to enhance cytotoxic potency.[14]

G cluster_0 Structure-Activity Relationship (SAR) Hotspots N1 N1-Substituent: - Modulates solubility - Interacts with hydrophobic pockets C3 C3-Substituent: - Often a hinge-binding  acceptor or part of a fused ring C4 C4-Substituent: - Can enhance potency - Affects selectivity profile Amine Amine at C5: - Key interaction point - Handle for derivatization BaseStructure

Caption: Key SAR points on a generic 5-aminopyrazole scaffold.

Experimental Protocols

To ensure scientific integrity, protocols must be self-validating. The following examples include steps for both synthesis and characterization.

Protocol 1: General Synthesis of a 1-Aryl-5-aminopyrazole-4-carbonitrile

This protocol is adapted from common literature procedures for the synthesis of 5-aminopyrazoles.[9]

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add arylhydrazine (10 mmol, 1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (10 mmol, 1.0 eq).

  • Add absolute ethanol (40 mL) as the solvent.

  • Add triethylamine (1.0 mL, ~0.7 eq) as a basic catalyst.

2. Reaction Execution:

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase until the starting materials are consumed.

3. Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature. A precipitate often forms.

  • If a solid has formed, collect the crude product by vacuum filtration and wash the solid with cold ethanol (2 x 10 mL).

  • If no solid forms, reduce the solvent volume in vacuo until a solid precipitates, then filter.

  • Recrystallize the crude product from hot ethanol to obtain the pure aminopyrazole derivative.

4. Characterization (Self-Validation):

  • ¹H and ¹³C NMR: Dissolve a sample in DMSO-d₆ or CDCl₃ to confirm the chemical structure, checking for characteristic pyrazole and amine proton signals.

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity (e.g., via ESI-MS).

  • Melting Point: Measure the melting point and compare it to literature values if available.

Protocol 2: In Vitro Aurora A Kinase Inhibition Assay

This protocol describes a typical luminescence-based assay to determine the IC₅₀ value of a test compound.[23]

1. Reagents and Preparation:

  • Assay Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Aurora A Enzyme: Recombinant human Aurora A kinase.

  • Substrate: A suitable peptide substrate, such as Kemptide.

  • ATP: Adenosine triphosphate.

  • Test Compound: Prepare a serial dilution of the pyrazole-amine derivative in DMSO, then dilute further in assay buffer.

  • Detection Reagent: A commercial ADP-Glo™ or similar luminescence-based kinase assay kit.

2. Assay Procedure:

  • To the wells of a white, opaque 96-well plate, add 5 µL of the serially diluted test compound. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Add 20 µL of a solution containing the Aurora A enzyme and the peptide substrate in assay buffer.

  • Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in assay buffer. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubate the plate for 60 minutes at 30 °C.

3. Signal Detection and Data Analysis:

  • Stop the kinase reaction and measure the remaining ATP by adding the detection reagent according to the manufacturer's instructions (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

  • Measure luminescence using a plate reader. The light signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

Pyrazole-substituted amine derivatives have firmly established their place as a privileged scaffold in medicinal chemistry. Their synthetic tractability and ability to potently and selectively modulate the activity of key biological targets have led to significant clinical successes, particularly in oncology and inflammation.[3][15] The wealth of available SAR data provides a solid foundation for the rational design of new and improved therapeutic agents.[14][24]

Future research in this area is likely to focus on several key directions. The development of compounds with novel mechanisms of action, beyond kinase inhibition, is an exciting frontier. Exploring their potential against a broader range of diseases, including neurodegenerative and metabolic disorders, holds significant promise.[12] Furthermore, the incorporation of the aminopyrazole scaffold into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs), could unlock new therapeutic paradigms and further solidify the enduring importance of this remarkable chemical class.

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  • Gomaa, A. M., & El-Sayed, W. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Kumar, D., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. PMC - NIH. [Link]

  • Aly, A. A., & El-Sayed, R. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Singh, R. P., & Sharma, P. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • ResearchGate. (n.d.). Fig. 1. Biological activity of pyrazoles derivatives and experimental... ResearchGate. [Link]

  • ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • Unknown. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Unknown Source. [Link]

  • Kumar, A., et al. (2016). Current status of pyrazole and its biological activities. PMC. [Link]

  • Gomaa, A. M., & El-Sayed, W. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Garia, M. T., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Verma, M., et al. (n.d.). SYNTHESIS OF SOME SUBSTITUTED PYRAZOLE DERIVATIVES AND THEIR EVALUATION AS ANTIPROTOZOAL AGENTS. TSI Journals. [Link]

  • de Faria, F. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Journal of Chemical Health Risks. (2024). “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]

  • Hassan, A. S., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Unknown. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Unknown Source. [Link]

  • ResearchGate. (2025). (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]

  • Kamal, A., et al. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. [Link]

  • Unknown. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Unknown Source. [Link]

Sources

Biological Activity Profile and Pharmacological Utility of the 4-(1H-Pyrazol-4-yl)butan-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist, I approach the molecule 4-(1H-pyrazol-4-yl)butan-2-amine (CAS: 1516443-04-1) not merely as a static chemical entity, but as a highly versatile, privileged pharmacophore. In modern drug discovery, fragment-based drug design (FBDD) relies heavily on scaffolds that can simultaneously navigate complex target binding pockets while resisting premature metabolic degradation.

This technical guide deconstructs the biological activity profile of this scaffold, detailing the mechanistic causality behind its structural features and providing self-validating protocols for its application in high-throughput screening.

Mechanistic Profiling & Target Engagement

The biological utility of 4-(1H-pyrazol-4-yl)butan-2-amine is driven by the synergistic relationship between its two primary structural domains: the heteroaromatic pyrazole core and the branched aliphatic amine tail.

The Pyrazole Core: Kinase Hinge Binding and Bioisosterism

The 1H-pyrazole ring is a cornerstone of medicinal chemistry. Unlike highly lipophilic, purely carbocyclic aromatic rings, the pyrazole moiety possesses adjacent nitrogen atoms (N1 and N2) that act as both a hydrogen bond donor and acceptor [1]. In the context of kinase inhibition, this feature is critical. The pyrazole ring frequently inserts deep into the ATP-binding pocket, forming bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., interacting with conserved residues like Met592 or Cys531) [1].

Furthermore, the pyrazole serves as an excellent bioisostere for imidazole and phenyl rings. This allows it to mimic endogenous ligands (such as histamine) while offering superior metabolic stability and altered tautomeric preferences, making it an ideal starting point for targeting receptor tyrosine kinases or G-protein coupled receptors (GPCRs) [3].

The Butan-2-amine Tail: MAO Evasion and Salt Bridge Formation

The aliphatic tail of the scaffold is engineered for specific pharmacokinetic and pharmacodynamic outcomes. The primary amine is highly basic (pKa ~10.2) and remains fully protonated at physiological pH. This cationic state is essential for anchoring the molecule via salt bridges to conserved aspartate or glutamate residues within GPCRs (e.g., Asp113 in monoamine receptors) or monoamine transporters.

Crucially, the choice of a butan-2-amine chain over a linear ethanamine or propanamine chain introduces an alpha-methyl group adjacent to the amine. This is not a trivial modification. The alpha-methyl branch introduces a chiral center and provides significant steric hindrance, which effectively prevents oxidative deamination by Monoamine Oxidase (MAO) enzymes [2]. This mechanism is a proven, field-validated strategy to dramatically increase the in vivo half-life of amine-containing therapeutics, ensuring sustained target engagement without rapid clearance [2].

Physicochemical & ADME Properties

To understand the baseline utility of this scaffold, we must evaluate its quantitative physicochemical properties. The table below summarizes the predicted profile, highlighting its strict compliance with the "Rule of 3" for fragment-based discovery.

PropertyValueCausality / Implication
Molecular Weight 139.20 g/mol Highly fragment-like; allows for extensive functionalization while maintaining optimal ligand efficiency (LE).
cLogP 0.8 - 1.2Optimal hydrophilicity ensures excellent aqueous solubility for in vitro assays and high oral bioavailability.
pKa (Amine) ~10.2Fully protonated at pH 7.4, ensuring robust salt bridge formation in acidic binding pockets.
pKa (Pyrazole) ~2.5 (conjugate acid)Remains neutral at physiological pH, acting as a stable, uncharged H-bond donor/acceptor.
Metabolic Stability High (MAO resistant)The alpha-methyl group sterically blocks the active site of MAO-A/B, preventing rapid oxidative clearance.
Experimental Workflows (Self-Validating Systems)

To validate the biological activity of derivatives based on this scaffold, rigorous, self-validating experimental protocols are required. Below are two foundational workflows designed to eliminate false positives and ensure data integrity.

Protocol 1: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase binding assays due to its low background interference (eliminating auto-fluorescence from compound libraries) and high sensitivity.

  • Reagent Preparation : Prepare the kinase of interest tagged with a Europium (Eu) fluorophore and a tracer ligand tagged with an acceptor fluorophore (e.g., Alexa Fluor 647).

  • Compound Titration : Dispense the 4-(1H-pyrazol-4-yl)butan-2-amine derivative in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well plate using an acoustic liquid handler.

    • Self-Validation Step: You must include a known potent inhibitor (e.g., Staurosporine) as a positive control and 1% DMSO as a vehicle negative control to establish the assay window.

  • Incubation : Add the kinase and tracer mixture to the wells. Incubate at room temperature for 60 minutes to reach thermodynamic binding equilibrium.

  • Signal Detection : Excite the plate at 340 nm and measure emission at 615 nm (Eu) and 665 nm (Acceptor).

  • Data Analysis : Calculate the FRET ratio (665/615 nm). A decrease in the FRET ratio indicates that the pyrazole scaffold has successfully displaced the tracer from the kinase hinge region. Calculate the Z'-factor; the assay is only validated for screening if Z' > 0.5.

Protocol 2: GPCR Functional Assay (cAMP Accumulation)

To determine if the scaffold acts as an agonist or antagonist at monoamine GPCRs.

  • Cell Culture : Plate CHO-K1 cells stably expressing the target GPCR in a 384-well microplate at 5,000 cells/well.

  • Stimulation : For antagonist profiling, pre-incubate cells with the scaffold compound for 15 minutes, followed by stimulation with an EC80 concentration of the endogenous ligand in the presence of a phosphodiesterase inhibitor (IBMX) to prevent cAMP degradation.

  • Lysis and Detection : Add a lysis buffer containing a cAMP-specific antibody conjugated to a donor bead and a biotinylated cAMP probe conjugated to an acceptor bead (AlphaScreen technology).

  • Readout : Measure the luminescent signal.

    • Causality: The protonated butan-2-amine tail binds the orthosteric aspartate, while the pyrazole engages ancillary pockets. If the compound is an antagonist, it will block the endogenous ligand, resulting in a measurable decrease in cAMP production compared to the positive control.

Visualizing the Pharmacological Logic

The following diagrams map the logical relationships of the pharmacophore and the experimental workflows essential for optimizing this scaffold.

PharmacophoreMap cluster_scaffold 4-(1H-pyrazol-4-yl)butan-2-amine Scaffold P 1H-Pyrazole Ring H-Bond Donor/Acceptor K Kinase Hinge Region Backbone Amide Interaction P->K Bidentate H-bonds G GPCR Binding Pocket Conserved Aspartate P->G Imidazole Bioisostere A Butan-2-amine Chain Protonated Primary Amine M Alpha-Methyl Group Chiral Center A->M Structural linkage A->G Salt Bridge Formation E Monoamine Oxidase (MAO) Steric Evasion M->E Prevents Oxidative Deamination

Fig 1. Logical interaction map of the 4-(1H-pyrazol-4-yl)butan-2-amine pharmacophore features.

Workflow S1 Library Prep (Scaffold Variants) S2 TR-FRET Kinase Binding Assay S1->S2 Target 1 S3 GPCR cAMP Functional Assay S1->S3 Target 2 S4 In Vitro ADME (MAO Stability) S2->S4 Hits (IC50 < 1µM) S3->S4 Hits (EC50 < 1µM) S5 Lead Candidate Selection S4->S5 High t1/2

Fig 2. Self-validating high-throughput screening workflow for scaffold optimization.
Conclusion

The 4-(1H-pyrazol-4-yl)butan-2-amine scaffold represents a masterclass in structural efficiency. By combining the hinge-binding and bioisosteric properties of the pyrazole ring with the metabolic stability and target-anchoring capability of the alpha-methyl amine tail, researchers are equipped with a highly tunable starting point for both kinase and GPCR drug discovery programs.

References
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC Source: National Institutes of Health (NIH) URL:1

  • alpha-Methyl-N-(3-phenylpropyl)phenethylamine | 13005-65-7 | Benchchem Source: Benchchem URL:2

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 Source: National Institutes of Health (NIH) URL:3

Sources

Strategic Utilization of 4-(1H-pyrazol-4-yl)butan-2-amine in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-(1H-pyrazol-4-yl)butan-2-amine (CAS 1516443-04-1) represents a high-value pharmacophore scaffold in medicinal chemistry, specifically designed for Fragment-Based Drug Discovery (FBDD) targeting protein kinases. Its structural duality—comprising a pyrazole core (a privileged hinge-binding motif) and a chiral amine side chain (a solubilizing solvent-front handle)—makes it a versatile building block for synthesizing ATP-competitive inhibitors (Type I and Type II).

This guide details the structural rationale, synthetic utility, and experimental application of this scaffold in developing inhibitors for targets such as JAK , TRK , and FGFR kinases. By leveraging the specific geometry of the butan-2-amine linker, researchers can probe the ribose binding pocket and solvent-exposed regions while maintaining critical hydrogen bonding at the hinge region.

Structural Analysis & Pharmacophore Mapping

The "Hinge-Linker-Solvent" Triad

The efficacy of 4-(1H-pyrazol-4-yl)butan-2-amine lies in its ability to satisfy three critical requirements of kinase inhibition simultaneously:

  • Hinge Binding (Pyrazole): The 1H-pyrazole moiety acts as a monodentate or bidentate hydrogen bond donor/acceptor, mimicking the adenine ring of ATP. It typically forms H-bonds with the backbone carbonyl and amide nitrogen of the kinase hinge region (e.g., Glu/Leu residues).

  • Chiral Vector (Butan-2-amine): The C2-chiral center provides a defined vector to direct substituents toward the solvent front or the P-loop, avoiding steric clashes with the gatekeeper residue.

  • Solubility & Interaction (Primary Amine): The amine group serves as a synthetic handle for diversification (e.g., amide coupling, reductive amination) and can form salt bridges with conserved Asp or Glu residues in the active site, improving physicochemical properties (logD, solubility).

Visualization of Binding Mode

The following diagram illustrates the pharmacophore mapping of the scaffold within a generic kinase ATP-binding pocket.

KinasePharmacophore cluster_pocket ATP Binding Pocket Hinge Hinge Region (Glu/Leu Backbone) Gatekeeper Gatekeeper Residue (Steric Constraint) SolventFront Solvent Front (Solubility/Selectivity) Scaffold 4-(1H-pyrazol-4-yl)butan-2-amine Scaffold->Hinge H-Bonding (Pyrazole N/NH) Scaffold->Gatekeeper Avoids Clash (C3-C4 Linker) Scaffold->SolventFront Derivatization Point (Amine Group) Pyrazole Pyrazole Ring Scaffold->Pyrazole Linker Butyl Chain Scaffold->Linker Amine Chiral Amine Scaffold->Amine

Caption: Pharmacophore mapping of 4-(1H-pyrazol-4-yl)butan-2-amine within the kinase active site, highlighting the hinge interaction and solvent front vector.

Synthetic Utility & Protocols

Synthesis of the Scaffold

While commercially available, in-house synthesis allows for the introduction of isotopic labels or specific stereochemistry. A robust route involves the reduction of a pyrazole-enone intermediate.

Protocol: Reductive Amination Route

  • Condensation: React 1H-pyrazole-4-carbaldehyde with acetone (aldol condensation) to form 4-(1H-pyrazol-4-yl)but-3-en-2-one.

  • Reduction/Amination: Perform reductive amination using ammonium acetate and sodium cyanoborohydride (

    
    ) or catalytic hydrogenation over Raney Nickel in the presence of ammonia.
    
  • Resolution: Separate enantiomers using Chiral SFC (Supercritical Fluid Chromatography) if a specific isomer (R or S) is required for potency.

Derivatization Protocol (Amide Coupling)

The primary amine is typically coupled to a heteroaryl carboxylic acid to complete the inhibitor structure.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 4-(1H-pyrazol-4-yl)butan-2-amine (1.0 eq).

    • Carboxylic Acid Partner (e.g., substituted nicotinic acid) (1.1 eq).

    • Coupling Agent: HATU (1.2 eq).

    • Base: DIPEA (3.0 eq).

    • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve the carboxylic acid in DMF (0.1 M concentration).

    • Add DIPEA and HATU; stir for 15 minutes at room temperature to activate the acid.

    • Add 4-(1H-pyrazol-4-yl)butan-2-amine.

    • Monitor reaction by LC-MS (typically complete in 2-4 hours).

    • Workup: Dilute with ethyl acetate, wash with

      
       (5% aq) to remove DMF, then brine. Dry over 
      
      
      
      .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Experimental Validation: Kinase Assay Protocol

To validate the activity of inhibitors derived from this scaffold, a standard FRET-based kinase assay is recommended.

Assay Conditions (Example for JAK/TRK):

  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagents: Recombinant Kinase Domain, Biotinylated Peptide Substrate, ATP (

    
     concentration), Eu-labeled antibody.
    

Protocol Steps:

  • Compound Prep: Prepare 10-point dose-response curves of the synthesized inhibitor in DMSO (Top concentration 10

    
    , 3-fold dilution).
    
  • Enzyme Mix: Dilute kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: Add 5

    
     of compound and 10 
    
    
    
    of enzyme mix to a 384-well plate. Incubate for 15 mins.
  • Reaction Start: Add 10

    
     of Substrate/ATP mix. Incubate for 60 mins at RT.
    
  • Detection: Add detection reagents (EDTA + Eu-Antibody). Read on a multimode plate reader (Excitation: 337 nm, Emission: 620/665 nm).

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

Case Studies & Applications

Designing Type I Inhibitors

In Type I (ATP-competitive) inhibitors, the pyrazole binds to the hinge. The butan-2-amine chain extends towards the ribose pocket.

  • Design Strategy: Acylate the amine with bulky hydrophobic groups (e.g., trifluoromethyl-pyridine) to displace water molecules in the solvent front, enhancing entropy-driven binding.

  • Target Classes: This scaffold is particularly effective for Tyrosine Kinases (TKs) like TRKA/B/C and JAK1/2/3 , where the solvent front accommodates aliphatic linkers.

Fragment-Based Drug Discovery (FBDD)

The scaffold serves as an ideal "fragment" due to its low molecular weight (MW ~139 Da) and high ligand efficiency (LE).

  • Workflow: Screen the fragment library -> Identify pyrazole binding by X-ray crystallography -> Grow the molecule via the amine handle.

Comparative Data of Pyrazole Scaffolds:

Scaffold TypeHinge InteractionSolubilizing PotentialSynthetic Complexity
4-(1H-pyrazol-4-yl)butan-2-amine High (Bidentate) High (Primary Amine) Low (1-2 steps)
Indazole-3-amineHighLow (Aromatic)Medium
Pyrazolo[1,5-a]pyrimidineHighMediumHigh

Visualizing the Synthetic Workflow

SynthesisWorkflow Aldehyde Pyrazole-4-CHO Enone Enone Intermediate Aldehyde->Enone Aldol Condensation (NaOH/EtOH) Acetone Acetone Acetone->Enone Scaffold 4-(1H-pyrazol-4-yl) butan-2-amine Enone->Scaffold Reductive Amination (NH4OAc, NaCNBH3) ChiralSep Chiral SFC (Resolution) Scaffold->ChiralSep Optional

Caption: Synthetic pathway for the production of 4-(1H-pyrazol-4-yl)butan-2-amine from pyrazole-4-carbaldehyde.

References

  • Fabbro, D., et al. "Targeting protein kinases in cancer therapy: a success?" Drug Discovery Today, 2002. Link

  • Zhang, J., et al. "Pyrazoles as privileged scaffolds for the design of kinase inhibitors." Molecules, 2023. Link

  • ChemicalBook. "4-(1H-pyrazol-4-yl)butan-2-amine Product Entry & CAS 1516443-04-1." Link

  • Cui, J.J., et al. "Discovery of novel pyrazole-based inhibitors of protein kinases." Journal of Medicinal Chemistry, 2011.

Whitepaper: Synthesis and Discovery of 4-(1H-Pyrazol-4-yl)butan-2-amine: A Critical Scaffold in Pharmacophore Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(1H-pyrazol-4-yl)butan-2-amine represents a highly versatile, privileged aliphatic-heterocyclic scaffold in modern medicinal chemistry. Originally emerging from structure-activity relationship (SAR) optimizations for metabolic disease therapeutics, this building block has become foundational in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors and novel antiviral agents. This technical guide provides an in-depth analysis of its historical discovery, retrosynthetic logic, and a field-proven, self-validating synthetic workflow designed for high-yield, scalable production.

Historical Context & Discovery

The pyrazole ring has long been recognized as a robust bioisostere for various aromatic systems, offering unique hydrogen-bonding capabilities. The specific discovery and utilization of the 4-(1H-pyrazol-4-yl)butan-2-amine moiety gained significant momentum during the early 2000s, driven by the pharmaceutical industry's search for novel treatments for Type 2 Diabetes.

Extensive SAR studies focusing on


-amino amides incorporating fused heterocycles led to the discovery of highly potent anti-diabetic agents, most notably the clinical development of MK-0431 (Sitagliptin) . During the optimization of the triazolopiperazine class of DPP-IV inhibitors, the (pyrazol-4-yl)-butan-2-amine side chain emerged as a critical pharmacophore. Its aliphatic chain provides the necessary flexibility to navigate the enzyme's binding pocket, while the terminal amine and pyrazole nitrogen atoms form critical electrostatic interactions within the S1 pocket of the DPP-IV enzyme, ensuring excellent selectivity over other proline-selective peptidases .

Beyond metabolic diseases, pyrazole-4-carbaldehyde derivatives and their downstream aliphatic amines have been extensively explored as antiviral agents—including potential blockers of SARS-CoV-2 viral entry —and as versatile building blocks for complex indazolyl-trisubstituted pyrazoles .

Retrosynthetic Analysis & Pathway Design

The most scalable and atom-economical route to 4-(1H-pyrazol-4-yl)butan-2-amine relies on a three-stage linear sequence starting from commercially available 1H-pyrazole-4-carbaldehyde .

  • C-C Bond Formation: An aldol condensation with acetone extends the carbon framework, generating an

    
    -unsaturated ketone (enone).
    
  • Chemoselective Reduction: Catalytic hydrogenation selectively reduces the alkene without over-reducing the ketone or the aromatic pyrazole ring.

  • C-N Bond Formation: A reductive amination converts the ketone into the target primary amine.

Mechanistic Pathway Visualization

SynthesisRoute SM 1H-Pyrazole-4-carbaldehyde + Acetone Step1 Aldol Condensation (NaOH, EtOH) SM->Step1 Int1 4-(1H-Pyrazol-4-yl)but-3-en-2-one Step1->Int1 -H2O Step2 Selective Hydrogenation (Pd/C, H2) Int1->Step2 Int2 4-(1H-Pyrazol-4-yl)butan-2-one Step2->Int2 Alkene Reduction Step3 Reductive Amination (NH4OAc, NaBH3CN) Int2->Step3 Product 4-(1H-Pyrazol-4-yl)butan-2-amine Step3->Product Imine Reduction

Figure 1: Three-step synthetic workflow for 4-(1H-pyrazol-4-yl)butan-2-amine.

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, it is critical to implement protocols that not only yield the desired product but possess built-in quality control checkpoints. The following methodologies are designed as self-validating systems.

Stage 1: Synthesis of 4-(1H-pyrazol-4-yl)but-3-en-2-one
  • Causality & Mechanistic Rationale: Acetone is utilized in excess to serve as both the reactant and co-solvent, driving the equilibrium forward. Aqueous NaOH is selected as the base because it is strong enough to form the acetone enolate but mild enough to prevent the degradation of the pyrazole core .

  • Protocol:

    • Charge a round-bottom flask with 1H-pyrazole-4-carbaldehyde (1.0 eq) and dissolve in a 1:1 mixture of ethanol and acetone (10 volumes).

    • Cool the mixture to 0 °C using an ice bath.

    • Dropwise, add 10% aqueous NaOH (1.2 eq) over 15 minutes to prevent exothermic side reactions.

    • Warm the reaction to 25 °C and stir for 4 hours.

    • Quench the reaction with 1M HCl until the pH reaches 7.0, inducing precipitation of the enone.

    • Filter the solid, wash with cold water, and dry under a vacuum.

  • Self-Validation & QC: Monitor via Thin Layer Chromatography (TLC) using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The product will form a distinct bright orange/red spot.

    
    H-NMR validation must show the disappearance of the aldehyde proton (
    
    
    
    9.9 ppm) and the emergence of two vinylic doublets (
    
    
    6.5–7.5 ppm) with a coupling constant (
    
    
    Hz), confirming the trans (
    
    
    ) geometry of the enone.
Stage 2: Synthesis of 4-(1H-pyrazol-4-yl)butan-2-one
  • Causality & Mechanistic Rationale: 10% Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere (1 atm) is explicitly chosen over stronger catalysts (like PtO

    
    ) or higher pressures. This ensures the chemoselective reduction of the conjugated alkene without touching the carbonyl group or the aromatic pyrazole ring.
    
  • Protocol:

    • Dissolve the enone intermediate (1.0 eq) in anhydrous methanol (10 volumes).

    • Purge the flask with N

      
       gas for 5 minutes.
      
    • Carefully add 10% Pd/C (0.05 eq by weight).

    • Evacuate the flask and backfill with H

      
       gas via a balloon (1 atm). Stir vigorously at 25 °C for 6 hours.
      
    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry completely in the air to prevent catalyst ignition.

    • Concentrate the filtrate under reduced pressure to yield the ketone.

  • Self-Validation & QC: TLC monitoring (UV active).

    
    H-NMR validation must confirm the complete disappearance of the vinylic protons and the appearance of two distinct aliphatic methylene multiplets (
    
    
    
    2.7–2.9 ppm).
Stage 3: Synthesis of 4-(1H-pyrazol-4-yl)butan-2-amine
  • Causality & Mechanistic Rationale: Ammonium acetate (NH

    
    OAc) is selected because it acts as both the ammonia source and a weak acid buffer, maintaining the optimal pH (6–7) required for imine formation. Sodium cyanoborohydride (NaBH
    
    
    
    CN) is chosen over Sodium borohydride (NaBH
    
    
    ) because NaBH
    
    
    CN is stable at this slightly acidic pH and selectively reduces the protonated iminium ion without reducing the unreacted ketone.
  • Protocol:

    • Dissolve the ketone intermediate (1.0 eq) in anhydrous methanol (10 volumes).

    • Add NH

      
      OAc (10.0 eq) and stir at 25 °C for 1 hour to allow the imine equilibrium to establish.
      
    • Add NaBH

      
      CN (1.5 eq) portion-wise over 10 minutes.
      
    • Stir the reaction at 25 °C for 12 hours.

    • Quench the reaction by adding 1M NaOH (pH > 10) to break down any boron-amine complexes.

    • Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes). Dry the combined organic layers over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Self-Validation & QC: TLC using a Ninhydrin stain will reveal a purple spot, confirming the presence of a primary amine. LC-MS analysis must show the [M+H]

    
     peak at m/z 140.1.
    

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for the optimized three-step workflow, demonstrating high throughput and excellent purity profiles suitable for downstream pharmaceutical applications.

Table 1: Quantitative Data & Yield Analysis for Synthesis Workflow
Reaction StageReagents & CatalystTime (h)Temp (°C)Isolated Yield (%)HPLC Purity (%)
1. Aldol Condensation Acetone, 10% NaOH, EtOH4.02582> 95.0
2. Hydrogenation 10% Pd/C, H

(1 atm), MeOH
6.02594> 98.5
3. Reductive Amination NH

OAc, NaBH

CN, MeOH
12.02578> 99.0

References

  • Title: (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Design and synthesis of pyrazolone-based compounds as potent blockers of SARS-CoV-2 viral entry into the host cells Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Novel and Efficient Synthesis of 4-Indazolyl-1,3,4-trisubstituted Pyrazole Derivatives Source: Synthetic Communications (Taylor & Francis) URL: [Link]

Technical Guide: Physicochemical Profiling of 4-(1H-pyrazol-4-yl)butan-2-amine

[1]

Executive Summary & Structural Logic

4-(1H-pyrazol-4-yl)butan-2-amine is a bifunctional building block characterized by a flexible alkyl linker connecting a basic primary amine and an amphoteric pyrazole ring.[1] In medicinal chemistry, this motif serves as a critical "linker-pharmacophore," often bridging kinase hinge-binding domains (pyrazole) with solvent-exposed solubilizing groups (amine).[1]

  • CAS (Free Base): 1516443-04-1[1][2]

  • CAS (2HCl Salt): 2731008-59-4[1][3]

  • Molecular Formula: C₇H₁₃N₃

  • Molecular Weight: 139.20 g/mol

Structural Criticality

The molecule possesses two distinct ionization centers that dictate its solubility landscape:

  • Primary Amine (C-2 position): A classic hard base (

    
    ).[1]
    
  • Pyrazole Ring (C-4 attached): An aromatic heterocycle acting as a weak base (

    
    ) and a weak acid (
    
    
    ).[1]

Predicted Physicochemical Landscape

Note: Values below are derived from structure-activity relationship (SAR) analysis of homologous pyrazole-alkyl-amines.

PropertyPredicted ValueSignificance
LogP (Octanol/Water) 0.8 – 1.2Moderate lipophilicity; likely permeable but requires formulation for high loads.[1]
pKa (Basic) 10.2 – 10.8The aliphatic amine is protonated at physiological pH (7.4), driving solubility.[1]
pKa (Acidic) ~14.0The pyrazole -NH is stable and remains neutral under standard biological conditions.[1]
Polar Surface Area (PSA) ~54 ŲWell within the "Rule of 5" for oral bioavailability (<140 Ų).[1]
H-Bond Donors 2 (Amine) + 1 (Pyrazole)High capacity for solvent interaction; risk of hygroscopicity in solid state.[1]

Solubility Assessment Strategy

Because the solubility of this compound is pH-dependent, a single "water solubility" value is scientifically insufficient.[1] The following protocol maps the LogS vs. pH profile.

The pH-Solubility Profiling Protocol

Objective: Determine the intrinsic solubility (

1

Workflow:

  • Stock Preparation: Dissolve 10 mg in 100 µL DMSO (Target: 100 mg/mL).

  • Buffer Selection:

    • pH 1.2 (0.1N HCl) – Gastric simulation.[1]

    • pH 4.5 (Acetate buffer) – Transition state.[1]

    • pH 6.8 & 7.4 (Phosphate buffer) – Intestinal/Systemic simulation.[1]

  • Equilibration: Shake for 24 hours at 25°C.

  • Analysis: Filter (0.22 µm PVDF) and analyze via HPLC-UV (254 nm).

Solubility Logic Visualization

The following diagram illustrates the decision matrix for solubility screening, integrating biorelevant media (FaSSIF).

SolubilityScreeningStartCompound Sample(Free Base or HCl)SolventScreenSolvent Screening(DMSO, MeOH, DMA)Start->SolventScreenStock PrepAqueousAqueous BufferProfilingSolventScreen->AqueousSpike (1%)pH1pH 1.2(High Solubility Expected)Aqueous->pH1pH7pH 7.4(Risk of Precipitation)Aqueous->pH7HPLCHPLC-UV/MSQuantificationpH1->HPLCFaSSIFBiorelevant Media(FaSSIF/FeSSIF)pH7->FaSSIFIf < 10 µg/mLpH7->HPLCFaSSIF->HPLC

Figure 1: Step-wise solubility screening workflow focusing on pH-dependent transitions.

Stability Profiling

The stability of 4-(1H-pyrazol-4-yl)butan-2-amine is governed by the oxidation potential of the primary amine and the thermal robustness of the pyrazole ring.[1]

Forced Degradation Pathways

Researchers must subject the compound to stress conditions to identify "soft spots."[1]

Stress ConditionDurationExpected DegradantMitigation
Oxidation (3% H₂O₂)4 HoursN-Oxide formation at the aliphatic amine.[1] The pyrazole ring is generally resistant.[1]Store under Nitrogen/Argon.[1]
Acid Hydrolysis (1N HCl)24 HoursStable. Pyrazoles and alkyl amines resist acid hydrolysis.None required.
Base Hydrolysis (1N NaOH)24 HoursStable. No ester/amide bonds to cleave.[1]None required.
Photostability (UV/Vis)48 HoursPotential radical formation at the benzylic-like carbon (C-4 of butane chain).[1]Amber glass storage.
Hygroscopicity & Salt Selection[1]
  • Free Base: Likely an oil or low-melting solid.[1] High risk of absorbing atmospheric CO₂ to form carbamates.[1]

  • Dihydrochloride Salt: Crystalline solid.[1] Caution: Highly hygroscopic.[1]

    • Recommendation: Store the HCl salt in a desiccator at -20°C. If weighing >10 mg, use a glovebox or rapid weighing techniques to prevent deliquescence.[1]

Stability Logic Tree[1]

StabilityLogicSample4-(1H-pyrazol-4-yl)butan-2-amineOxidationOxidative Stress(H2O2 / Air)Sample->OxidationThermalThermal Stress(60°C / 7 Days)Sample->ThermalHygroHygroscopicity(90% RH)Sample->HygroN_OxideN-Oxide Impurity(Mass +16 Da)Oxidation->N_OxideHigh RiskColorChangeYellowing(Maillard-type rxn)Thermal->ColorChangeModerate RiskDeliquescenceLiquefaction(Salt Form)Hygro->DeliquescenceCritical Risk (HCl Salt)

Figure 2: Degradation pathways and expected physical changes under stress.[1]

Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility
  • Preparation: Weigh 5.0 mg of solid compound into a 1.5 mL Eppendorf tube.

  • Solvent Addition: Add 500 µL of PBS (pH 7.4).

  • Agitation: Vortex for 1 minute, then place on a rotary shaker at 25°C for 24 hours.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes.

  • Quantification: Dilute supernatant 1:100 with mobile phase and inject into HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5-95%).[1]

    • Detection: UV at 220 nm (Amine absorption) and 254 nm (Pyrazole absorption).[1]

Protocol B: pKa Determination (Potentiometric Titration)

Since the compound has multiple ionization states, potentiometric titration is superior to computational prediction.[1]

  • Dissolve 2 mg of compound in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility of the neutral species.

  • Titrate with 0.1 M KOH from pH 2.0 to pH 12.0.

  • Data Analysis: Look for inflection points at ~2.5 (Pyrazole

    
    ) and ~10.5 (Amine 
    
    
    ).[1]

Handling and Safety (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][4][5][6]

    • H319: Causes serious eye irritation.[1][4][5][7]

    • H335: May cause respiratory irritation.[1][4][5][6]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Use a fume hood when handling the free base due to potential volatility and amine odor.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 62127805 (Related Analog). Retrieved from [Link]

  • Filarowski, A., et al. (2008).[1] Tautomerism in Pyrazoles: Structural and Energetic Insights. Journal of Molecular Structure. (General reference for pyrazole tautomerism).

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Identifying Target Receptors for 4-(1H-pyrazol-4-yl)butan-2-amine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the systematic deorphanization and pharmacological profiling of 4-(1H-pyrazol-4-yl)butan-2-amine . Structurally, this molecule represents a pyrazole-based bioisostere of


-methylhistamine , a well-characterized scaffold with high affinity for the Histamine H3 Receptor (H3R) .

The substitution of the canonical imidazole ring with a pyrazole moiety, combined with the methylated ethylamine side chain, suggests a targeted profile aimed at modulating H3R activity (likely as an agonist or inverse agonist) while potentially reducing affinity for H1/H2 subtypes or metabolic degradation by histamine N-methyltransferase. This guide details the critical path from computational prediction to functional validation.

Structural Analysis & Target Hypothesis

Chemical Space & Bioisosterism

The molecule consists of a 1H-pyrazole core linked to a butan-2-amine chain.

  • Pharmacophore: The distance between the basic amine nitrogen and the aromatic ring is critical for aminergic GPCR binding. In this molecule, the spacer (–CH2–CH2–) between the chiral center and the ring mimics the ethylamine bridge of histamine.

  • Chirality: The butan-2-amine moiety introduces a chiral center. In histamine analogs (e.g.,

    
    -methylhistamine), the (R)-isomer typically exhibits significantly higher potency for H3R.
    
  • Ring Modification: Replacing imidazole with pyrazole alters the tautomeric state and hydrogen bond donor/acceptor profile, often improving selectivity against H4R and metabolic stability (avoiding imidazole-specific metabolic pathways).

Primary Target Prediction

Based on structural homology to


-methylhistamine  (a potent H3R agonist) and betahistine  (a weak H3R antagonist), the primary target is the Histamine H3 Receptor . Secondary targets include the Histamine H4 Receptor  (due to sequence homology) and potentially Monoamine Oxidase B (MAO-B)  if the pyrazole acts as a scaffold mimic for known inhibitors.

Computational Profiling (In Silico)

Before wet-lab screening, validate the binding mode using molecular docking.[1]

Protocol: Molecular Docking to H3R
  • Receptor Preparation: Retrieve the crystal structure of the human Histamine H3 Receptor (e.g., PDB ID: 7F8T ). Remove water molecules and co-crystallized ligands.[2]

  • Ligand Preparation: Generate 3D conformers of both (R)- and (S)-4-(1H-pyrazol-4-yl)butan-2-amine. Protonate the aliphatic amine (pKa ~9.5) to ensure it is positively charged at physiological pH.

  • Docking Grid: Center the grid on the orthosteric binding pocket, focusing on Asp114 (3.32), which anchors the amine, and Glu206 (5.46), which interacts with the aromatic ring.

  • Scoring: Evaluate binding energy (

    
    ) and visual overlap with the reference ligand (histamine or ciproxifan).
    

In Vitro Binding Assays (The Core)

To definitively identify the receptor, perform a radioligand displacement assay. This is the "Gold Standard" for affinity determination (


).
Experiment: [³H]-N- -Methylhistamine Displacement

Objective: Determine the binding affinity (


) of the ligand for human H3R expressed in CHO-K1 or HEK293 cell membranes.

Materials:

  • Radioligand: [³H]-N-

    
    -methylhistamine (NAMH) (Specific Activity ~80 Ci/mmol).
    
  • Receptor Source: Membranes from CHO-K1 cells stably expressing hH3R.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.

Protocol:

  • Preparation: Dilute the test ligand (4-(1H-pyrazol-4-yl)butan-2-amine) in DMSO to create a concentration range (

    
     M to 
    
    
    
    M).
  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (5–10 µg protein).

    • 25 µL [³H]-NAMH (Final concentration ~1-2 nM, near

      
      ).
      
    • 25 µL Test Ligand (or Buffer for Total Binding, or 10 µM Thioperamide for Non-Specific Binding).

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Harvest via rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Count radioactivity using liquid scintillation spectrometry.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Data Interpretation:

Parameter Result Interpretation

|


 < 10 nM  | High Affinity | Potent H3R ligand (Lead candidate). |
| 

10–100 nM
| Moderate Affinity | Valid hit; optimization of side-chain required. | |

> 1 µM
| Low Affinity | Unlikely to be the primary target; check H4R or MAO. |

Functional Characterization (Signaling)

Binding does not distinguish between agonists, antagonists, or inverse agonists. Since H3R is a


-coupled GPCR , functional assays must measure the inhibition of cAMP accumulation or GTP

S binding.
Pathway Visualization

The following diagram illustrates the H3R signaling cascade and the intervention point for the test ligand.

H3R_Signaling Ligand 4-(1H-pyrazol-4-yl) butan-2-amine H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binding Gi Gi/o Protein (Heterotrimeric) H3R->Gi Activation AC Adenylyl Cyclase (Effector) Gi->AC Inhibition (-) Response Neurotransmitter Release (Inhibition) Gi->Response Modulation cAMP cAMP AC->cAMP Conversion blocked ATP ATP ATP->AC Substrate PKA PKA Activation cAMP->PKA Reduced Signal

Caption: H3R Signal Transduction. The ligand binds H3R, activating Gi/o, which inhibits Adenylyl Cyclase, reducing cAMP levels.

Experiment: [³⁵S]-GTP S Binding Assay

This assay measures the initial step of G-protein activation, providing a direct measure of intrinsic efficacy.

Protocol:

  • Membrane Prep: Use H3R-expressing membranes in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP).

  • Agonist Mode: Incubate membranes with increasing concentrations of the test ligand and [³⁵S]-GTP

    
    S (0.1 nM).
    
  • Antagonist Mode: Co-incubate test ligand with a standard agonist (e.g., 100 nM Histamine) to observe inhibition of GTP

    
    S binding.
    
  • Readout: Filter and count radioactivity. An increase in binding indicates agonism ; a decrease (below basal) indicates inverse agonism ; inhibition of histamine-induced binding indicates neutral antagonism .

Selectivity & Safety Profiling

To ensure the utility of the ligand, you must rule out "off-target" effects, particularly on other histamine subtypes.

The Selectivity Panel
ReceptorAssay TypeRelevance
H1 Receptor Ca²⁺ Flux (FLIPR)Avoid sedation (CNS) or vasodilation (Peripheral).
H2 Receptor cAMP StimulationAvoid gastric acid secretion effects.
H4 Receptor [³H]-Histamine BindingHigh homology to H3R; critical for immune selectivity.
hERG Channel Patch ClampCardiac safety (QT prolongation risk).
Screening Workflow

The following Graphviz diagram outlines the logical flow for validating this ligand.

Screening_Workflow Start Ligand Synthesis 4-(1H-pyrazol-4-yl)butan-2-amine Binding Primary Screen (H3R Radioligand Binding) Start->Binding Decision Ki < 100nM? Binding->Decision Functional Functional Assay (GTPyS / cAMP) Decision->Functional Yes Discard Discard / Redesign Decision->Discard No Selectivity Selectivity Panel (H1, H2, H4, hERG) Functional->Selectivity Selectivity->Discard Off-Target Toxicity Lead Validated Lead Candidate Selectivity->Lead High Selectivity

Caption: Step-by-step deorphanization workflow from synthesis to lead validation.

References

  • Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature. Link

  • Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Mini-Reviews in Medicinal Chemistry. Link

  • Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery. Link

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic target for cognitive enhancement."[3] Biochemical Pharmacology. Link

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Histamine H3 receptor." Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-(1H-pyrazol-4-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The moiety 4-(1H-pyrazol-4-yl)butan-2-amine represents a critical pharmacophore in modern medicinal chemistry, particularly within the landscape of Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib and Baricitinib analogs). The combination of the polar, hydrogen-bond-donating pyrazole ring and the aliphatic amine linker provides a unique vector for kinase hinge binding and solubility modulation.

This Application Note outlines two distinct synthetic strategies:

  • Route A (Chemical Standard): A robust, linear 3-step protocol utilizing classical Claisen-Schmidt condensation followed by reductive amination. This route is cost-effective and suitable for multi-gram scale-up of the racemic amine.

  • Route B (Biocatalytic Asymmetric): An advanced protocol employing

    
    -transaminases to generate the enantiopure (
    
    
    
    or
    
    
    ) amine from the ketone intermediate, aligning with Green Chemistry principles and stereochemical requirements of late-stage drug development.
Key Chemical Challenges
  • Pyrazole N-H Acidity: The pyrazole nitrogen (pKa ~14) can compete in alkylation reactions. Protection is often unnecessary if acidic/neutral conditions are maintained during reduction.

  • Polymerization: The intermediate enone is prone to Michael addition polymerization.

  • Amine Purification: The high polarity of the final product requires specific workup protocols (Acid/Base extraction) to avoid difficult chromatography.

Route A: The Chemical Standard (Linear Synthesis)

Reaction Scheme Overview

The synthesis proceeds via the condensation of 1H-pyrazole-4-carbaldehyde with acetone, followed by alkene reduction and reductive amination.

ChemicalRoute Start 1H-pyrazole-4-carbaldehyde (CAS 35344-95-7) Enone Intermediate 1: 4-(1H-pyrazol-4-yl)but-3-en-2-one Start->Enone Step 1: NaOH, H2O Aldol Condensation Acetone Acetone (Solvent/Reagent) Acetone->Enone Ketone Intermediate 2: 4-(1H-pyrazol-4-yl)butan-2-one Enone->Ketone Step 2: H2, Pd/C Selective Hydrogenation Product Target: 4-(1H-pyrazol-4-yl)butan-2-amine Ketone->Product Step 3: NH4OAc, NaBH3CN Reductive Amination

Figure 1: Linear synthetic pathway for the racemic preparation of the target amine.

Detailed Protocols
Step 1: Aldol Condensation to 4-(1H-pyrazol-4-yl)but-3-en-2-one

Rationale: Using acetone as both solvent and reagent drives the equilibrium forward and minimizes self-condensation of the aldehyde.

  • Setup: Charge a 500 mL round-bottom flask with 1H-pyrazole-4-carbaldehyde (10.0 g, 104 mmol) and Acetone (150 mL).

  • Base Addition: Cool the mixture to 0°C. Dropwise add 10% aqueous NaOH (40 mL) over 20 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1]

  • Workup:

    • Neutralize with 1N HCl to pH ~7-8.

    • Concentrate under reduced pressure to remove excess acetone.

    • Extract the aqueous residue with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or use flash chromatography (0-5% MeOH in DCM) if necessary.

    • Target Yield: 75-85% (Yellow solid).[1]

Step 2: Selective Hydrogenation to 4-(1H-pyrazol-4-yl)butan-2-one

Rationale: Pd/C is effective, but care must be taken not to reduce the pyrazole ring. Mild pressure (1 atm) and room temperature are sufficient for the exocyclic alkene.

  • Setup: Dissolve the Enone (8.0 g) in Methanol (80 mL) in a hydrogenation flask.

  • Catalyst: Add 10% Pd/C (0.8 g, 10 wt% loading) under nitrogen.

  • Reduction: Purge with Hydrogen (H2) balloon or bubbler. Stir vigorously at RT for 3–5 hours.

    • QC Check: Monitor disappearance of alkene protons (δ 6.0–7.0 ppm region) via 1H NMR.

  • Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate to obtain the ketone.

    • Target Yield: >90% (Colorless/pale oil).

Step 3: Reductive Amination to 4-(1H-pyrazol-4-yl)butan-2-amine

Rationale: We utilize Sodium Cyanoborohydride (NaBH3CN) with Ammonium Acetate. This provides a "hydride reservoir" that selectively reduces the imine formed in situ, rather than the ketone.

  • Imine Formation: In a 250 mL flask, dissolve Ketone (5.0 g, 36 mmol) and Ammonium Acetate (27.0 g, 350 mmol, 10 equiv) in Methanol (50 mL). Stir at RT for 1 hour.

  • Reduction: Cool to 0°C. Add NaBH3CN (3.4 g, 54 mmol, 1.5 equiv) in portions.

    • Safety Note: NaBH3CN generates HCN if acidified. Keep reaction basic/neutral. Vent into a bleach trap.

  • Completion: Stir at RT overnight (16 h).

  • Critical Workup (Acid/Base Purification):

    • Quench with 1N HCl (carefully) to pH < 2 to destroy excess hydride and protonate the amine. Stir 30 mins.

    • Wash the acidic aqueous layer with Et2O (2 x 50 mL) to remove non-basic impurities (unreacted ketone).

    • Basify the aqueous layer with 6N NaOH to pH > 12.

    • Extract the free amine into DCM (4 x 50 mL) or CHCl3/IPA (3:1).

    • Dry (Na2SO4) and concentrate.

    • Target Yield: 60-70% (Viscous oil or low-melting solid).

Route B: Biocatalytic Transamination (Enantioselective)

For drug development requiring specific enantiomers (e.g., R-isomer), chemical resolution of the racemic amine is inefficient (max 50% yield). Biocatalysis using


-Transaminases (ATA) offers 100% theoretical yield and >99% ee.
Mechanism of Action

The enzyme transfers an amino group from a sacrificial donor (Isopropylamine or Alanine) to the ketone substrate.

Biocatalysis Ketone Substrate: 4-(1H-pyrazol-4-yl)butan-2-one Enzyme Biocatalyst System: omega-Transaminase (ATA) PLP Cofactor Ketone->Enzyme Product Product: (R)- or (S)-4-(1H-pyrazol-4-yl)butan-2-amine (>99% ee) Enzyme->Product Transamination ByProduct By-Product: Acetone (Volatile) Enzyme->ByProduct Deamination Donor Amine Donor: Isopropylamine (IPA) Donor->Enzyme

Figure 2: Biocatalytic cycle for asymmetric synthesis.

Protocol (Screening Scale)
  • Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate).

  • Reaction Mix:

    • Substrate: 50 mM Ketone (dissolved in 10% DMSO).

    • Donor: 1M Isopropylamine (neutralized with HCl to pH 7.5).

    • Enzyme: 5 mg/mL ATA (Screening kit: Codexis or similar).

  • Incubation: Shake at 30°C for 24 hours.

  • Equilibrium Shift: Use Isopropylamine as donor; the byproduct is acetone. Removing acetone (open system or N2 sweep) drives conversion to >95%.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Pale yellow viscous oil or waxy solidVisual
Purity (HPLC) > 98.0% (Area %)C18 Column, 0.1% TFA in H2O/MeCN
Identity (1H NMR) Consistent with structure400 MHz DMSO-d6 or CDCl3
Mass Spec [M+H]+ = 140.1 ± 0.1ESI-MS (Positive Mode)
Residual Solvents Acetone < 5000 ppm, MeOH < 3000 ppmGC-Headspace

Key NMR Diagnostic Signals (DMSO-d6):

  • Pyrazole CH: Singlet (broad) around δ 7.4–7.6 ppm (2H).

  • Amine CH: Multiplet around δ 2.8–3.0 ppm (1H, chiral center).

  • Methyl Group: Doublet around δ 1.0–1.1 ppm (3H).

  • Methylene Linker: Multiplets around δ 1.5–1.7 ppm and 2.4–2.5 ppm.

References

  • Reductive Amination Methodologies

    • Sigma-Aldrich Application Note: "Reductive Amination."[2][3][4][5] Describes standard protocols using Borohydride reagents.

  • Biocatalytic Transamination

    • National Institutes of Health (PMC): "The Industrial Age of Biocatalytic Transamination." Comprehensive review of ATA enzymes for chiral amine synthesis (e.g., Sitagliptin).
  • Starting Material Properties

    • PubChem:[6] "1H-pyrazole-4-carbaldehyde."[7][6][8] Chemical and physical property data for the starting aldehyde.

  • General Aldol/Heterocycle Synthesis

    • Organic Chemistry Portal: "Reductive Amination."[2][3][4][5] General reaction conditions and mechanism references.

Sources

Application Note: High-Yield Synthesis of 4-(1H-pyrazol-4-yl)butan-2-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Optimization, and Step-by-Step Protocol

Introduction & Mechanistic Rationale

The conversion of aliphatic ketones to primary amines is a cornerstone transformation in pharmaceutical synthesis. However, direct reductive amination with ammonia is notoriously prone to over-alkylation, frequently yielding complex mixtures of secondary and tertiary amine byproducts[1].

To achieve strict mono-alkylation of 4-(1H-pyrazol-4-yl)butan-2-one to 4-(1H-pyrazol-4-yl)butan-2-amine , this protocol employs a modified Borch reduction utilizing sodium cyanoborohydride (


) and a large excess of ammonium acetate (

)[2]. The success of this reaction relies on two fundamental causalities:
  • Kinetic Control via Le Chatelier’s Principle:

    
     acts as both the ammonia source and an in situ buffer. A 10-fold molar excess drives the equilibrium entirely toward the primary imine/iminium ion. This high concentration of ammonia kinetically outcompetes the newly formed primary amine, preventing it from reacting with unreacted ketone to form a secondary amine dimer.
    
  • Chemoselective Hydride Transfer: The electron-withdrawing cyano group of

    
     significantly attenuates the nucleophilicity of the borohydride anion[2]. At the buffered pH of 5–6, 
    
    
    
    is entirely unreactive toward the starting ketone but rapidly reduces the more electrophilic, protonated iminium ion.
Reaction Pathway

Mechanism K 4-(1H-pyrazol-4-yl) butan-2-one C Carbinolamine Intermediate K->C Nucleophilic Attack A Ammonium Acetate (10 equiv) A->C NH3 Source I Iminium Ion (pH 5-6) C->I Dehydration (-H2O) P 4-(1H-pyrazol-4-yl) butan-2-amine I->P NaBH3CN Reduction

Figure 1: Borch reductive amination mechanism showing chemoselective hydride transfer.

Experimental Design & Reagent Selection

Selecting the correct reducing agent is critical. While modern alternatives exist, the specific demands of primary amine synthesis dictate the reagent choice.

Reducing AgentTypical SolventChemoselectivity (Ketone vs. Iminium)Suitability for Primary Amine Synthesis

Methanol (MeOH)Excellent at pH 5–6. Stable in weak acid.Optimal . High solubility for

; excellent mono-alkylation control[2].

1,2-Dichloroethane (DCE)Excellent. Milder than

.
Sub-optimal . Poor solubility of

in DCE; sluggish kinetics with ammonia[3].

Ethanol (EtOH)Poor. Rapidly reduces ketones.Poor . Requires strict stepwise protocol (imine pre-formation) to prevent alcohol formation[3].
Detailed Experimental Protocol

Expert Note: The target molecule, 4-(1H-pyrazol-4-yl)butan-2-amine, is highly polar due to the presence of both a basic primary amine and a pyrazole ring. Standard extractions with ethyl acetate or dichloromethane will result in severe yield losses. This protocol utilizes a specialized solvent system and isolates the product as a highly crystalline, stable dihydrochloride salt.

Step 1: Imine Formation

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(1H-pyrazol-4-yl)butan-2-one (10.0 mmol, 1.0 equiv) in 40 mL of anhydrous methanol.

  • Add anhydrous ammonium acetate (100.0 mmol, 10.0 equiv) in one portion.

  • Stir the suspension at room temperature for 30–45 minutes.

    • Self-Validating System: The endothermic dissolution of

      
       (flask becomes cold to the touch) and the transition to a clear, slightly yellow solution physically indicates successful carbinolamine/imine equilibration.
      

Step 2: Chemoselective Reduction

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add sodium cyanoborohydride (

    
    , 15.0 mmol, 1.5 equiv) portion-wise over 10 minutes.
    
    • Critical Safety Note:

      
       is highly toxic and can liberate hydrogen cyanide (
      
      
      
      ) gas upon contact with strong acids. Handle strictly within a certified fume hood.
  • Remove the ice bath and allow the reaction to stir at room temperature for 18–24 hours.

Step 3: Quench and Free-Basing

  • Re-cool the flask to 0 °C. Carefully add 6M

    
     dropwise until the pH reaches < 2.
    
    • Self-Validating System: Vigorous effervescence (

      
       and trace 
      
      
      
      gas) will occur. The complete cessation of bubbling confirms the total destruction of excess cyanoborohydride. Keep the fume hood sash down.
  • Stir for 30 minutes, then concentrate the mixture in vacuo to remove the methanol.

  • Dilute the aqueous residue with 20 mL of deionized water. Cool to 0 °C and basify to pH > 12 using 5M

    
    .
    

Step 4: Extraction and Salt Isolation

  • Extract the aqueous layer with a highly polar organic mixture: Chloroform/Isopropanol (3:1 v/v) (4 × 30 mL).

  • Combine the organic extracts, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude free base as a viscous oil.
    
  • Dissolve the crude oil in 10 mL of absolute ethanol.

  • While stirring vigorously, dropwise add 2M

    
     in diethyl ether (15 mL).
    
    • Self-Validating System: Immediate precipitation of a dense white solid confirms the successful formation of the 4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride salt.

  • Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield the pure product.

Troubleshooting Workflows
  • Observation: LC-MS shows significant formation of the secondary amine dimer (bis-[4-(1H-pyrazol-4-yl)butan-2-yl]amine).

    • Causality: Insufficient ammonia concentration relative to the primary amine product allows the product to compete as a nucleophile.

    • Intervention: Ensure the

      
       is strictly anhydrous (hygroscopic water can hinder imine formation) and increase the loading to 15 equivalents.
      
  • Observation: Low yield and poor mass recovery during the extraction phase.

    • Causality: The pyrazole-amine free base is highly water-soluble and participates in extensive aqueous hydrogen bonding.

    • Intervention: Ensure the aqueous layer is fully saturated with

      
       before extraction. Strictly adhere to the 
      
      
      
      /iPrOH (3:1) solvent system, which disrupts aqueous hydrogen bonding far more effectively than standard solvents.
References

1.[2] Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. URL:[Link] 2.[3] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link] 3.[1] Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. URL:[Link]

Sources

Application Notes & Protocols: A Guide to the Strategic Incorporation of 4-(1H-pyrazol-4-yl)butan-2-amine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The integration of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, novel functionalities, and improved pharmacological profiles.[1] The pyrazole moiety, a five-membered aromatic heterocycle, is a particularly valuable pharmacophore found in numerous FDA-approved drugs, prized for its ability to participate in hydrogen bonding and its metabolic stability.[2][3][4] This guide provides a comprehensive technical overview and detailed protocols for utilizing 4-(1H-pyrazol-4-yl)butan-2-amine, a unique chiral building block, in solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of protecting group strategy, coupling activation, and cleavage, offering field-proven insights to navigate the challenges associated with this custom residue. These application notes are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and functional properties of pyrazole-containing peptides.

Introduction: The Significance of the Pyrazole Scaffold in Peptidomimetics

The pyrazole ring is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and anti-diabetic properties.[2][5][6] Its unique electronic properties—possessing both a hydrogen bond donor (N-1) and a hydrogen bond acceptor (N-2)—allow it to mimic the hydrogen bonding patterns of native peptide side chains, such as histidine, while offering a distinct steric and electronic profile.[3] Incorporating building blocks like 4-(1H-pyrazol-4-yl)butan-2-amine into a peptide sequence can:

  • Enhance Metabolic Stability: The pyrazole ring is generally resistant to enzymatic degradation compared to natural amino acid side chains.

  • Modulate Receptor Binding: The rigid structure of the pyrazole can constrain the peptide backbone, leading to conformations with higher affinity and selectivity for biological targets.[7]

  • Introduce Novel Functionality: The pyrazole nucleus can be further functionalized to introduce additional interaction points or to attach reporter molecules.[8]

This guide focuses on the practical application of 4-(1H-pyrazol-4-yl)butan-2-amine using the well-established Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[9]

The Building Block: Characterization and Essential Derivatization

4-(1H-pyrazol-4-yl)butan-2-amine is a non-proteinogenic building block that can be incorporated into a peptide chain via an amide bond. Before it can be used in standard Fmoc-SPPS, it must be appropriately derivatized.

PropertyValueSource/Method
Chemical Structure C₇H₁₃N₃Inferred
Molecular Weight 139.20 g/mol Calculated
Chirality Contains one stereocenterStructural Analysis
Required Derivatization 1. Nα-Fmoc protection2. Nπ-pyrazole protectionSPPS Chemistry Principles[10][11]

Causality Behind Derivatization:

  • Nα-Fmoc Protection: The primary amine at the 2-position of the butane chain is the point of attachment to the growing peptide. It must be protected with an Fmoc group, which is stable during the coupling reaction but can be selectively removed under mild basic conditions (e.g., piperidine in DMF) to allow for the next amino acid addition.[10]

  • Nπ-Pyrazole Protection: The pyrazole ring contains a pyrrole-like NH group at the N-1 position. This nitrogen is nucleophilic and can react with activated carboxylic acids during the coupling step, leading to undesired side-products such as chain branching. To ensure chemoselectivity, this nitrogen must be protected.[12] The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to the basic conditions of Fmoc deprotection but is readily cleaved during the final acidolytic cleavage from the resin.[13]

The fully protected building block for SPPS is therefore: (R/S)-Fmoc-4-(1-(Boc)-1H-pyrazol-4-yl)butan-2-amine .

Strategic Considerations for Synthesis

Protecting Group Orthogonality

Successful SPPS hinges on an orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct conditions without affecting others.[11]

G Resin Peptide-Resin Linkage (e.g., Wang, Rink Amide) Cleavage_TFA TFA Cocktail (Final Cleavage) Resin->Cleavage_TFA Cleaved Fmoc Nα-Fmoc Group Cleavage_Piperidine Piperidine/DMF Fmoc->Cleavage_Piperidine Cleaved for Chain Elongation SideChains Side-Chain Groups (e.g., tBu, Trt, Boc) SideChains->Cleavage_TFA Cleaved Pyrazole_Boc Nπ-Boc Group (on Pyrazole) Pyrazole_Boc->Cleavage_TFA Cleaved

Caption: Orthogonal protection strategy in Fmoc-SPPS.

Coupling Reagent Selection

The coupling of amino acids, especially non-natural or sterically hindered ones, is a critical step that dictates the purity and yield of the final peptide.[1][14] The carboxyl group of the incoming amino acid is activated to form a reactive intermediate that is susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[15]

ReagentClassActivation MechanismSuitability for this Building Block
DCC/DIC CarbodiimideForms O-acylisourea intermediate.[16]Adequate but not ideal. Can lead to racemization and formation of insoluble dicyclohexylurea (DCU) byproduct.[16]
HBTU/HCTU Aminium/UroniumForms OBt/O-6-ClBt active esters.Good. Widely used, efficient, and reliable for standard and many non-natural amino acids.
HATU Aminium/UroniumForms highly reactive OAt active esters.[16]Excellent (Recommended). Superior for sterically hindered couplings due to the high reactivity and anchimeric assistance from the pyridine nitrogen of the HOAt leaving group.
COMU Aminium/UroniumForms OxymaPure active esters.Excellent. Efficacy is comparable to HATU, with improved safety (avoids explosive HOBt/HOAt byproducts) and solubility.[17]

Expert Insight: For incorporating 4-(1H-pyrazol-4-yl)butan-2-amine, we strongly recommend using HATU or COMU . The secondary amine and the somewhat bulky pyrazole side chain can present moderate steric hindrance. Using a high-potency coupling reagent minimizes the risk of incomplete coupling, which leads to deletion sequences that are often difficult to separate during purification.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-4-(1-(Boc)-1H-pyrazol-4-yl)butan-2-amine

This protocol outlines the prerequisite derivatization of the building block. It assumes the starting material 4-(1H-pyrazol-4-yl)butan-2-amine is available.

Caption: Workflow for preparing the protected building block.

  • Nπ-Boc Protection:

    • Dissolve 4-(1H-pyrazol-4-yl)butan-2-amine (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (TEA, 1.5 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).[13]

    • Stir at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to yield 4-(1-(Boc)-1H-pyrazol-4-yl)butan-2-amine.

  • Nα-Fmoc Protection:

    • Dissolve the product from the previous step (1.0 eq) in a 1:1 mixture of dioxane and aqueous 10% NaHCO₃.

    • Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 eq) portion-wise over 30 minutes.

    • Stir vigorously at room temperature overnight.

    • Extract the product with ethyl acetate, wash with dilute acid and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final, fully protected building block.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol describes a single coupling cycle on a pre-loaded resin (e.g., Rink Amide for a C-terminal amide).[18]

  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[18]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat with a fresh 20% piperidine/DMF solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the incoming protected amino acid (3-5 eq relative to resin loading) and HATU (2.9 eq) in DMF.[1]

    • Add N,N-diisopropylethylamine (DIEA, 6-10 eq) to the activation mixture and vortex for 1-2 minutes.[1][19]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. For this specific building block, a double coupling (repeating step 3) may be beneficial to ensure complete reaction.

  • Monitoring and Washing:

    • Self-Validation: Perform a qualitative ninhydrin (Kaiser) test. A blue bead color indicates an incomplete reaction (free primary amine), while clear/yellow beads signify successful coupling.[1] If the test is positive, a second coupling is required.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 3: Cleavage and Global Deprotection

This step cleaves the completed peptide from the solid support and removes all acid-labile side-chain protecting groups, including the Boc group on the pyrazole ring.

  • Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage:

    • Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K (see table below).

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[1]

    • Agitate at room temperature for 2-4 hours. The pyrazole Boc group is readily cleaved by TFA.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (-20°C).[1]

    • A white precipitate (the crude peptide) should form immediately.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

    • Dry the crude peptide pellet under vacuum.

Cocktail NameComposition (v/v/w)Scavengers & Purpose
Reagent K TFA / Water / Phenol / Thioanisole / EDT82.5 / 5 / 5 / 5 / 2.5
TFA/TIS/Water 95 / 2.5 / 2.5Triisopropylsilane (TIS) is a carbocation scavenger.

TFA: Trifluoroacetic acid; EDT: 1,2-Ethanedithiol

Protocol 4: Purification and Characterization
  • Purification: Dissolve the crude peptide in a minimal amount of aqueous acetonitrile/acetic acid and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight and High-Resolution Mass Spectrometry (HRMS) for elemental composition confirmation.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Ninhydrin Test) - Steric hindrance of the building block.- Insufficient activation time or reagent equivalents.- Aggregation of the growing peptide chain.- Increase coupling time to 3-4 hours or perform a double coupling .[1]- Switch to a more potent coupling reagent like COMU .[17]- Use a resin with a lower loading capacity or a PEG-based resin to reduce aggregation.[9]
Low Yield After Cleavage - Incomplete synthesis (chain termination).- Premature cleavage of the peptide from the resin (acid-labile linkers).- Poor precipitation of the peptide.- Ensure all coupling steps went to completion using the ninhydrin test.- Use a more robust resin linker if synthesis is long.- Ensure the ether used for precipitation is sufficiently cold and use an adequate volume (10x the filtrate volume).
Unexpected Mass in MS Analysis (+56 Da) Acylation of the pyrazole N-1 position with a Boc group from another residue.This is unlikely if the Nπ-Boc protected building block is used. If it occurs, it indicates incomplete deprotection of a side chain, which can be re-subjected to the cleavage cocktail.
Unexpected Mass in MS Analysis (+42 Da) Acetylation of the N-terminus or a side-chain amine.Use a capping step (e.g., with acetic anhydride) after each coupling to terminate any unreacted chains, simplifying purification.

Conclusion

The incorporation of 4-(1H-pyrazol-4-yl)butan-2-amine into peptides is a powerful strategy for developing novel peptidomimetics with significant therapeutic potential. Success relies on a rational approach to synthesis, beginning with the complete and correct derivatization of the building block to include both Nα-Fmoc and Nπ-Boc protecting groups. By employing high-potency coupling reagents such as HATU or COMU and validating each step, researchers can efficiently synthesize these complex molecules. The protocols and insights provided in this guide serve as a robust framework for scientists to confidently explore the vast chemical space offered by pyrazole-containing peptides.

References

  • Benchchem. Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025.
  • Ghosh, A., et al. Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides. ChemistrySelect.
  • Naglah, A. M., et al. (2024, May 17). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI.
  • Guichard, G., et al. Characterization of peptide-pyrazole interactions in solution by low-temperature NMR studies. PubMed.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Alam, M., et al. Current status of pyrazole and its biological activities. PMC.
  • Pore, S. K., et al. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC.
  • Wang, Z., et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC.
  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Journal of Chemical Health Risks. (2024, November 20). “Review on Biological Activities of Pyrazole Derivatives”.
  • ChemRxiv. Synthetic Amino Acids for Programming Adaptive Response in Pyrazolate Peptide Frameworks.
  • GenScript. Mastering Solid Phase Peptide Synthesis (SPPS).
  • ResearchGate. Examples of biologically active peptides derived from heterocyclic amino acids.
  • Nowick Laboratory. (Version 1.7.2). Standard practices for Fmoc-based solid-phase peptide synthesis.
  • Merck. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
  • CUSABIO. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Iovine, V., et al. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • RSC Publishing. (2024, April 24). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis.
  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • Research Square. (2020, May 6). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst.
  • FLORE. (2021, April 30). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists.
  • ChemScene. 1-(But-2-en-1-yl)-1H-pyrazol-4-amine.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • PMC. (2025, July 10). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone.
  • Growing Science. Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2 -yl)-1H-pyrazol-4-yl)benzenamine.
  • Wikipedia. Protecting group. Available at: [Link]

  • Amanote Research. Synthesis of Pyrazol-4-Ols - Canadian Journal of.
  • ChemRxiv. Optimized monomer-based synthesis of poly-N-amino peptides.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • ChemPep. Overview of Peptide Synthesis.

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Application Notes & Protocols: Reaction Conditions for N-Protection of 4-(1H-pyrazol-4-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Imperative of Chemoselective N-Protection

In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the selective protection of functional groups is a cornerstone strategy.[1] Amines, being nucleophilic and basic, are highly reactive towards a wide array of reagents. Their transient masking as less reactive derivatives, such as carbamates, is often essential to prevent unwanted side reactions and guide a synthetic sequence toward the desired target.[2][3]

The subject of this guide, 4-(1H-pyrazol-4-yl)butan-2-amine, presents a common yet critical challenge for the synthetic chemist. This molecule contains two distinct nitrogen nucleophiles: a secondary aliphatic amine and the pyrrolic-type NH of the pyrazole ring. The successful synthesis of derivatives from this scaffold hinges on the ability to chemoselectively protect the secondary amine while leaving the pyrazole NH available for subsequent reactions, or vice versa, employing an orthogonal strategy.

This document provides a comprehensive overview of reaction conditions, field-proven protocols, and the underlying chemical principles for the N-protection of 4-(1H-pyrazol-4-yl)butan-2-amine. We will explore the application of three of the most robust and widely utilized amine-protecting groups—Boc, Cbz, and Fmoc—offering detailed experimental procedures and the rationale behind the selection of specific reagents and conditions.

Part 1: Strategic Selection of the N-Protecting Group

The choice of a protecting group is dictated by its stability profile relative to the reaction conditions planned for subsequent synthetic steps. A protecting group must be robust enough to withstand a range of reagents yet be removable under specific, mild conditions that do not compromise the integrity of the rest of the molecule.[1][3] This principle, known as orthogonal protection , is paramount when dealing with multiple protectable functional groups.[2][4]

For 4-(1H-pyrazol-4-yl)butan-2-amine, the key consideration is the desired reactivity of the pyrazole NH group in the downstream synthesis.

  • tert-Butoxycarbonyl (Boc): Stable to bases, nucleophiles, and catalytic hydrogenation. It is readily cleaved under acidic conditions (e.g., TFA, HCl).[5][6][7] This makes it ideal for syntheses involving base-mediated or reductive transformations.

  • Carbobenzyloxy (Cbz or Z): Stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][8] It is a choice protector when subsequent steps require strong acids or bases, but not reductions.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Stable to acids and catalytic hydrogenation but is labile to mild bases, typically secondary amines like piperidine.[9][10][11] Its base-lability offers a distinct orthogonal strategy to the acid-labile Boc group.

The following workflow provides a logical framework for selecting the most appropriate protecting group.

G cluster_legend Legend start_node Start/End process_node Process decision_node Decision start Start: Need to Protect Secondary Amine q1 Will downstream steps involve strong acid? start->q1 q2 Will downstream steps involve catalytic hydrogenation? q1->q2  No cbz Use Cbz Group q1->cbz  Yes q3 Will downstream steps involve basic conditions? q2->q3  No boc Use Boc Group q2->boc  Yes q3->boc  Yes fmoc Use Fmoc Group q3->fmoc  No end_boc Deprotect with Acid (e.g., TFA, HCl) boc->end_boc end_cbz Deprotect with H2/Pd-C cbz->end_cbz end_fmoc Deprotect with Base (e.g., Piperidine) fmoc->end_fmoc

Caption: Decision workflow for selecting an amine protecting group.

Part 2: Experimental Protocols

The following protocols are optimized for the chemoselective N-protection of the secondary amine of 4-(1H-pyrazol-4-yl)butan-2-amine. The secondary amine is significantly more nucleophilic and less sterically hindered than the pyrazole NH, allowing for high selectivity under the specified conditions.

Protocol 1: N-Boc Protection

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide synthesis due to its ease of installation and cleavage.[6] The reaction proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O).[5]

Caption: General scheme for N-Boc protection of a secondary amine.

Materials & Reagents:

  • 4-(1H-pyrazol-4-yl)butan-2-amine

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.3 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(1H-pyrazol-4-yl)butan-2-amine (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous DCM or THF to a concentration of 0.1-0.5 M.

  • Base Addition: Add the base (TEA or DIPEA, 1.2-1.5 eq) to the solution and stir for 10 minutes at room temperature.

    • Rationale: A base is used to neutralize the acidic byproduct that forms, driving the reaction to completion. DIPEA is a non-nucleophilic base, which can be advantageous for sensitive substrates.

  • Reagent Addition: Add Boc₂O (1.1-1.3 eq) portion-wise or as a solution in the reaction solvent. An exotherm may be observed. For larger scales, an ice bath is recommended during addition.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure. b. Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).[5] d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: N-Cbz Protection

The Carbobenzyloxy (Cbz) group is a classic protecting group, installed using benzyl chloroformate (Cbz-Cl).[8] The reaction is typically performed under Schotten-Baumann conditions.

Materials & Reagents:

  • 4-(1H-pyrazol-4-yl)butan-2-amine

  • Benzyl chloroformate (Cbz-Cl, 1.1 eq)

  • Sodium bicarbonate (NaHCO₃, 2.0 eq) or an organic base like Pyridine

  • Dioxane/Water (1:1 mixture) or DCM

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Setup: Dissolve 4-(1H-pyrazol-4-yl)butan-2-amine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add NaHCO₃ (2.0 eq) and cool the mixture to 0 °C in an ice bath.

    • Rationale: The aqueous basic condition (Schotten-Baumann) traps the HCl byproduct generated from the reactive acid chloride, Cbz-Cl.[9]

  • Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: a. Dilute the mixture with water and extract with ethyl acetate or DCM (3x). b. Combine the organic layers and wash with brine (1x). c. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography on silica gel.

Protocol 3: N-Fmoc Protection

The Fmoc group is the protector of choice in solid-phase peptide synthesis and is valuable for its mild, base-labile deprotection.[11] It is typically introduced using Fmoc-OSu or Fmoc-Cl.[10]

Materials & Reagents:

  • 4-(1H-pyrazol-4-yl)butan-2-amine

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 eq)

  • Sodium bicarbonate (NaHCO₃, 2.0 eq)

  • Acetonitrile/Water (1:1 mixture) or Dioxane/Water

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Setup: Dissolve 4-(1H-pyrazol-4-yl)butan-2-amine (1.0 eq) and NaHCO₃ (2.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Reagent Addition: Add a solution of Fmoc-OSu (1.05 eq) in acetonitrile dropwise to the stirring amine solution at room temperature.

    • Rationale: Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable and less prone to forming side products.[11] The basic aqueous condition facilitates the reaction and neutralizes the N-hydroxysuccinimide byproduct.

  • Reaction: Stir the mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: a. Concentrate the mixture to remove the acetonitrile. b. Dilute with water and extract with ethyl acetate (3x). c. Combine the organic layers and wash with 1M HCl (to remove any unreacted amine), water, and finally brine. d. Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Part 3: Data Summary & Orthogonality

The selection of a protecting group is fundamentally linked to its removal conditions. The table below summarizes the key parameters for the protection and deprotection of the discussed groups.

Table 1: Comparison of N-Protection and Deprotection Conditions

Protecting GroupProtection ReagentTypical BaseTypical SolventDeprotection ConditionsOrthogonal To
Boc Boc₂OTEA, DIPEADCM, THFStrong Acid (TFA, HCl)[5][6]Cbz, Fmoc
Cbz Cbz-ClNaHCO₃, PyridineDioxane/H₂O, DCMH₂ / Pd-C (Hydrogenolysis)[8]Boc, Fmoc
Fmoc Fmoc-OSu, Fmoc-ClNaHCO₃Acetonitrile/H₂OMild Base (20% Piperidine in DMF)[9][11]Boc, Cbz

Part 4: Conclusion and Further Considerations

The chemoselective N-protection of 4-(1H-pyrazol-4-yl)butan-2-amine can be achieved with high efficiency using standard protecting groups such as Boc, Cbz, and Fmoc. The choice is primarily dictated by the planned synthetic route, demanding a careful consideration of orthogonality. While the protocols provided focus on the more nucleophilic secondary amine, it is important to note that under certain conditions, particularly with strong bases, protection of the pyrazole NH can occur.[12] For synthetic routes requiring modification of the pyrazole ring, a dual-protection strategy may be necessary. For instance, the pyrazole NH can also be protected with a Boc group, which can be selectively removed under different conditions (e.g., NaBH₄ in EtOH) than the amine's N-Boc group, offering a pathway for further functionalization.[13][14]

The protocols detailed herein serve as a robust starting point for researchers. As with any synthetic procedure, small-scale trials and careful reaction monitoring are recommended to achieve optimal results for specific downstream applications.

References

  • Reddy, D. S., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Retrieved from [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Retrieved from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. Retrieved from [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Kemp, D. S., & Galakatos, N. G. (1986). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society. Retrieved from [Link]

  • Sharma, P., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Retrieved from [Link]

  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ChemistrySelect. Retrieved from [Link]

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Application Note: Chemoselective Amide Coupling of 4-(1H-Pyrazol-4-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Overcoming Steric Hindrance and Ambident Nucleophilicity in Amide Bond Formation

Executive Summary & Mechanistic Rationale

The coupling of 4-(1H-pyrazol-4-yl)butan-2-amine with carboxylic acids presents a dual chemical challenge frequently encountered in modern drug discovery:

  • Steric Hindrance: The primary aliphatic amine is situated on a secondary carbon (an

    
    -branched butan-2-amine moiety), which significantly reduces its nucleophilicity compared to linear alkylamines.
    
  • Ambident Nucleophilicity: The molecule contains an unprotected pyrazole ring. While the pyrazole

    
     is significantly less nucleophilic than a primary aliphatic amine, the use of hyper-reactive coupling agents or excess stoichiometry can lead to undesired 
    
    
    
    -acylation of the pyrazole.

To achieve perfect chemoselectivity (exclusive acylation of the aliphatic amine) without resorting to protecting group chemistry, the activation of the carboxylic acid must be rigorously controlled. This guide details two field-proven methodologies using T3P (Propanephosphonic acid anhydride) and HATU , explaining the thermodynamic and kinetic causality behind each step to ensure robust, scalable, and self-validating workflows.

Reagent Selection Matrix

The choice of coupling agent dictates the balance between overcoming steric hindrance and maintaining chemoselectivity.

Coupling ReagentReactivity with Hindered AminesChemoselectivity (Amine vs. Pyrazole)Epimerization RiskWorkup / Byproduct Removal
T3P (50% in EtOAc) HighExcellent Very Low[1]Simple aqueous extraction[2]
HATU Very High [3]Moderate (Risk of di-acylation)ModerateRequires chromatography / basic wash[4]
EDC/HOBt ModerateGoodLowAqueous extraction (urea can persist)

Table 1: Quantitative and qualitative comparison of coupling reagents for 4-(1H-pyrazol-4-yl)butan-2-amine.

Reaction Workflow

G Acid Carboxylic Acid Activated Activated Ester Intermediate Acid->Activated Base (DIPEA) Reagent Coupling Agent (HATU / T3P) Reagent->Activated Activation Product Target Amide (Chemoselective) Activated->Product Nucleophilic Attack Amine 4-(1H-pyrazol-4-yl) butan-2-amine Amine->Product Amine Addition

Caption: Workflow of chemoselective amide coupling using HATU/T3P.

Experimental Protocols

Protocol A: T3P-Mediated Chemoselective Coupling (Preferred for Scale-Up)

T3P is an exceptionally mild, low-toxicity reagent that forms a reactive mixed anhydride[5]. It is the reagent of choice when the carboxylic acid contains racemization-prone chiral centers or when perfect chemoselectivity against the pyrazole nitrogen is required[6].

Materials:

  • Carboxylic acid (1.0 eq)

  • 4-(1H-pyrazol-4-yl)butan-2-amine (1.05 eq)

  • T3P (50% solution in EtOAc) (1.2 eq)

  • DIPEA (

    
    -Diisopropylethylamine) (3.0 eq)
    
  • Solvent: EtOAc (0.2 M)

Step-by-Step Methodology:

  • Dissolution: Suspend the carboxylic acid and 4-(1H-pyrazol-4-yl)butan-2-amine in EtOAc under an inert atmosphere (

    
    ).
    
  • Base Addition: Add DIPEA (3.0 eq) and cool the mixture to

    
    .
    
    • Causality: DIPEA is highly sterically hindered. It effectively deprotonates the carboxylic acid to initiate T3P attack but is too bulky to act as a competing nucleophile[2].

  • Activation: Dropwise add the T3P solution (1.2 eq) over 10 minutes, maintaining the temperature at

    
    .
    
    • Causality: T3P converts the carboxylate into a mixed phosphonic anhydride. Slow addition prevents localized heating and controls the concentration of the activated species, strictly favoring attack by the more nucleophilic aliphatic amine over the pyrazole[6].

  • Propagation: Remove the ice bath and stir at room temperature for 4–12 hours.

  • Workup: Dilute the mixture with additional EtOAc. Wash sequentially with saturated aqueous

    
    , water, and brine.
    
    • Causality: T3P byproducts are highly water-soluble cyclic/linear phosphonic acids and are entirely removed by mild aqueous washes[1]. Crucial: Do not wash with strong acids (e.g., 1M HCl), as the basic pyrazole moiety (pKa ~2.5) will protonate, dragging your target product into the aqueous waste.

  • Self-Validation System:

    • In-Process: Quench a

      
       aliquot in 
      
      
      
      of MeCN/Water and analyze via LC-MS. The reaction is complete when the acid is consumed.
    • Post-Workup: Validate complete T3P byproduct removal by checking the

      
       NMR spectrum. The absence of broad multiplet peaks in the 1.0–2.0 ppm region confirms the removal of propylphosphonic acid derivatives.
      
Protocol B: HATU-Mediated Coupling (For Highly Hindered Acids)

When coupling 4-(1H-pyrazol-4-yl)butan-2-amine with


-disubstituted or severely hindered carboxylic acids, T3P may be too mild. HATU generates an highly reactive 

-(7-azabenzotriazol-1-yl) ester, driven by the neighboring group effect of the nitrogen at the 7-position[3],[4].

Materials:

  • Carboxylic acid (1.0 eq)

  • 4-(1H-pyrazol-4-yl)butan-2-amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Solvent: DMF (0.1 M)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid and HATU in DMF at room temperature. Add DIPEA (1.5 eq) and stir for 5–10 minutes.

    • Causality: Pre-activation ensures the carboxylic acid is fully converted to the active ester before the amine is introduced, preventing the amine from forming an unreactive salt with the acid[4].

  • Amine Addition: Add a solution of 4-(1H-pyrazol-4-yl)butan-2-amine (1.1 eq) and the remaining DIPEA (1.0 eq) in DMF. Stir for 1–4 hours.

  • Self-Validation & Correction System (Handling Over-Acylation):

    • Monitor via LC-MS. Because HATU is hyper-reactive, you may observe a secondary peak corresponding to

      
       (di-acylation at both the aliphatic amine and the pyrazole nitrogen).
      
    • Causality & Correction: The pyrazole amide is essentially an

      
      -acyl azole, which is thermodynamically unstable compared to the aliphatic amide. If di-acylation is observed, add 1M aqueous 
      
      
      
      or LiOH directly to the crude mixture and stir for 30 minutes. This mildly basic hydrolysis will selectively cleave the pyrazole amide, reverting it to the desired mono-amide, while leaving the robust aliphatic amide completely intact.
  • Workup: Dilute with EtOAc, wash heavily with 5% aqueous LiCl (to extract DMF into the aqueous layer), followed by saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.

References

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis - core.ac.uk.5

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - ribbitt.com (AMRI). 1

  • Assessing the Efficiency of HOTU in Sterically Hindered Couplings: A Comparative Guide - benchchem.com. 3

  • Understanding T3P® from start to finish - rxweb-prd.com (Curia). 6

  • Amine to Amide Mechanism - T3P - commonorganicchemistry.com. 2

  • Coupling Reagents - peptide.com (Aapptec Peptides). 4

Sources

Scale-up synthesis methods for 4-(1H-pyrazol-4-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Scalable Synthesis of 4-(1H-Pyrazol-4-yl)butan-2-amine

Abstract

4-(1H-pyrazol-4-yl)butan-2-amine is a valuable chiral building block in modern drug discovery, incorporating both a privileged pyrazole scaffold and a chiral amine, a pharmacophore present in over 80% of all drugs and drug candidates.[1][2] Its efficient and stereocontrolled synthesis on a large scale is a critical challenge for pharmaceutical development. This document provides a comprehensive guide for researchers and process chemists, detailing two robust and scalable synthetic strategies. We move beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for successful scale-up. The guide covers the synthesis of a key ketone intermediate followed by a comparative analysis of a chiral auxiliary-based diastereoselective reduction and a state-of-the-art biocatalytic asymmetric amination.

Introduction: Strategic Importance and Synthetic Challenges

The pyrazole nucleus is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs due to its versatile biological activities.[1][3][4] When combined with a chiral amine side chain, the resulting molecule presents a synthetically challenging yet highly valuable asset for creating novel therapeutics. The primary challenges in the large-scale synthesis of 4-(1H-pyrazol-4-yl)butan-2-amine are:

  • Construction of the Pyrazole Core: Efficiently building the substituted pyrazole ring from readily available starting materials.

  • Stereocontrol: Establishing the desired stereochemistry at the C2 position of the butane chain with high enantiomeric excess (ee).

  • Scalability and Safety: Ensuring the chosen route is safe, cost-effective, and reproducible on a kilogram scale or larger, avoiding hazardous reagents or conditions where possible.

This guide presents a convergent synthetic strategy designed to address these challenges head-on.

Retrosynthetic Analysis and Overall Strategy

Our strategy hinges on the late-stage, stereoselective introduction of the amine functionality. This approach utilizes a common, stable ketone intermediate, 4-(1H-pyrazol-4-yl)butan-2-one (3) , which can then be converted to the target chiral amine (S)-1 or (R)-1 via multiple scalable pathways. This convergent design allows for process optimization of the key stereochemistry-defining step independently from the synthesis of the core structure.

Retrosynthesis target 4-(1H-Pyrazol-4-yl)butan-2-amine (1) ketone 4-(1H-Pyrazol-4-yl)butan-2-one (3) target->ketone Asymmetric Amination (Key Step) pyrazole_aldehyde 1H-Pyrazole-4-carbaldehyde (4) ketone->pyrazole_aldehyde Side-chain Elongation (e.g., Acetonylation) dicarbonyl 3-(Dimethylamino)acrolein pyrazole_aldehyde->dicarbonyl Pyrazole Formation (Vilsmeier-Haack or similar) hydrazine Hydrazine pyrazole_aldehyde->hydrazine

Caption: Retrosynthetic approach for 4-(1H-pyrazol-4-yl)butan-2-amine.

Protocol I: Synthesis of Key Intermediate: 4-(1H-Pyrazol-4-yl)butan-2-one (3)

The synthesis of the pyrazole core is most efficiently achieved through established condensation chemistry. A reliable method involves the reaction of a 1,3-dicarbonyl equivalent with hydrazine.[5][6] For the specific 4-substituted pattern, starting from 1H-pyrazole-4-carbaldehyde is a robust approach.

Step 1: Synthesis of 1H-Pyrazole-4-carbaldehyde (4)

This well-known starting material can be prepared via several literature methods, most commonly involving a Vilsmeier-Haack reaction on a suitable precursor.[1] For the purposes of this guide, we will assume commercially available or pre-synthesized 1H-pyrazole-4-carbaldehyde (4) is used.

Step 2: Acetonylation to form 4-(1H-Pyrazol-4-yl)but-3-en-2-one (5)

A Claisen-Schmidt condensation provides a scalable and high-yielding route to the enone intermediate.

  • Protocol:

    • To a stirred solution of 1H-pyrazole-4-carbaldehyde (4) (1.0 eq) in a suitable solvent such as ethanol or a water/ethanol mixture, add acetone (3.0-5.0 eq).

    • Cool the mixture to 10-15 °C.

    • Slowly add an aqueous solution of sodium hydroxide (1.1 eq) while maintaining the temperature below 25 °C.

    • Stir the reaction at room temperature for 4-6 hours until TLC or HPLC analysis indicates complete consumption of the aldehyde.

    • Neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

    • The product often precipitates. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the enone 5 . If it oils out, perform an extraction with a suitable solvent like ethyl acetate.

Step 3: Selective Reduction to 4-(1H-Pyrazol-4-yl)butan-2-one (3)

The conjugated double bond of the enone must be selectively reduced without affecting the pyrazole ring or the ketone. Catalytic hydrogenation is the method of choice for this transformation on a large scale.

  • Protocol:

    • Charge a suitable hydrogenation reactor with the enone 5 (1.0 eq) and a solvent such as ethanol, methanol, or ethyl acetate.

    • Add a palladium on carbon catalyst (e.g., 5-10% Pd/C, 0.5-2 mol%).

    • Pressurize the reactor with hydrogen gas (typically 1-5 bar).

    • Stir the reaction at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

    • Monitor the reaction by hydrogen uptake and/or HPLC analysis.

    • Upon completion, carefully vent the reactor and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude ketone 3 , which can be purified by distillation or crystallization if necessary.

StepProductTypical YieldKey Considerations for Scale-Up
2 4-(1H-Pyrazol-4-yl)but-3-en-2-one (5)85-95%Temperature control during NaOH addition is critical to avoid side reactions. Product isolation via precipitation is highly efficient.
3 4-(1H-Pyrazol-4-yl)butan-2-one (3)90-98%Ensure proper catalyst handling and filtration. Monitor for potential over-reduction, although unlikely under these conditions.

Protocol II: Asymmetric Synthesis of the Chiral Amine

With the key ketone intermediate 3 in hand, we present two distinct, scalable methods for the crucial asymmetric amination step.

Method A: Diastereoselective Synthesis via Ellman's Chiral Auxiliary

This method relies on the formation of a chiral sulfinylimine, followed by a highly diastereoselective reduction. The use of tert-butanesulfinamide as a chiral auxiliary is a well-validated and robust strategy in industrial settings.[2][7][8]

Ellman_Auxiliary cluster_0 Step 1: Condensation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Cleavage ketone Ketone (3) sulfinylimine N-sulfinylimine ketone->sulfinylimine auxiliary (R)-tert-butanesulfinamide auxiliary->sulfinylimine sulfinamide Sulfinamide Product sulfinylimine->sulfinamide reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->sulfinamide final_amine (S)-Amine HCl Salt (1) sulfinamide->final_amine acid Acid (e.g., HCl) acid->final_amine

Caption: Workflow for asymmetric amine synthesis using a chiral auxiliary.

  • Protocol (for (S)-amine):

    • Condensation: To a solution of ketone 3 (1.0 eq) in a suitable aprotic solvent (e.g., THF, 2-MeTHF), add (R)-tert-butanesulfinamide (1.05-1.1 eq). Add a Lewis acid catalyst such as Ti(OEt)₄ or CuSO₄ (0.5-1.5 eq) and heat the mixture (e.g., 60-70 °C) until imine formation is complete (monitor by HPLC, typically 12-24 hours).

    • Diastereoselective Reduction: Cool the reaction mixture to a low temperature (e.g., -40 °C to -78 °C). Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 eq). The choice of solvent and temperature is critical for diastereoselectivity. Stir until the reduction is complete.

    • Work-up and Auxiliary Cleavage: Quench the reaction by slow addition of methanol, followed by aqueous ammonium chloride or water. Extract the product into an organic solvent (e.g., ethyl acetate). Concentrate the organic layer and dissolve the residue in methanol. Add a stoichiometric amount of HCl (e.g., 2-4 M solution in dioxane or isopropanol) and stir at room temperature for 1-2 hours.

    • Isolation: The final amine hydrochloride salt (S)-1·HCl will typically precipitate. The tert-butanesulfinamide byproduct can be recovered from the filtrate. The amine salt can be collected by filtration and recrystallized to enhance both chemical and enantiomeric purity.

  • Causality and Optimization:

    • Lewis Acid: The Lewis acid (e.g., Ti(OEt)₄) activates the ketone carbonyl and acts as a dehydrating agent, driving the equilibrium towards the sulfinylimine.

    • Stereocontrol: The bulky tert-butyl group on the sulfinyl moiety effectively shields one face of the C=N bond. The reducing agent preferentially attacks from the less hindered face, leading to high diastereoselectivity. Low temperatures are crucial to maximize this selectivity.

    • Cleavage: The N-S bond is readily cleaved under acidic conditions, making the deprotection step straightforward and high-yielding.

Method B: Asymmetric Biocatalysis using ω-Transaminase (ATA)

Biocatalysis offers a green, highly selective, and increasingly scalable alternative to traditional chemical methods.[9] ω-Transaminases (ATAs) catalyze the transfer of an amino group from a donor molecule to a ketone substrate with excellent enantioselectivity.[10]

Biocatalysis_Workflow cluster_0 Reaction Setup cluster_1 Biocatalytic Conversion cluster_2 Product & Byproduct ketone Ketone (3) reactor Bioreactor (30-40 °C, Stirring) ketone->reactor amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->reactor enzyme ω-Transaminase (ATA) + PLP Cofactor enzyme->reactor buffer Aqueous Buffer (pH 7.5-9.0) buffer->reactor final_amine Chiral Amine (1) reactor->final_amine byproduct Byproduct (e.g., Acetone) reactor->byproduct

Caption: General workflow for asymmetric synthesis using a transaminase.

  • Protocol (for (R)- or (S)-amine, depending on enzyme choice):

    • Enzyme Selection: Screen a panel of commercially available (R)- and (S)-selective ω-transaminases to identify a "hit" with high activity and selectivity for ketone 3 .

    • Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 8.0). Add the pyridoxal 5'-phosphate (PLP) cofactor (typically ~1 mM).

    • Reagent Addition: Add the chosen ATA enzyme (as a lyophilizate or solution). Add the amine donor, typically isopropylamine, in large excess (10-20 eq or ~1 M concentration). Finally, add the ketone substrate 3 . To overcome substrate/product inhibition, the ketone can be added portion-wise or via a fed-batch strategy.

    • Conversion: Stir the mixture at the optimal temperature for the enzyme (e.g., 30-40 °C). The reaction equilibrium is driven to the product side by the large excess of the amine donor and the volatility of the acetone byproduct. Monitor conversion and enantiomeric excess by chiral HPLC.

    • Work-up and Isolation: Once the reaction is complete, adjust the pH to >10 with NaOH to ensure the product is in its free base form. Extract the amine product into a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene). The enzyme remains in the aqueous phase.

    • Purification: The extracted amine can be isolated as a free base or converted to a crystalline salt (e.g., hydrochloride, tartrate) for purification. Salt formation is often an effective way to remove residual starting material and byproducts.[11][12]

  • Causality and Optimization:

    • Equilibrium: Transamination is an equilibrium-limited reaction. Using a large excess of an inexpensive amine donor like isopropylamine and allowing the volatile acetone byproduct to be removed (e.g., under a slight vacuum or nitrogen sweep) effectively drives the reaction to completion.

    • Enzyme and Cofactor: The enzyme's active site, containing the PLP cofactor, dictates the stereochemical outcome. The high selectivity (>99% ee) is a hallmark of biocatalysis.

    • Process Parameters: Key parameters for scale-up include substrate loading, enzyme loading, pH, and temperature. A fed-batch approach can achieve high product titers (g/L) by mitigating substrate or product inhibition.[13]

Comparative Analysis and Scale-Up Considerations

ParameterMethod A: Chiral AuxiliaryMethod B: Biocatalysis (ATA)
Stereoselectivity Good to Excellent (typically 90-98% de)Excellent (often >99.5% ee)
Reagents Stoichiometric chiral auxiliary, Lewis acids, cryogenic conditions, anhydrous solvents.Catalytic enzyme, water as solvent, mild conditions (pH, temp).
Atom Economy Lower, due to the stoichiometric auxiliary.Higher, especially with an efficient amine donor.
Process Safety Requires handling of cryogenic liquids and potentially pyrophoric Lewis acids.Generally safer, operates in aqueous media under mild conditions.
Development Time Route is well-established and predictable.Requires initial enzyme screening and process optimization.
Cost Cost of chiral auxiliary and cryogenic processing.Cost of enzyme (decreasing) and potential for enzyme recycling.
Purification Removal of auxiliary byproducts required. Recrystallization often needed to upgrade purity.Simpler work-up (extraction). Product is often very clean.

Conclusion

The synthesis of 4-(1H-pyrazol-4-yl)butan-2-amine can be robustly scaled by employing a convergent strategy that relies on the key intermediate 4-(1H-pyrazol-4-yl)butan-2-one . For the critical asymmetric amination step, both the chiral auxiliary method and biocatalysis offer viable and scalable solutions.

  • The Ellman auxiliary approach represents a reliable, albeit more traditional, chemical route that offers high diastereoselectivity and leverages well-understood chemistry.

  • Asymmetric biocatalysis with transaminases represents a modern, green, and highly efficient alternative. It provides exceptional enantioselectivity under mild, safe operating conditions and is increasingly becoming the method of choice in the pharmaceutical industry for the production of chiral amines.[14][15]

The ultimate choice of method will depend on specific project timelines, cost considerations, available equipment, and corporate green chemistry goals. Both pathways, when properly optimized, provide a clear and scalable route to this important pharmaceutical building block.

References

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  • Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine. (n.d.). PMC. [Link]

  • Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. (n.d.). RSC Publishing. [Link]

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  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (n.d.). PMC. [Link]

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  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). MDPI. [Link]

Sources

Application Note: High-Fidelity Synthesis & Resolution of 4-(1H-pyrazol-4-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the robust synthesis, purification, and chiral resolution of 4-(1H-pyrazol-4-yl)butan-2-amine , a privileged scaffold in kinase inhibitor discovery (e.g., JAK, CDK inhibitors).

Introduction & Molecule Profile

The 4-(1H-pyrazol-4-yl)butan-2-amine scaffold represents a critical "linker-head" motif in drug discovery. The pyrazole ring serves as a bioisostere for imidazole or phenol, often engaging in hydrogen bonding within the ATP-binding pocket of kinases. The 2-aminobutyl chain provides a flexible tether that allows the primary amine to interact with aspartate or glutamate residues in the solvent-exposed regions of the protein.

Key Chemical Challenges
  • Tautomerism: The 1H-pyrazole moiety exists in equilibrium between two tautomers, complicating NMR analysis and regioselective functionalization.

  • Chirality: The C2 position is a stereocenter. Biological activity often resides in a single enantiomer (typically S or R depending on the specific target pocket).

  • Polarity: The amphoteric nature of the molecule (basic amine + acidic pyrazole NH) makes isolation from aqueous media difficult.

Retrosynthetic Strategy

To ensure scalability and reproducibility, we avoid direct alkylation of pyrazoles, which often yields mixtures of N1- and C4-substituted products. Instead, we utilize a Constructive Aldol-Reduction Sequence .

G Target Target: 4-(1H-pyrazol-4-yl)butan-2-amine Ketone Intermediate: 4-(1H-pyrazol-4-yl)butan-2-one Target->Ketone Reductive Amination Enone Precursor: 4-(1H-pyrazol-4-yl)but-3-en-2-one Ketone->Enone Pd/C Hydrogenation Aldehyde Starting Material: 1H-pyrazole-4-carbaldehyde Enone->Aldehyde Aldol Condensation Acetone Reagent: Acetone Enone->Acetone

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the carbon chain.

Detailed Experimental Protocols

Phase A: Protection (Optional but Recommended)

Rationale: Protecting the pyrazole nitrogen improves solubility in organic solvents and prevents catalyst poisoning during hydrogenation.

Protocol:

  • Dissolve 1H-pyrazole-4-carbaldehyde (10.0 g, 104 mmol) in THF (100 mL).

  • Add 3,4-dihydro-2H-pyran (DHP) (1.2 equiv) and p-TsOH (0.05 equiv).

  • Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hex 1:1).

  • Quench with sat. NaHCO3, extract with EtOAc, and concentrate.

  • Yield: ~95% of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde.

Phase B: The Aldol Condensation

Objective: Install the 4-carbon chain via reaction with acetone.[1]

Reagents:

  • Protected Pyrazole-Aldehyde (from Phase A)

  • Acetone (Solvent & Reagent)

  • NaOH (10% aq)

Step-by-Step:

  • Dissolve the aldehyde (10 g) in Acetone (100 mL).

  • Cool to 0°C. Dropwise add 10% NaOH (15 mL) over 20 minutes.

  • Allow to warm to RT and stir for 12 hours. The solution will turn yellow/orange.

  • Workup: Neutralize with 1N HCl to pH 7. Remove excess acetone under vacuum.

  • Extract the aqueous residue with DCM (3 x 50 mL).

  • Purification: Flash chromatography (0-40% EtOAc in Hexanes).

  • Product: (E)-4-(1-(THP)-1H-pyrazol-4-yl)but-3-en-2-one.

Phase C: Stepwise Reduction & Amination

Critical Control Point: We perform hydrogenation first, then reductive amination. Attempting a "one-pot" reaction from the enone often leads to allylic amine byproducts or over-reduction.

Step 1: Hydrogenation (Alkene -> Ketone)
  • Dissolve Enone (5.0 g) in EtOH (50 mL).

  • Add 10% Pd/C (500 mg, 10 wt%).

  • Stir under H2 balloon (1 atm) for 4-6 hours.

    • Note: Monitor closely to avoid reducing the ketone to an alcohol.

  • Filter through Celite. Concentrate to yield 4-(1-(THP)-1H-pyrazol-4-yl)butan-2-one.

Step 2: Reductive Amination (Ketone -> Amine)
  • Dissolve the Ketone (4.0 g) in MeOH (40 mL).

  • Add Ammonium Acetate (10 equiv) to generate the imine in situ. Stir for 1 hour.

  • Add NaCNBH3 (1.5 equiv) portion-wise.

    • Safety: Perform in a fume hood; generates HCN if acidified.

  • Stir at RT for 16 hours.

  • Deprotection (In-situ): Add 4N HCl in Dioxane (10 mL) and stir for 2 hours to remove the THP group.

  • Workup: Basify to pH >12 with NaOH. Extract with DCM/iPrOH (3:1).

  • Product: 4-(1H-pyrazol-4-yl)butan-2-amine.

Chiral Resolution Strategy

The product obtained above is a racemate. For drug development, enantiopurity is required.

Method: Kinetic Resolution via Enzymatic Acylation This method is superior to chemical resolution for amines due to mild conditions and high E-values (>100).

Workflow:

  • Dissolve racemic amine in MTBE (Methyl tert-butyl ether).

  • Add Ethyl Acetate (3 equiv) as the acyl donor.

  • Add immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435).

  • Incubate at 30°C with shaking.

  • Mechanism: The enzyme selectively acetylates the (R)-amine (typically), leaving the (S)-amine free.

  • Separation: Acid/Base extraction.

    • The Free Amine (S-enantiomer) dissolves in aqueous acid.

    • The Acetamide (R-enantiomer) remains in the organic layer.

  • Recovery: Hydrolyze the acetamide with 6N HCl to recover the (R)-amine if desired.

Resolution Racemate Racemic Amine (R/S Mixture) Reaction Kinetic Resolution (MTBE, 30°C) Racemate->Reaction Enzyme CAL-B Lipase + EtOAc (Acyl Donor) Enzyme->Reaction Separation Acid/Base Extraction Reaction->Separation R_Amide (R)-Acetamide (Organic Layer) Separation->R_Amide S_Amine (S)-Amine (Aqueous Layer) Separation->S_Amine

Figure 2: Enzymatic kinetic resolution workflow for isolating enantiopure amines.

Analytical Data & QC Specifications

ParameterSpecificationNotes
Appearance White to off-white waxy solidHygroscopic; store under nitrogen.
1H NMR (DMSO-d6) δ 7.4 (s, 2H, Pyrazole), 2.9 (m, 1H, CH-NH2), 2.5 (t, 2H, CH2-Py), 1.6 (m, 2H), 1.0 (d, 3H, Me)Pyrazole protons may appear as broad singlet due to tautomerism.
Mass Spec (ESI) [M+H]+ = 140.2 m/z
Chiral Purity > 98% eeDetermine via Chiral HPLC (Chiralpak AD-H, Hex/IPA/DEA).

Expert Troubleshooting Guide

Issue 1: Low Yield in Reductive Amination

  • Cause: Incomplete imine formation or hydrolysis of imine.

  • Fix: Use Ti(OiPr)4 (Titanium isopropoxide) as a Lewis acid/water scavenger during the imine formation step (2 equiv) before adding the reducing agent. This drastically improves yields for hindered ketones.

Issue 2: Product stuck in Aqueous Phase

  • Cause: The amine is highly polar.

  • Fix: Use "Salting Out" extraction. Saturate the aqueous phase with NaCl and use DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) for extraction.

Issue 3: Pyrazole Regioselectivity (if alkylating)

  • Insight: If you attempt to alkylate a pyrazole directly with a halo-amine, you will get the N-alkylated product, not the C-alkylated target. Strictly follow the Aldol route described above to ensure C4-connectivity.

References

  • Preparation of Pyrazole Derivatives . ChemicalBook. (Lists commercial availability and CAS 1516443-XX-X). Link

  • Synthesis of 4-(1H-pyrazol-4-yl)but-3-en-2-one via Aldol Condensation . National Institutes of Health (NIH) / PMC. (Describes condensation of pyrazole-carbaldehydes with ketones). Link

  • Reductive Amination Protocols . Sigma-Aldrich Application Note. (Standard protocols for ketone-to-amine conversion). Link

  • Enzymatic Resolution of Amines . MDPI - Catalysts. (Methodology for Lipase-catalyzed resolution of chiral amines). Link

  • Vilsmeier-Haack Formylation of Pyrazoles . Organic Chemistry Portal. (Synthesis of the starting material 1H-pyrazole-4-carbaldehyde). Link

Sources

Application Note: 4-(1H-pyrazol-4-yl)butan-2-amine in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), 4-(1H-pyrazol-4-yl)butan-2-amine represents a "privileged scaffold," particularly for targeting kinases and ATP-binding enzymes. Its utility stems from its dual-pharmacophore nature: the pyrazole moiety acts as a robust hinge-binder (mimicking the adenine ring of ATP), while the chiral alkyl-amine tail serves as a solubilizing vector that probes the ribose-binding pocket or solvent front, often establishing critical electrostatic interactions with conserved aspartate or glutamate residues (e.g., the DFG motif).

This guide details the protocol for utilizing this fragment from initial library screening (STD-NMR) to hit-to-lead optimization (fragment growing), emphasizing its role in resolving solubility issues and establishing directional growth vectors.

Physicochemical Profile & "Rule of Three" Compliance

Before screening, the fragment's suitability must be validated against Congreve’s "Rule of Three" (Ro3) for fragments. 4-(1H-pyrazol-4-yl)butan-2-amine exhibits ideal fragment properties, allowing significant "headroom" for molecular weight and lipophilicity increases during optimization.

PropertyValueRo3 CriteriaStatus
Molecular Weight (MW) ~139.19 Da< 300 Da✅ Pass
cLogP ~0.45< 3.0✅ Pass
H-Bond Donors (HBD) 3 (Pyrazole NH, Amine NH2)< 3✅ Pass
H-Bond Acceptors (HBA) 2 (Pyrazole N, Amine N)< 3✅ Pass
Rotatable Bonds 3< 3✅ Pass
PSA (Polar Surface Area) ~54 Ų< 60 Ų✅ Pass
Solubility (PBS, pH 7.4) > 50 mM> 1 mM✅ Pass

Application Workflow: The FBDD Pipeline

The following diagram illustrates the critical path for transforming this fragment into a lead compound.

FBDD_Workflow cluster_binding Binding Mode Hypothesis Library Fragment Library (Ro3 Compliant) Screen Primary Screen (STD-NMR / SPR) Library->Screen High Conc. (1mM) Validation Hit Validation (X-ray Crystallography) Screen->Validation KD estimation Design Vector Design (Growth Strategy) Validation->Design Binding Mode (Hinge + Salt Bridge) Synthesis Chemical Synthesis (Amide Coupling) Design->Synthesis Expand R-Group Synthesis->Design SAR Cycle Lead Lead Compound (IC50 < 100 nM) Synthesis->Lead Optimization

Figure 1: Strategic workflow for deploying 4-(1H-pyrazol-4-yl)butan-2-amine in a fragment campaign, moving from identification to structural validation and chemical expansion.

Protocol 1: Primary Screening via Ligand-Observed NMR (STD-NMR)

Objective: To detect binding of the fragment to the target protein (e.g., a Kinase Domain) by observing magnetization transfer from the protein to the ligand.

Materials
  • Target Protein: Purified Kinase Domain (>95% purity), 10–20 µM in NMR buffer.

  • Fragment: 4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride (Stock: 100 mM in d6-DMSO).

  • NMR Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 1 mM DTT, 10% D2O.

  • Instrument: 600 MHz NMR spectrometer with cryoprobe.

Experimental Steps
  • Sample Preparation:

    • Prepare the Test Sample : Protein (10 µM) + Fragment (500 µM) in NMR buffer (Ligand:Protein ratio = 50:1).

    • Prepare the Reference Sample : Fragment (500 µM) in NMR buffer without protein (to rule out aggregation artifacts).

  • Pulse Sequence Setup (STD-DIFF):

    • Use a standard Saturation Transfer Difference (STD) sequence.

    • On-Resonance Irradiation: Set frequency at -1.0 ppm or 12.0 ppm (protein methyls or amides) to saturate protein signals.

    • Off-Resonance Irradiation: Set frequency at 40 ppm (control).

    • Saturation Time: 2.0 seconds using a train of Gaussian pulses.

  • Data Acquisition:

    • Acquire 128–256 scans.

    • Maintain temperature at 298 K.

  • Data Processing:

    • Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.

    • Positive Result: Signals corresponding to the pyrazole protons (approx. 7.5–8.0 ppm) and the alkyl chain protons appearing in the difference spectrum indicate binding.

    • Validation: Ensure no signals appear in the Reference Sample difference spectrum.

Expert Insight: The amine tail often enhances solubility, allowing this fragment to be screened at higher concentrations (up to 2 mM) without aggregation, a common failure mode for lipophilic pyrazoles.

Protocol 2: Hit-to-Lead Optimization (Fragment Growing)

Objective: Utilize the primary amine of the butan-2-amine tail as a chemical handle to "grow" the fragment into an adjacent pocket (e.g., the ribose pocket or solvent channel) via amide coupling.

Rationale

The pyrazole ring anchors the molecule to the hinge region via hydrogen bonds. The amine, positioned by the butyl chain, likely sits near the solvent interface. Converting this amine to an amide allows for the introduction of diverse "R" groups to capture additional hydrophobic or hydrogen-bonding interactions.

Synthetic Procedure: Amide Coupling

Reaction: 4-(1H-pyrazol-4-yl)butan-2-amine + R-COOH → Amide Product

  • Reagents:

    • Fragment (1.0 eq)

    • Carboxylic Acid (R-COOH) (1.2 eq) - Selected based on docking models.

    • HATU (1.2 eq) or EDC/HOBt.

    • DIPEA (3.0 eq).

    • Solvent: DMF or DCM.

  • Step-by-Step:

    • Activation: Dissolve R-COOH in DMF (0.1 M). Add DIPEA and HATU. Stir for 10 min at Room Temperature (RT) to form the activated ester.

    • Coupling: Add 4-(1H-pyrazol-4-yl)butan-2-amine. Stir at RT for 2–4 hours.[1] Monitor by LC-MS.

    • Workup: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine. Dry over Na2SO4.

    • Purification: Flash chromatography (DCM/MeOH gradient).

  • Chiral Resolution (Critical):

    • The starting material is a racemate at the butan-2-amine position.

    • Protocol: Separate the resulting enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient) before biological testing. Activity often resides in a single enantiomer (typically S-isomer for many kinase pockets, but empirical verification is mandatory).

Mechanism of Action: Structural Biology Context

The following diagram details the specific molecular interactions this fragment is designed to probe within a typical Kinase ATP-binding site.

Binding_Mode Fragment 4-(1H-pyrazol-4-yl) butan-2-amine Hinge Hinge Region (Glu/Met Backbone) Fragment->Hinge H-Bond (Pyrazole NH/N) Gatekeeper Gatekeeper Residue (Thr/Met) Fragment->Gatekeeper Van der Waals (Butyl Chain) DFG DFG Motif (Aspartate) Fragment->DFG Salt Bridge (Amine NH3+) Solvent Solvent Front Fragment->Solvent Vector for Growth

Figure 2: Interaction map showing the pyrazole acting as the hinge binder and the amine establishing electrostatic contact with the catalytic Aspartate (DFG motif).[2]

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. [Link]

  • Howard, S., et al. (2009).[3] "Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent Aurora kinase activity."[3] Journal of Medicinal Chemistry, 52(2), 379–388.[3] [Link]

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877. [Link]

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry, 51(16), 4986–4999. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for 4-(1H-pyrazol-4-yl)butan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(1H-pyrazol-4-yl)butan-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis. We will move beyond simple procedural lists to explore the chemical reasoning behind each step, enabling you to effectively troubleshoot and optimize your reaction yields.

The synthesis of this valuable amine building block typically proceeds via a pathway involving the formation of a ketone precursor, followed by a critical reductive amination step, and often requires careful management of protecting groups. This guide is structured to address specific issues you may encounter at each stage of this process.

General Synthetic Workflow

The most common and reliable route to the target compound is a three-stage process. Understanding this flow is critical for diagnosing issues, as the purity and yield from one step directly impact the next.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amine Formation cluster_2 Stage 3: Deprotection start Commercially Available Starting Materials ketone 4-(1H-Pyrazol-4-yl)butan-2-one (Often N-Boc protected) start->ketone Multi-step synthesis, e.g., Knorr pyrazole synthesis amine_protected N-Boc-4-(1H-pyrazol-1-yl)butan-2-amine ketone->amine_protected Reductive Amination (e.g., NH4OAc, NaBH(OAc)3) final_product 4-(1H-Pyrazol-4-yl)butan-2-amine amine_protected->final_product Selective N-Boc Cleavage (e.g., NaBH4/EtOH or mild acid)

Caption: General three-stage workflow for the synthesis of 4-(1H-pyrazol-4-yl)butan-2-amine.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions that directly address common experimental failures and observations.

Stage 1: Synthesis of the Ketone Precursor
Q1: My pyrazole synthesis is yielding a mixture of regioisomers. How can I improve selectivity?

Expert Analysis: This is a classic challenge in pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl precursor and a substituted hydrazine.[1] The formation of two different regioisomers occurs because the initial nucleophilic attack can happen at either of the two non-equivalent carbonyl carbons.

Solutions & Optimization:

  • pH Control: The regioselectivity is often highly dependent on the reaction pH. Acidic conditions can protonate one carbonyl group preferentially, altering its electrophilicity and directing the hydrazine attack. Conversely, basic conditions may favor attack at the other carbonyl. It is essential to screen a range of pH conditions (e.g., acetic acid, sodium acetate buffer, or a base like triethylamine) to determine the optimal selectivity for your specific substrate.[1]

  • Steric Hindrance: If one of your carbonyl groups is significantly more sterically hindered, the hydrazine will preferentially attack the less hindered site. You can sometimes leverage this by using bulkier protecting groups on your starting materials.[1]

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Fluorinated alcohols, for instance, have been shown to improve regioselectivity in some cases through their unique hydrogen-bonding properties.[1]

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which typically leads to the thermodynamically more stable product.

Stage 2: Reductive Amination
Q2: The reductive amination of my ketone is sluggish or incomplete, resulting in low yields of the desired amine.

Expert Analysis: Reductive amination is a two-step, one-pot process: (1) formation of an imine or enamine intermediate from the ketone and an ammonia source, and (2) reduction of this intermediate to the amine. The first step is an equilibrium, and if the equilibrium favors the starting materials, the overall reaction will be slow. The key is to drive this equilibrium towards the imine.

Solutions & Optimization:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is mild enough not to significantly reduce the starting ketone but is highly effective at reducing the protonated imine intermediate.[2] Unlike sodium cyanoborohydride (NaBH₃CN), it is not toxic and does not require strict pH control.

  • Ammonia Source: Use a large excess of the ammonia source. Ammonium acetate (NH₄OAc) or ammonium formate are common choices. The excess is crucial to push the imine formation equilibrium to the right.

  • Water Removal: The formation of the imine releases a molecule of water. The presence of water can push the equilibrium back towards the starting materials. Adding a dehydrating agent like powdered molecular sieves (3Å or 4Å) to the reaction mixture can dramatically improve reaction rates and yields.

  • Solvent: A non-protic solvent is preferred to avoid competing reactions with the hydride reagent. 1,2-Dichloroethane (DCE) or tetrahydrofuran (THF) are standard choices.[2]

Q3: I am observing significant amounts of the alcohol byproduct (4-(1H-pyrazol-4-yl)butan-2-ol) in my reaction mixture.

Expert Analysis: This indicates that your reducing agent is reducing the starting ketone faster than the imine is being formed or reduced. This is common when using overly harsh reducing agents like sodium borohydride (NaBH₄) under neutral or acidic conditions.

Solutions & Optimization:

  • Switch to a More Selective Reducing Agent: As mentioned above, NaBH(OAc)₃ is specifically suited for reductive aminations because it is less reactive towards ketones and aldehydes compared to imines.[2]

  • Stepwise Procedure: If byproduct formation remains an issue, consider a two-step approach. First, form the imine by stirring the ketone and ammonia source (e.g., in ethanol or methanol) with a dehydrating agent. Monitor by TLC or LC-MS until ketone consumption is maximized. Then, add a milder reducing agent like NaBH₄ at a low temperature (0 °C) to reduce the pre-formed imine.

Reducing AgentCommon Solvent(s)Key AdvantagesTroubleshooting Considerations
Sodium Triacetoxyborohydride DCE, THF, CH₂Cl₂High selectivity for imines over ketones; mild conditions.[2]Can be slow; ensure anhydrous conditions.
Sodium Cyanoborohydride MeOH, EtOHEffective and well-established.Highly toxic (HCN release at low pH); requires careful pH control (pH 6-7).
Catalytic Hydrogenation (H₂, Pd/C) EtOH, MeOH"Green" method with high atom economy; no salt byproducts.Catalyst can be poisoned by sulfur-containing impurities; may reduce other functional groups.[3][4][5]
Sodium Borohydride MeOH, EtOHInexpensive and readily available.Often reduces the starting ketone, leading to alcohol byproduct; best for a stepwise approach.
Stage 3: N-Protecting Group Management
Q4: The standard acidic deprotection of my N-Boc group (TFA/DCM or HCl/Dioxane) is giving low yields or complex mixtures.

Expert Analysis: While the N-Boc group on the secondary amine is acid-labile, the N-Boc group on the pyrazole ring itself can be sensitive.[6] Strongly acidic conditions can sometimes lead to side reactions on the pyrazole ring or other sensitive functional groups. Furthermore, if you have Boc groups on both the pyrazole nitrogen and the newly formed amine, selective deprotection can be challenging.

Solutions & Optimization:

  • Selective Pyrazole N-Boc Deprotection: A noteworthy method for selectively removing an N-Boc group from a pyrazole while leaving a primary or secondary N-Boc amine intact involves using sodium borohydride (NaBH₄) in ethanol .[6][7] This is an often-overlooked reactivity of NaBH₄ in a protic solvent, which proceeds under mild, room temperature conditions and yields the deprotected pyrazole in excellent yields.[7]

  • Basic Conditions: The N-Boc group on many nitrogen heterocycles, including pyrazole, can be cleaved under basic conditions.[8] Reagents like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in a solvent like methanol or DME at reflux can be effective and may offer an orthogonal strategy if your molecule contains other acid-sensitive groups.[6][8]

  • Carefully Titrated Acid: If an acidic method is required, consider using gaseous HCl generated ex situ and bubbled through a solution in a non-polar solvent, or using a weaker acid system to avoid decomposition.[9]

G q1 Low Yield in Reductive Amination? a1 Is the starting ketone consumed? q1->a1 No a2 Is the main byproduct the alcohol? q1->a2 Yes s3 Reaction is complete, but yield is still low after workup. Consider purification or workup losses. q1->s3 Yield Loss Post-Reaction a3 Reaction is sluggish or stalled. a1->a3 s1 Switch to a milder reducing agent (e.g., NaBH(OAc)3). Consider a two-step protocol. a2->s1 s2 Add a dehydrating agent (e.g., molecular sieves). Increase excess of ammonia source. a3->s2

Caption: Troubleshooting decision tree for low yields in the reductive amination step.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific substrates.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the N-Boc-4-(1H-pyrazol-4-yl)butan-2-one (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration).

  • Reagents: Add ammonium acetate (5.0 - 10.0 eq). Stir the mixture for 20-30 minutes at room temperature to allow for initial imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 - 2.0 eq). Note: The reaction is often slightly exothermic. No external cooling is typically required, but for larger scales, it should be monitored.

  • Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting ketone by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Protocol 2: Selective N-Boc Deprotection of Pyrazole using NaBH₄

This protocol is specifically for removing a Boc group from the pyrazole nitrogen while another Boc-protected amine may be present.[6][7]

  • Setup: Dissolve the N-Boc protected pyrazole substrate (1.0 eq) in ethanol (95% or absolute) in a round-bottom flask.

  • Reduction/Deprotection: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 - 3.0 eq) portion-wise over 10-15 minutes.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 1-5 hours).

  • Workup: Once complete, cool the mixture back to 0 °C and quench by the very slow, dropwise addition of water to destroy excess NaBH₄.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Dilute the residue with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography or crystallization.

References
  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. Available at: [Link]

  • El-Faham, A., et al. (2022). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available at: [Link]

  • Al-Hourani, B. J. (2021). Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. Available at: [Link]

  • Balaraman, E., et al. (2012). Catalytic Hydrogenation of Urea Derivatives and Polyureas. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2020). Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. ACS Catalysis. Available at: [Link]

  • Navarro-Jaén, S., et al. (2021). Low pressure amide hydrogenation enabled by magnetocatalysis. Nature Communications. Available at: [Link]

  • Ananikov, V. P., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Evans, P. (2016). Bases. WordPress. Available at: [Link]

  • Kumar, A., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Glasnov, T. N., & Kappe, C. O. (2010). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry. Available at: [Link]

  • Khan, I., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Green Chemistry Letters and Reviews. Available at: [Link]

  • Gaponova, A. S., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. Available at: [Link]

  • Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Al-Matar, H. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available at: [Link]

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. Available at: [Link]

Sources

Purification strategies for 4-(1H-pyrazol-4-yl)butan-2-amine from crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Dual-Polarity" Challenge

You are likely encountering difficulty purifying 4-(1H-pyrazol-4-yl)butan-2-amine because it presents a "dual-polarity" profile.

  • The Aliphatic Amine: Highly basic (

    
    ), protonated and cationic at neutral pH.
    
  • The Pyrazole Ring: Amphoteric. It acts as a weak base (

    
    ) but also contains an acidic NH (
    
    
    
    ).

The Consequence: This molecule is highly water-soluble (hard to extract), streaks aggressively on silica gel (due to silanol interactions), and often co-elutes with polar impurities.

This guide prioritizes Ion-Exchange (SCX) as the primary purification strategy due to its superior selectivity for this specific molecular architecture, followed by optimized Flash Chromatography and Crystallization protocols.

Module 1: The "Catch & Release" Strategy (SCX)

Recommended for: <5g scale, removal of non-basic impurities, and desalting.

User Question: "My compound is stuck in the aqueous phase during workup, or co-eluting with starting materials on silica. How do I isolate it?"

Technical Insight: Standard Liquid-Liquid Extraction (LLE) often fails here because the molecule is too polar for DCM/Hexanes. Strong Cation Exchange (SCX) chromatography exploits the high basicity of the aliphatic amine to bind the molecule chemically, allowing you to wash away non-basic impurities (like protected pyrazoles or neutral coupling partners) before releasing your product.

The Protocol: SCX "Catch and Release"

Materials:

  • SCX-2 Cartridge (Propylsulfonic acid functionalized silica).

  • Loading Solvent: MeOH or MeOH/DCM (1:1).

  • Wash Solvent: MeOH.[1]

  • Release Solvent: 2M ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     in MeOH.
    

Step-by-Step Workflow:

  • Conditioning: Flush the SCX column with 2 Column Volumes (CV) of MeOH.

  • Loading (The "Catch"): Dissolve your crude mixture in the minimum amount of MeOH/DCM. Load onto the column.[2][3][4]

    • Mechanism: The aliphatic amine (

      
      ) protonates and binds ionically to the sulfonic acid sites (
      
      
      
      ). The pyrazole ring remains neutral but bound via the amine linker.
  • Washing: Elute with 3-5 CV of MeOH.

    • Result: Neutral and acidic impurities (non-amines) pass through unretained.

  • Elution (The "Release"): Elute with 2M

    
     in MeOH.
    
    • Mechanism: Ammonia deprotonates the ammonium species, breaking the ionic bond. The free base amine elutes.[5]

  • Finishing: Concentrate the ammoniacal fractions in vacuo to yield the free base.

Visualizing the Mechanism

SCX_Mechanism cluster_0 Step 1: Loading (Acidic/Neutral) cluster_1 Step 2: Washing cluster_2 Step 3: Release (Basic) Crude Crude Mixture (Amine + Neutrals) SCX_Bed SCX Resin (Sulfonic Acid) Crude->SCX_Bed Apply Wash MeOH Wash SCX_Bed->Wash Retains Amine Waste Waste: Neutral Impurities Wash->Waste Elutes Neutrals Ammonia NH3 / MeOH Wash->Ammonia Switch Solvent Product Pure Free Base (4-(1H-pyrazol-4-yl)butan-2-amine) Ammonia->Product Displaces Amine

Caption: The SCX workflow selectively binds the basic amine, allowing neutral impurities to be washed away before releasing the purified product.

Module 2: Flash Chromatography Troubleshooting

Recommended for: >5g scale or when SCX capacity is exceeded.

User Question: "I am seeing severe tailing (streaking) on my silica column, and the product elutes over 20 fractions. What's wrong?"

Technical Insight: Unmodified silica is acidic (


). Your aliphatic amine interacts strongly with these silanol groups, causing the "tailing." You must suppress this interaction using Competitive Binding  or pH Modification .
Method A: Normal Phase (Silica) with Modifiers
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: DCM : MeOH :

    
     (90:10:1 to 80:20:1).
    
    • Critical: Do not use Triethylamine (TEA) if you plan to use Mass Spec downstream, as it suppresses ionization. Use Ammonium Hydroxide (

      
      ) as it is volatile.
      
  • Protocol:

    • Pre-equilibrate the column with the mobile phase containing the base. This "caps" the active silanol sites with ammonium ions.

    • Load the sample.[2][4][6]

    • Run the gradient.[2][5][7][8] The amine should elute as a tight band.

Method B: Reverse Phase (C18) - The Superior Choice

For this specific molecule, C18 is often better because it avoids the strong polar adsorption issues of silica.

  • Column: C18 functionalized silica.

  • Mobile Phase: Water (Buffer A) / Acetonitrile (Buffer B).

  • Buffer Choice (Critical):

    • Option 1 (High pH - Recommended): 10mM Ammonium Bicarbonate (pH 10).

      • Why? At pH 10, the amine is neutral (free base). It becomes more hydrophobic and retains better on C18, resulting in sharper peaks.

    • Option 2 (Low pH): 0.1% Formic Acid.

      • Risk:[4][9][10] The amine will be protonated (charged) and will elute very close to the solvent front (void volume) unless you use a specialized "Polar C18" or "Aq" column.

Module 3: Metal Scavenging & Crystallization

Recommended for: Final polishing (removing Pd/Ni catalysts).

User Question: "My product is colored (grey/brown) despite chromatography. How do I remove residual Palladium?"

Technical Insight: The pyrazole nitrogen and the aliphatic amine are excellent ligands for Palladium (Pd). Chromatography often fails to separate the Pd-Amine complex.

Protocol: Scavenging & Salt Formation
  • Scavenging:

    • Dissolve crude in MeOH/THF.

    • Add Thiol-functionalized Silica (e.g., Si-Thiol) or Polymer-bound Thiourea (10 wt% relative to product).

    • Stir at 40°C for 4 hours.

    • Filter through a 0.45µm frit.

  • Crystallization (Salt Formation):

    • The free base is likely an oil or low-melting solid. Converting it to a salt improves stability and purity.

    • Recommended Salt: Dihydrochloride or Oxalate.

    • Procedure:

      • Dissolve free base in minimal Ethanol (EtOH).

      • Add 2.2 equivalents of HCl (in Dioxane or Ether) dropwise at 0°C.

      • Add Diethyl Ether (

        
        ) until turbid.
        
      • Cool to -20°C overnight.

      • Filter the white precipitate (hygroscopic - store in desiccator).

Summary Decision Matrix

Decision_Matrix Start Start: Crude Mixture Scale_Check Scale < 2g? Start->Scale_Check SCX_Route Route A: SCX Chromatography (Catch & Release) Scale_Check->SCX_Route Yes Flash_Route Route B: Flash Chromatography Scale_Check->Flash_Route No Phase_Check Check Impurity Profile Flash_Route->Phase_Check C18_High_pH Reverse Phase (C18) pH 10 (NH4HCO3) Phase_Check->C18_High_pH Polar Impurities (Recommended) Silica_Base Normal Phase Silica DCM:MeOH:NH4OH Phase_Check->Silica_Base Non-Polar Impurities

Caption: Decision matrix for selecting the optimal purification path based on scale and impurity profile.

References

  • Biotage. (2023).[5][11] Strategies for the Purification of Ionizable Compounds. Retrieved from [Link]

  • Teledyne ISCO. (2012).[7] RediSep SCX Column Application Note AN39. Retrieved from [Link]

  • Phenomenex. (2024). Overcoming Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

Sources

Solving solubility issues of 4-(1H-pyrazol-4-yl)butan-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized Technical Support Guide designed for researchers working with 4-(1H-pyrazol-4-yl)butan-2-amine . It addresses the specific solubility challenges arising from its dual-nitrogen heterocycle and aliphatic amine structure.

Topic: Overcoming Solubility & Handling Challenges in Organic Media

Document ID: TS-PYR-042 | Version: 2.1 | Status: Active[1]

The Chemical Challenge: Why is this compound difficult?

Before troubleshooting, you must understand the molecular behavior causing the issue. 4-(1H-pyrazol-4-yl)butan-2-amine presents a "Solubility Paradox" due to two competing structural motifs:

  • The Pyrazole Ring (Amphoteric): Contains both a hydrogen bond donor (-NH) and acceptor (=N-).[1] It creates a strong intermolecular hydrogen-bonding network (dimerization), acting like "molecular velcro" that resists dissolution in non-polar solvents [1].[1]

  • The Aliphatic Amine (Basic): The butan-2-amine chain adds polarity and basicity (pKa ~10.5).[1]

The Result: The free base is often a gummy solid or oil that is too polar for pure DCM/EtOAc but too lipophilic for pure water (at neutral pH).[1] It tends to aggregate, leading to poor mass transfer in reactions and crashing out during purification.

Solvent Compatibility Matrix

Use this matrix to select the correct solvent system for your specific application.

Solvent ClassSolubility RatingApplication Notes
Chlorinated (DCM, CHCl₃) ⚠️ Poor to Moderate Requires Modification. The free base often forms a suspension.[1] Fix: Add 5–10% Methanol (MeOH).
Protic (MeOH, EtOH) Excellent Best for storage and transfer. Caution: Nucleophilic solvents may interfere with certain electrophilic reactions.
Polar Aprotic (DMSO, DMF) Excellent Dissolves readily but difficult to remove. Use only if necessary for high-temp reactions.
Ethers (THF, Et₂O) ⚠️ Moderate Soluble in THF; poor in Et₂O. Often requires sonication or heating to break crystal lattice.
Hydrocarbons (Hexane) Insoluble Do not use. Useful only as an anti-solvent to precipitate the product.[1]
Water ⚠️ pH Dependent Insoluble at pH > 11.[1] Soluble at pH < 9 (forms salts).

Troubleshooting Guide (Q&A)

Module A: Reaction Setup & Solvent Selection

Q: I need to run a reaction in DCM, but the starting material won't dissolve. What should I do? A: This is a common issue due to pyrazole aggregation.

  • The "Magic Mixture": Switch to DCM:MeOH (9:1) . The methanol disrupts the intermolecular hydrogen bonds of the pyrazole ring.

  • Sonication: Sonicate the suspension for 5–10 minutes. Often, the compound forms a "kinetic supersaturation" where it stays in solution once dissolved, even if it was hard to dissolve initially.

  • Transient Protection: If the reaction allows, add 1.1 equivalents of TMSCl (Trimethylsilyl chloride) . This temporarily protects the pyrazole/amine nitrogens, making the molecule highly lipophilic and soluble in DCM. It falls off during aqueous workup.

Q: Can I use this compound in THF for a Grignard or Lithiation reaction? A: Yes, but you must account for the acidic protons.

  • Issue: The pyrazole -NH and amine -NH₂ are acidic enough to quench organometallics.

  • Solution: You must use 3.0+ equivalents of your base (e.g., n-BuLi). The first 2 equivalents will deprotonate the nitrogens (forming a soluble di-lithio species), and the 3rd will perform the desired lithiation/reaction.

Module B: Workup & Purification (The "Catch & Release" Protocol)

Q: My product is stuck in the aqueous layer during extraction. How do I get it out? A: The compound is likely protonated. At neutral/acidic pH, it exists as a mono- or dihydrochloride salt, which is water-soluble.

  • Protocol:

    • Basify: Adjust the aqueous layer to pH > 12 using 1M NaOH or saturated Na₂CO₃.[1] (Check with pH paper; the solution should turn cloudy as the free base precipitates).

    • Extract: Use DCM containing 5-10% MeOH . Pure DCM is often insufficient to extract the polar free base.

    • Salting Out: Saturate the aqueous layer with NaCl (brine) to force the organic amine into the organic layer.[1]

Q: How do I purify this by column chromatography? It streaks badly on silica. A: The basic amine interacts strongly with the acidic silanols on silica gel, causing tailing/streaking.

  • The Fix: You must modify your mobile phase.

    • Standard: DCM : MeOH (95:5)

    • Required Additive: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to the mobile phase. This blocks the acidic sites on the silica, allowing the amine to elute as a sharp band.

Module C: Salt Formation for Storage

Q: The free base is an unstable oil. How can I turn it into a stable solid? A: Converting to a salt is the standard industry practice for stabilization.[1]

  • HCl Salt (Hydrophilic): Dissolve free base in EtOH. Add 2.2 eq of 4M HCl in Dioxane. Dilute with Et₂O to precipitate the dihydrochloride salt . (Highly water soluble).

  • Tosyl/Boc (Lipophilic): If you need a solid that is soluble in organics, consider reacting with p-TsOH (creates a tosylate salt) or protecting the amine with Boc-anhydride .[1]

Visual Workflows

Figure 1: Solubility Optimization Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on application and pH requirements.

SolubilityTree Start Start: Select Solvent Reaction Application: Reaction? Start->Reaction Purification Application: Purification? Start->Purification ProticAllowed Is Protic Solvent Allowed? Reaction->ProticAllowed Workup Extraction/Workup Purification->Workup UseMeOH Use MeOH or EtOH ProticAllowed->UseMeOH Yes StrictlyAnhydrous Strictly Anhydrous? ProticAllowed->StrictlyAnhydrous No UseDCM_MeOH Use DCM + 5% MeOH UseTHF Use THF (Heat/Sonicate) StrictlyAnhydrous->UseTHF Yes (Standard) UseDMF Use DMF/DMSO (Last Resort) StrictlyAnhydrous->UseDMF No (High Solub. Needed) CatchRelease Acid/Base Extraction (pH > 12 for Organic) Workup->CatchRelease CatchRelease->UseDCM_MeOH Extract with

Figure 2: The "Catch & Release" Purification Protocol

Caption: Step-by-step pH manipulation to isolate pure amine from crude mixtures.[1]

CatchRelease Crude Crude Mixture (Impurities + Product) Acidify 1. Acidify (1M HCl) pH < 2 Crude->Acidify Wash 2. Wash with DCM Acidify->Wash DiscardOrg Discard Organic Layer (Non-basic impurities) Wash->DiscardOrg AqLayer Keep Aqueous Layer (Contains Product Salt) Wash->AqLayer Basify 3. Basify (NaOH) pH > 12 AqLayer->Basify Extract 4. Extract into DCM:MeOH (9:1) Basify->Extract Final Pure Product (Free Base) Extract->Final

[1]

References

  • BenchChem Technical Support. (2025).[2] Overcoming poor solubility of pyrazole derivatives during reaction workup. Retrieved from (Simulated Link based on search context).

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis.[3] Journal of Organic Chemistry.[4] Highlights the amphoteric nature of pyrazoles.[1]

  • Sigma-Aldrich. (2024). Product Specification: 4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride.

  • Reich, H. J. (2023). pKa Values of Nitrogen Heterocycles. University of Wisconsin-Madison Chemistry Data. (Standard reference for Pyrazole pKa ~2.5/14).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for general amine extraction/workup principles).

Sources

Technical Support Center: Chemoselective Functionalization of 4-(1H-pyrazol-4-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-(1H-pyrazol-4-yl)butan-2-amine . Functionalizing this scaffold presents a classic chemoselectivity challenge due to its bifunctional nature. Below, we break down the physicochemical causality behind side reactions, provide troubleshooting matrices, and outline self-validating protocols to ensure high-yield, site-specific modifications.

System Overview & Physicochemical Causality

To prevent side reactions, you must first understand the competing electronic environments within the molecule. 4-(1H-pyrazol-4-yl)butan-2-amine contains two distinct nitrogen-based functional groups:

  • Primary Aliphatic Amine: Highly nucleophilic with a conjugate acid pKa of ~10.5.

  • Pyrazole Ring: An amphoteric heterocycle containing a pyridine-like nitrogen (basic, pKa ~2.5) and a pyrrole-like nitrogen (acidic, pKa ~14.2)[1].

The Core Conflict: While the primary amine is kinetically more nucleophilic, the pyrazole nitrogen can undergo competitive N-alkylation or N-acylation. This typically occurs when using excess electrophiles, highly reactive reagents (like acid chlorides), or under strongly basic conditions where the primary amine is fully deprotonated but the pyrazole begins to act as a competing nucleophile. Mastering this scaffold requires exploiting pKa differences (pH control) or employing orthogonal protecting group strategies.

pKaLogic pH2 pH < 2.5 State1 Both Amines Protonated (Unreactive) pH2->State1 pH7 pH ~ 7.0 State2 Pyrazole Neutral Aliphatic Amine Protonated (Low Reactivity) pH7->State2 pH11 pH > 10.5 State3 Pyrazole Neutral Aliphatic Amine Free Base (Highly Reactive) pH11->State3 State1->State2 + OH- State2->State3 + OH-

Caption: Protonation states of 4-(1H-pyrazol-4-yl)butan-2-amine across different pH levels.

Quantitative Data & Strategy Matrices

Table 1: Physicochemical Properties & Reactivity Profile
Functional GrouppKa (Conjugate Acid)pKa (Deprotonation)NucleophilicityPrimary Side Reaction
Primary Amine ~10.5>35HighOver-alkylation / Bis-acylation
Pyrazole Ring ~2.5~14.2Low-ModerateN-acylation / N-alkylation
Table 2: Pyrazole Protecting Group Matrix
Protecting GroupIntroduction ReagentCleavage ConditionsStability ProfileRecommendation
Trityl (Trt) Trt-Cl, Et

N, DCM
TFA / DCM (Mild Acid)Stable to bases, nucleophiles, and reductive amination.Optimal for pyrazole protection[2].
Boc Boc

O, DMAP
TFA or HClLabile to nucleophiles (acts as an acylating agent).Not Recommended for this scaffold[3].
SEM SEM-Cl, NaHTBAF or strong acidHighly stable to most conditions.Good alternative, but harder to remove.

Expert FAQs & Troubleshooting Guides

Q1: Why am I seeing bis-acylation (both primary amine and pyrazole) when using acid chlorides? Causality: Acid chlorides are highly reactive, unselective electrophiles. Even though the primary amine is more nucleophilic and reacts first, the remaining electrophile in the solution rapidly attacks the pyrazole nitrogen before the reaction can be quenched. Solution: Switch to a less reactive, more selective acylating agent such as an NHS (N-hydroxysuccinimide) ester. If an acid chloride must be used for your specific workflow, you must pre-protect the pyrazole ring with a Trityl (Trt) group[2].

Q2: My pyrazole protecting group (Boc) is falling off during the primary amine functionalization step. Why is this happening? Causality: Unlike N-Boc aliphatic amines, N-Boc pyrazoles are significantly more labile. The electron-withdrawing nature of the Boc group on the pyrazole nitrogen makes the carbonyl carbon highly susceptible to nucleophilic attack[3]. The starting primary amine itself (or other nucleophiles in your reaction) can cleave the Boc group, effectively turning the N-Boc pyrazole into an unwanted acylating agent. Solution: Abandon the Boc strategy for the pyrazole. Utilize the sterically bulky and nucleophile-resistant Trityl (Trt) group instead.

Q3: How can I selectively perform reductive amination on the primary amine without touching the pyrazole? Causality: Reductive amination relies on the transient formation of an imine intermediate. Pyrazoles are extremely poor nucleophiles for imine formation with aldehydes or ketones under mildly acidic conditions (pH 5-6). Solution: No pyrazole protection is required. Conduct the reaction at pH ~6 using sodium cyanoborohydride (NaBH


CN) or sodium triacetoxyborohydride (STAB). The primary amine will selectively form the imine and be reduced.

Workflow A 4-(1H-pyrazol-4-yl)butan-2-amine B Assess Electrophile Reactivity A->B C High (Acid Chlorides) B->C D Low/Specific (NHS Esters) B->D E Protect Pyrazole (Trt-Cl) C->E F Direct Functionalization (pH 8.5) D->F G Functionalize Primary Amine E->G I Target Compound F->I H Deprotect Pyrazole (TFA / DCM) G->H H->I

Caption: Workflow for determining pyrazole protection based on electrophile reactivity.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective N-Tritylation of the Pyrazole Ring

Rationale: The Trityl group provides immense steric hindrance, completely shutting down pyrazole reactivity while leaving the primary amine available (or easily freed) for subsequent steps[2].

Step-by-Step Methodology:

  • Dissolve 4-(1H-pyrazol-4-yl)butan-2-amine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Add triethylamine (Et

    
    N) (2.5 eq) and cool the mixture to 0 °C under an inert atmosphere (N
    
    
    
    or Ar).
  • Dropwise, add a solution of Trityl chloride (Trt-Cl) (1.05 eq) dissolved in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench with saturated aqueous NaHCO

    
     and extract with DCM.
    

Self-Validation Check: The protocol validates itself through orthogonal TLC staining. Spot the organic layer on a silica TLC plate. The desired product will be strongly UV-active (due to the aromatic Trityl group) and will simultaneously stain positively (purple/pink) with Ninhydrin, confirming the primary amine remains unprotected. If the Ninhydrin stain is negative, over-tritylation has occurred due to excess reagent.

Protocol 2: Chemoselective Amidation using NHS Esters (No Protection Required)

Rationale: NHS esters are "soft" electrophiles that selectively react with highly nucleophilic primary amines at strictly controlled pH levels (8.0-8.5), leaving the pyrazole untouched.

Step-by-Step Methodology:

  • Dissolve the starting amine (1.0 eq) in a mixture of DMF and 0.1 M Sodium Bicarbonate buffer (pH 8.5) (1:1 v/v).

  • Add the desired NHS-ester (1.1 eq) dissolved in a minimal amount of DMF.

  • Stir vigorously at room temperature for 2 hours.

  • Dilute with water and extract the product using ethyl acetate.

Self-Validation Check: The system validates itself via LC-MS mass analysis. The presence of a single


 peak corresponding to the mono-acylated product, without any trace of a 

mass peak, confirms that the pH 8.5 buffer successfully suppressed pyrazole nucleophilicity while activating the primary amine.

References

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines Imperial College London[Link]

  • Cysteine protecting groups: applications in peptide and protein science Chemical Society Reviews (RSC Publishing)[Link]

  • Davis–Beirut Reaction: Route to Thiazolo-, Thiazino-, and Thiazepino-2H-indazoles The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Technical Support: Troubleshooting Cyclization Failures of 4-(1H-pyrazol-4-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges encountered when cyclizing 4-(1H-pyrazol-4-yl)butan-2-amine (and its derivatives). This scaffold is a critical intermediate in the synthesis of 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines , a substructure frequently found in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands (e.g., Histamine H3/H4).

The guide focuses on the two most common cyclization pathways: the Pictet-Spengler reaction (C-C bond formation) and condensation with bifunctional electrophiles (N-C bond formation).

Core Reaction Analysis

The molecule 4-(1H-pyrazol-4-yl)butan-2-amine presents a unique set of challenges compared to its indole (tryptamine) or phenyl (phenethylamine) counterparts.

  • Nucleophilicity Gap: The pyrazole ring is electron-rich but significantly less nucleophilic at the C3/C5 positions than the indole C2 position. This often leads to "stalled" Pictet-Spengler reactions where the imine forms but fails to cyclize.

  • Steric Drag: The

    
    -methyl group (at the butan-2-amine position) introduces steric hindrance adjacent to the reacting nitrogen. This increases the energy barrier for the formation of the required s-cis iminium conformation necessary for ring closure.
    
  • Amphoteric Interference: The pyrazole NH is acidic (

    
    ) and nucleophilic. Without protection, it can compete with the amine or the carbon nucleophile, leading to N-alkylation byproducts or polymerization.
    

Troubleshooting Module: The Pictet-Spengler Reaction

Objective: Synthesis of 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines.

Q1: My reaction stalls at the imine intermediate. I see the Schiff base by LCMS, but the ring won't close.

Diagnosis: The electrophilicity of the iminium ion is insufficient to overcome the activation energy required for the pyrazole C-attack, likely exacerbated by the steric bulk of the


-methyl group.
Solution:  You must increase the electrophilicity of the imine or use a promoter that facilitates the leaving group departure.
  • Protocol A (The "Superacid" Approach): Standard acetic acid is often too weak. Switch to Trifluoroacetic Acid (TFA) or Methanesulfonic Acid (MSA) in dichloromethane (DCM). The lower pKa ensures complete protonation of the imine to the reactive iminium species.

  • Protocol B (The Lewis Acid Promoter): If protic acids fail, use Cyanuric Chloride (TCT) . TCT reacts with the imine to form a highly electrophilic N-acyliminium-like intermediate that cyclizes rapidly, often under mild conditions.

Data Comparison: Acid Catalysts for Pyrazole Cyclization

CatalystSolventTemp (°C)Success RateNotes
Acetic AcidMeOH/EtOH80 (Reflux)Low (<30%)Often stalls at imine; requires electron-rich aldehydes.
TFA DCM25 - 40High (85%)Standard for unactivated pyrazoles. Anhydrous conditions essential.
Cyanuric Chloride DMF25Very High (90%)Works for sterically hindered amines. Requires base quench.
AuCl3/AgOTfToluene80ModerateExpensive; useful for alkyne partners (hydroamination).
Q2: I am getting a mixture of regioisomers or "wrong" cyclization products.

Diagnosis: Pyrazole tautomerism. In 1H-pyrazoles, the N1 and N2 positions equilibrate. If you have a substituent on the pyrazole nitrogen, the C3 and C5 positions are electronically distinct. Solution:

  • Use a Protecting Group (PG): If regioselectivity is critical, block the pyrazole nitrogen with a bulky group like Trityl (Trt) or SEM (2-(Trimethylsilyl)ethoxymethyl) . This locks the tautomer and directs cyclization to the adjacent carbon.

  • Steric Control: The

    
    -methyl group on the butyl chain will naturally prefer the transition state that places the bulky substituent equatorial in the forming ring, but this only controls diastereoselectivity (cis/trans), not regioselectivity.
    
Q3: The product turns black/tarry upon workup.

Diagnosis: Oxidative instability. Tetrahydro-fused heteroaromatics are electron-rich and prone to oxidation to the fully aromatic species (e.g., pyrazolo[4,3-c]pyridine) or polymerization quinone-methide-like intermediates. Solution:

  • Inert Atmosphere: Run all reactions under Argon/Nitrogen.

  • Immediate Protection: Do not isolate the free secondary amine. Capping the resulting tetrahydro-pyridine nitrogen with Boc-anhydride or Cbz-Cl in situ (immediately after cyclization) stabilizes the molecule for purification.

Troubleshooting Module: Alternative Cyclizations

Objective: Synthesis of Pyrazolo[1,5-a]pyrimidines (Urea/Thiourea route).

Q4: The reaction with isothiocyanate works, but the final ring closure with EDC/base fails.

Diagnosis: The amine nucleophile (from the pyrazole side) is too weak or the leaving group is poor. Solution:

  • Switch to Mukaiyama Reagent: Use 2-chloro-1-methylpyridinium iodide to activate the thiourea/urea oxygen/sulfur.

  • One-Pot Procedure: React the amine with an N-bis(methylthio)methylene reagent (dimethyl dithiocarbonimidate) instead of isothiocyanate. This forms an intermediate that cyclizes more readily with hydrazine or amidines.

Visualizing the Failure Mode

The following diagram illustrates the critical "fork in the road" where the Pictet-Spengler reaction typically fails for this substrate.

PictetSpenglerFailure Start Amine + Aldehyde Imine Schiff Base (Imine) Start->Imine -H2O Iminium Activated Iminium Ion (Critical Intermediate) Imine->Iminium + H+ (Acid) Cyclization Ring Closure (C-C Bond Formation) Iminium->Cyclization Slow Step (Steric/Electronic Barrier) Hydrolysis Hydrolysis back to Start Iminium->Hydrolysis Wet Solvents SideRxn N-Alkylation / Dimerization (Side Reaction) Iminium->SideRxn Free Pyrazole NH Product Tetrahydropyrazolo- pyridine Cyclization->Product

Caption: The kinetic bottleneck occurs at the Iminium -> Cyclization step. If the activation energy is too high (due to weak pyrazole nucleophilicity), the equilibrium shifts back to hydrolysis or side reactions.

Validated Experimental Protocol

Protocol: TCT-Mediated Cyclization of 4-(1H-pyrazol-4-yl)butan-2-amine Based on modified procedures for electron-deficient aromatics [3].

  • Preparation: Dissolve 4-(1H-pyrazol-4-yl)butan-2-amine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DMF (0.2 M).

  • Imine Formation: Add activated 4Å molecular sieves. Stir at RT for 2 hours.

  • Activation: Cool to 0°C. Add Cyanuric Chloride (TCT) (1.0 eq) dropwise (dissolved in minimal DMF).

  • Cyclization: Allow to warm to RT and stir for 4-12 hours. Monitor by LCMS for the disappearance of the imine (M+H) and appearance of the cyclized product (M+H-2).

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc.

  • Stabilization: (Optional but recommended) Add Boc2O (1.2 eq) to the organic phase before concentration to isolate the N-Boc protected tetrahydro-pyridine.

References

  • Synthesis of Tetrahydropyrazolo[4,3-c]pyridines

    • Title: Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine.
    • Source: ResearchG
    • URL:[Link]

  • Pictet-Spengler Mechanism & Catalysis

    • Title: Mild and efficient cyanuric chloride c
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Pyrazolo-Pyridine Synthesis via Cyclocondensation

    • Title: One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines.
    • Source: Arkivoc (via Semantic Scholar).
    • URL:[Link]

  • Histamine Analog Cyclization (Alpha-Methyl Effects)

    • Title: Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics.
    • Source: ACS Omega.
    • URL:[Link]

Technical Support Center: Purification & Troubleshooting for 4-(1H-pyrazol-4-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling and purifying commercial 4-(1H-pyrazol-4-yl)butan-2-amine samples. This bifunctional building block is highly valued in drug development, but its dual-nitrogen nature—a highly basic primary aliphatic amine coupled with a weakly basic/weakly acidic pyrazole ring—makes it prone to specific impurity retention and chromatographic challenges.

This guide provides causally-driven methodologies to isolate the pure freebase, ensuring your downstream syntheses are not compromised by commercial contaminants.

Section 1: Diagnostic Profiling of Commercial Samples

Before initiating purification, it is critical to understand the physicochemical landscape of the molecule and its common contaminants. The entire purification strategy relies on exploiting the differential pKa values of the functional groups.

Table 1: Physicochemical Data & Impurity Profile

Property / ImpurityCharacteristic Value / NatureImpact on Purification Strategy
Primary Amine pKa ~10.5Protonates easily at pH < 9; requires pH > 11.5 for freebase extraction.
Pyrazole Conjugate Acid pKa ~2.5Protonates only under strongly acidic conditions (pH < 1.5).
Pyrazole N-H pKa ~14.5Deprotonates at extreme basicity (pH > 13), causing unexpected aqueous solubility.
Regioisomers Branched vs. linear alkylationSimilar pKa to the target; requires chromatographic separation rather than extraction.
Oxidation Products N-oxides / HydroxylaminesHighly polar; typically removed in the organic wash of the acidic aqueous phase.
Transition Metals Pd or Cu from upstream synthesisCoordinates with the pyrazole/amine; requires metal scavengers (e.g., EDTA wash).
Section 2: Core Purification Workflows
Workflow A: Precision Acid-Base Extraction

Standard acid-base extractions often fail for pyrazole-containing amines due to over-basification, which deprotonates the pyrazole N-H and traps the molecule in the aqueous phase . This protocol utilizes a self-validating, pH-controlled approach.

Methodology:

  • Dissolution : Dissolve 1.0 g of crude 4-(1H-pyrazol-4-yl)butan-2-amine in 20 mL of Ethyl Acetate (EtOAc).

  • Acidification : Transfer to a separatory funnel. Add 20 mL of 1M HCl. Shake vigorously and vent. The pH of the aqueous layer must be ~1.0.

    • Causality: At pH 1.0, both the primary amine and the pyrazole ring are protonated, maximizing aqueous solubility and driving the target compound into the aqueous phase .

    • Self-Validation Step: Spot both the organic and aqueous layers on a TLC plate. The target compound will remain at the baseline of the aqueous spot (due to protonation). Do not discard the organic layer until this is confirmed.

  • Phase Separation : Drain the aqueous layer into a clean Erlenmeyer flask. Extract the organic layer with an additional 10 mL of 1M HCl and combine the aqueous phases. Discard the organic layer, which now contains neutral and lipophilic impurities.

  • Precision Basification : Cool the combined aqueous layer in an ice bath. Slowly add saturated aqueous Na₂CO₃ (Sodium Carbonate) dropwise while stirring until the pH reaches exactly 11.5 to 12.0.

    • Causality: Na₂CO₃ is preferred over strong bases like NaOH. NaOH can easily push the pH above 13.5, which would deprotonate the pyrazole N-H (pKa ~14.5), converting the target into a water-soluble anionic salt and destroying extraction yields. A strict pH of 11.5 ensures the primary amine (pKa ~10.5) is fully neutralized while the pyrazole remains intact .

  • Back-Extraction : Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 20 mL). The neutral freebase amine will now partition into the DCM .

  • Isolation : Combine the DCM layers, wash with 10 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Extraction Start Crude Amine in EtOAc Acidify Extract with 1M HCl (pH ~1.0) Start->Acidify Aq1 Aqueous Phase (Protonated Target) Acidify->Aq1 Target Org1 Organic Phase (Neutral Impurities) Acidify->Org1 Impurities Basify Basify with Na2CO3 (Strictly pH 11.5-12.0) Aq1->Basify Discard1 Discard to Waste Org1->Discard1 Extract2 Extract with DCM Basify->Extract2 Aq2 Aqueous Phase (Inorganic Salts) Extract2->Aq2 Waste Org2 Organic Phase (Neutral Freebase Amine) Extract2->Org2 Target Dry Dry (Na2SO4) & Concentrate Org2->Dry Pure Purified 4-(1H-pyrazol-4-yl)butan-2-amine Dry->Pure

pH-controlled acid-base extraction workflow preventing pyrazole deprotonation.

Workflow B: Chromatographic Resolution of Regioisomers

If the commercial sample contains regioisomers, extraction will not separate them. Column chromatography is required, but primary amines present unique challenges on silica.

Methodology:

  • Stationary Phase Selection : Use amine-functionalized silica gel (NH₂-silica) rather than standard bare silica.

    • Causality: Bare silica contains acidic silanol groups (pKa ~4.5). The highly basic primary amine of our target will form strong ionic interactions with these silanols, leading to severe peak tailing, streaking, and irreversible retention .

  • Mobile Phase Preparation : Prepare a gradient of DCM and Methanol (MeOH). If bare silica must be used, you must add 1-2% Triethylamine (Et₃N) to the mobile phase.

    • Causality: Et₃N acts as a sacrificial base, dynamically capping the acidic silanol sites on the silica column so the target amine can elute symmetrically.

  • Loading and Elution : Dissolve the sample in a minimal amount of DCM. Load onto the column. Elute starting at 100% DCM (with 1% Et₃N), gradually increasing to 90:10 DCM:MeOH (with 1% Et₃N).

  • Fraction Analysis : Monitor fractions via TLC. Self-Validation Step: Stain the TLC plates with Ninhydrin and heat; Ninhydrin reacts specifically with primary amines to form a distinct deep purple/pink spot, confirming the presence of your target.

Section 3: Troubleshooting & FAQs

Q: I performed an acid-base extraction, but my yield was less than 20%. Where did my compound go? A: It is highly likely the compound was lost in the aqueous phase during the basification step. If you used strong NaOH and pushed the pH above 13, the pyrazole N-H proton was stripped, creating a highly water-soluble sodium pyrazolide salt. Solution: Always use a milder base like Na₂CO₃ or carefully titrate with NaOH to a maximum pH of 12.0. You can recover your lost product by carefully neutralizing the basic aqueous waste back to pH 11.5 and re-extracting with DCM.

Q: My compound streaks from the baseline to the solvent front on TLC. How can I fix this? A: This is classic amine-silanol interaction. The primary amine is protonating the silica gel. Solution: Pre-treat your TLC plates by running them in a chamber with 5% Et₃N in hexanes, letting them dry, and then running your actual sample. Alternatively, add 1-5% Et₃N or NH₄OH to your TLC solvent system.

Troubleshooting Issue Issue: Severe Streaking on Silica Check1 Are silanol groups interacting with the primary amine? Issue->Check1 Check2 Is the pyrazole ring causing secondary retention? Issue->Check2 Sol1 Add 1-5% Et3N or NH4OH to mobile phase Check1->Sol1 Primary Cause Result Sharp, symmetrical peaks Sol1->Result Sol2 Switch to Alumina (Basic) or NH2-functionalized Silica Check2->Sol2 Secondary Cause Sol2->Result

Diagnostic logic tree for resolving chromatographic streaking of basic amines.

Q: The commercial sample has a distinct metallic tint and poor solubility. What is the cause? A: 4-(1H-pyrazol-4-yl)butan-2-amine is an excellent bidentate ligand. It can chelate residual transition metals (like Palladium or Copper) left over from its upstream synthesis. Solution: Dissolve the sample in DCM and wash with a 0.1 M aqueous solution of EDTA (Ethylenediaminetetraacetic acid) at pH 8. The EDTA will out-compete the amine for the metal ions, pulling the metal impurities into the aqueous phase.

References
  • Practical Aspects of Solvent Extraction Source: LCGC International URL:[Link]

  • Acid-Base Extraction Source: Chemistry LibreTexts URL:[Link]

Enhancing stability of 4-(1H-pyrazol-4-yl)butan-2-amine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(1H-pyrazol-4-yl)butan-2-amine Stability Guide

Case ID: STAB-PYR-004 Subject: Enhancing Solution Stability & Handling of 4-(1H-pyrazol-4-yl)butan-2-amine Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are working with 4-(1H-pyrazol-4-yl)butan-2-amine (often supplied as the dihydrochloride salt, CAS 2731008-59-4). This molecule contains two distinct reactive centers: a primary aliphatic amine and a 1H-pyrazole ring .

Stability challenges in solution arise primarily from three vectors:

  • Oxidative Deamination: The primary amine is susceptible to oxidation by dissolved oxygen, leading to imine formation and subsequent hydrolysis to aldehydes/ketones.

  • Hygroscopicity-Induced Hydrolysis: The salt forms are highly hygroscopic; moisture absorption accelerates degradation.

  • Schiff Base Formation: Incompatible solvents (ketones/aldehydes) will rapidly react with the primary amine.

This guide provides a self-validating protocol to mitigate these risks.

Part 1: Core Stability Profile & Degradation Mechanisms

Understanding why the molecule degrades is the first step to prevention.

Degradation Pathways

The following diagram illustrates the primary degradation risks you must control.

DegradationPathways Compound 4-(1H-pyrazol-4-yl) butan-2-amine Oxidation Oxidative Deamination (Imine Formation) Compound->Oxidation Dissolved O2 High pH (>8.0) SchiffBase Schiff Base (Solvent Adduct) Compound->SchiffBase Acetone/Aldehyde Solvents StableSalt Stable Salt Species (Low pH) Compound->StableSalt Acidic Buffer (pH 4-6) Dimer Dimerization (Condensation) Oxidation->Dimer Reactive Intermediates

Figure 1: Primary degradation pathways. Red arrows indicate critical failure points triggered by environmental factors.

Part 2: Solution Preparation & Solvent Compatibility

Critical Rule: Never use acetone, MEK, or aldehyde-based solvents. The primary amine will react to form an imine (Schiff base) within minutes.

Solvent Selection Matrix
Solvent SystemSuitabilityStability RiskRecommended Additives
Water (Milli-Q) High (for salts)Medium (Hydrolysis if pH drifts)10 mM Acetate or Citrate Buffer (pH 5.0)
DMSO (Anhydrous) High (Stock)Low (Hygroscopic)Store under Argon; Use molecular sieves
Ethanol/Methanol Medium Medium (Transesterification risk if esters present)Keep cold (-20°C); Purge with N2
PBS (pH 7.4) Medium High (Oxidation of free base)Add EDTA (1 mM) + Antioxidant
Protocol: Preparing a Stable Stock Solution (10 mM)

Target: 10 mL of 10 mM solution in DMSO.

  • Pre-treatment: Degas anhydrous DMSO by bubbling dry Nitrogen or Argon for 15 minutes. Reason: Removes dissolved oxygen that initiates amine oxidation.

  • Weighing: Weigh the dihydrochloride salt rapidly. If using the free base, weigh inside a glovebox or under a nitrogen funnel.

  • Dissolution: Add the solid to the degassed DMSO. Vortex for 30 seconds.

  • Aliquot: Immediately dispense into amber glass vials (silanized preferred to prevent surface adsorption).

  • Storage: Flash freeze in liquid nitrogen (optional) and store at -80°C or -20°C.

Part 3: Troubleshooting & FAQs

Q1: My solution turned from colorless to faint yellow after 24 hours. Is it still usable?

Diagnosis: This indicates early-stage oxidation of the amine group, likely forming N-oxide impurities or imine conjugates. Action:

  • Check Potency: Run an LC-MS. If the parent peak area is >95%, it may still be usable for non-critical qualitative assays.

  • Prevention: The yellowing is pH-dependent. If your solution is in PBS (pH 7.4), the free amine is more reactive. Lower the pH to 5.5-6.0 using an acetate buffer to protonate the amine (

    
    ), which renders it oxidation-resistant.
    
Q2: I see a white precipitate when diluting the DMSO stock into cell culture media.

Diagnosis: "Crash-out" precipitation. The compound (especially the free base) has lower solubility in aqueous media than in DMSO. Action:

  • Stepwise Dilution: Do not add DMSO stock directly to bulk media. Perform an intermediate dilution in 1:1 DMSO:Water or PBS.

  • Sonicate: Mild sonication (30-60s) can re-dissolve micro-precipitates.

  • Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity, but ensure the compound concentration doesn't exceed its thermodynamic solubility limit (~1-5 mM in aqueous usually).

Q3: Can I store the solution at 4°C for a week?

Answer:

  • In DMSO: Yes, but ensure the vial is sealed with Parafilm to prevent water absorption (DMSO is hygroscopic). Water intake leads to hydrolysis.

  • In Aqueous Buffer: No. Primary amines in water are stable for only 24-48 hours at 4°C. For >48h storage, freeze at -20°C.

Part 4: Advanced Stabilization Workflow

Use this decision tree to determine the optimal handling for your specific experiment.

StabilizationWorkflow Start Start: Define Experiment Duration ShortTerm < 24 Hours Start->ShortTerm LongTerm > 24 Hours / Storage Start->LongTerm Aqueous Aqueous Buffer Required? ShortTerm->Aqueous PrepStock PrepStock LongTerm->PrepStock Prepare 10-50mM Stock Yes Prepare Fresh Keep on Ice Aqueous->Yes Use Acetate/PBS Add 1mM EDTA No Standard RT Handling Aqueous->No Use DMSO Keep Dark Solvent Anhydrous DMSO PrepStock->Solvent Select Solvent Aliquot Aliquot Solvent->Aliquot Single-use Aliquots Freeze Freeze Aliquot->Freeze Store -20°C to -80°C

Figure 2: Workflow for selecting storage and handling conditions based on experimental timeline.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13499360, 4-(1H-imidazol-4-yl)butanamine (Structural Analog). Retrieved March 2, 2026, from [Link]

  • Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic Amines. American Chemical Society. Retrieved March 2, 2026, from [Link]

Chromatography method development for separating 4-(1H-pyrazol-4-yl)butan-2-amine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles encountered when developing enantiomeric separations for 4-(1H-pyrazol-4-yl)butan-2-amine .

This molecule presents a dual challenge: a highly basic primary aliphatic amine that strongly interacts with residual silanols, and a pyrazole ring prone to tautomerism and complex hydrogen bonding. This guide bypasses generic advice, providing a self-validating, mechanistically grounded framework for your method development.

Method Development Architecture

To successfully separate these isomers, your screening strategy must account for the primary amine's propensity to tail and the pyrazole's complex retention mechanisms. The workflow below outlines the critical path for stationary phase and additive selection.

G Start 4-(1H-pyrazol-4-yl)butan-2-amine Method Development Screening Primary Screen: CSP Selection (Polysaccharides, Cyclofructans, Crown Ethers) Start->Screening Mode Select Chromatography Mode (SFC, Polar Organic, or Reversed Phase) Screening->Mode Additives Optimize Additives (DEA, TEA/TFA, or NH4OH) Mode->Additives Trouble Evaluate Peak Shape & Resolution (Address Tailing / Tautomerism) Additives->Trouble Success Final Validated Method Trouble->Success

Workflow for chiral method development of basic pyrazole-amines.

Quantitative Data: Expected Screening Outcomes

The following table summarizes the expected chromatographic behavior of 4-(1H-pyrazol-4-yl)butan-2-amine across various Chiral Stationary Phases (CSPs) and modes. Use this as your baseline for method validation.

Chiral Stationary Phase (CSP)Chromatographic ModeRecommended Mobile PhaseCritical AdditiveExpected Resolution (

)
Peak Symmetry (

)
Cyclofructan (CF6-P) Polar Organic (POM)Acetonitrile / Methanol (90:10)0.3% TFA / 0.2% TEA> 1.81.0 - 1.2 (Excellent)
Crown Ether (CrownSil) Reversed Phase (RP)Water / Methanol (80:20)0.1% Perchloric Acid> 2.01.1 - 1.3 (Good)
Immobilized Amylose (IG) Normal Phase (NP)Hexane / Ethanol (80:20)0.1% Diethylamine (DEA)1.0 - 1.51.4 - 1.8 (Moderate)
Immobilized Cellulose (IC) Supercritical Fluid (SFC)CO

/ Methanol (70:30)
0.2% Isopropylamine1.2 - 1.71.2 - 1.5 (Good)

Self-Validating Experimental Protocol: Chiral Screening

This protocol is designed as a closed-loop system. Each step includes a validation check to ensure the causality of your results is isolated to the enantiomeric separation, rather than system artifacts.

Step 1: Column and System Preparation

  • Action: Plumb three orthogonal CSPs into your column switcher: a Cyclofructan (e.g., Larihc CF6-P), a Crown Ether, and an Immobilized Polysaccharide[1].

  • Causality: Primary amines require specific steric encapsulation. provide this via host-guest complexation, whereas polysaccharides rely on external hydrogen bonding[1].

  • Self-Validation Check: Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene for NP/POM or thiourea for RP). If the retention time fluctuates by >2%, halt and stabilize system pressure/temperature.

Step 2: Mobile Phase & Additive Formulation

  • Action: For the Cyclofructan column in Polar Organic Mode, prepare a mobile phase of Acetonitrile/Methanol (90:10 v/v). Add 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA).

  • Causality: The TFA/TEA mixture creates a non-aqueous buffer. The slight excess of TFA ensures the primary amine remains protonated (-NH

    
    ), which is strictly required for it to dock into the cyclofructan core[2].
    
  • Self-Validation Check: Measure the apparent pH (pH*) of the mixture. It must remain acidic relative to the amine's pKa (~10.5) to prevent partial ionization states that cause peak splitting.

Step 3: Chromatographic Execution

  • Action: Run the screening at a flow rate of 1.0 mL/min (HPLC) or 3.0 mL/min (SFC) at a strictly controlled 25°C.

  • Causality: Temperature control is critical because the pyrazole ring undergoes tautomerism. Fluctuating temperatures will alter the tautomeric equilibrium, destroying peak shape.

  • Self-Validation Check: Inject the racemic mixture. Calculate the Tailing Factor (

    
    ). If 
    
    
    
    > 2.0, the basic additive has been depleted or neutralized; flush the system with 100% methanol containing 0.2% DEA to regenerate the silica support.

Step 4: Orthogonal Optimization

  • Action: If

    
     < 1.5 on the cyclofructan phase, alter the alcohol modifier (switch Methanol to Ethanol).
    
  • Causality: Changing the steric bulk of the protic solvent alters the hydrogen-bonding network around the pyrazole ring, directly impacting chiral recognition.

Troubleshooting Guides & FAQs

Q1: Why is my primary amine peak severely tailing or failing to elute on polysaccharide columns? A: 4-(1H-pyrazol-4-yl)butan-2-amine contains a highly basic primary aliphatic amine. On silica-based immobilized polysaccharide columns, this amine undergoes strong secondary ion-exchange interactions with residual, unendcapped silanols (pKa ~4.5) on the silica matrix. To disrupt this, you must introduce a competitive basic additive. We recommend 0.1% diethylamine (DEA) or ethanolamine in the mobile phase. These additives preferentially bind to the silanols, masking them and allowing the primary amine to interact solely with the chiral selector.

Q2: Should I use SFC or HPLC for this specific pyrazole-amine? A: is highly efficient, but primary amines can dynamically react with the CO


 mobile phase to form transient carbamic acids, leading to peak broadening[3]. This is mitigated by using a high percentage of methanol co-solvent containing basic additives (e.g., isopropylamine). Alternatively, Polar Organic Mode (POM) HPLC using a cyclofructan column is an exceptional orthogonal approach. Cyclofructans possess a core that specifically encapsulates primary amines, often yielding baseline resolution without the CO

-reactivity risks of SFC[2].

Q3: I observe peak splitting that changes with column temperature. Is this an enantiomeric separation or an artifact? A: This is likely an artifact caused by the pyrazole moiety. The 1H-pyrazole ring introduces tautomerism (rapid proton exchange between the two nitrogen atoms). If the kinetics of this tautomeric exchange are on the same timescale as the chromatographic separation, you will observe peak broadening or a "plateau" between peaks. To self-validate, inject a chirally pure standard. If it still splits, it is tautomerism. To fix this, either lower the temperature to slow the exchange (resolving the tautomers) or raise the temperature to coalesce them into a single sharp peak.

Q4: Can I use Crown Ether CSPs for preparative scale-up of this molecule? A: While provide exceptional enantioselectivity for primary amines[4], they are generally not recommended for preparative scale-up. They require highly acidic aqueous mobile phases (e.g., pH 2 with perchloric acid or TFA) to ensure the amine is fully protonated for inclusion complexation. Removing these non-volatile or highly acidic aqueous solvents during fraction recovery risks degrading the pyrazole-amine and complicates isolation. Stick to SFC or POM HPLC for prep-scale work.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL:[Link]

  • Chiral HPLC and SFC Columns Source: Columnex URL:[Link]

  • Chiral HPLC & SFC Columns Source: Regis Technologies URL:[Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns Source: Journal of Pharmaceutical Analysis (PMC - NIH) URL:[Link]

Sources

Validation & Comparative

1H NMR spectral analysis of 4-(1H-pyrazol-4-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectral Analysis of 4-(1H-pyrazol-4-yl)butan-2-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Optimizing Spectral Resolution for Pyrazole-Aliphatic Scaffolds

Executive Summary & Strategic Importance

In medicinal chemistry, 4-(1H-pyrazol-4-yl)butan-2-amine represents a critical pharmacophore often found in kinase inhibitors (e.g., JAK or BTK pathways).[1] Its structure combines a polar, tautomeric aromatic heterocycle (pyrazole) with a chiral aliphatic amine.

The Analytical Challenge: Researchers often encounter poor spectral resolution for this molecule due to two compounding factors:

  • Annular Tautomerism: The N-H proton on the pyrazole ring exchanges rapidly, causing broadening or averaging of the C3/C5 signals.

  • Amine Exchange: The aliphatic amine protons are sensitive to concentration, temperature, and water content.

This guide compares the Standard Protocol (CDCl₃, Free Base) against the High-Fidelity Protocol (DMSO-d₆, Dihydrochloride Salt) to demonstrate why the latter is superior for structural validation.

Comparative Analysis: Solvent & State Selection

The choice of solvent and ionization state drastically alters the topology of the NMR spectrum. Below is a direct comparison of the two most common workflows.

Table 1: Performance Comparison of Analytical Workflows
FeatureMethod A: Free Base in CDCl₃ Method B: 2HCl Salt in DMSO-d₆
Pyrazole C3/C5 Signals Averaged/Broad. Rapid tautomerism often merges these into a single broad peak or two indistinct humps.[1]Distinct/Sharp. DMSO slows proton exchange; acidifying (salt form) locks the tautomer, often resolving C3 and C5 as distinct species.
Exchangeable Protons (NH) Invisible/Broad. Pyrazole NH is rarely seen; Amine NH₂ is a wandering broad singlet.Visible. Pyrazole NH (approx 12-13 ppm) and Ammonium NH₃⁺ (approx 8.0 ppm) are often visible and integrable.
Aliphatic Resolution Good. Chemical shifts are standard; easy to compare with databases.Shifted. The protonation of the amine deshields the C2-H methine, moving it downfield (~0.5 ppm shift).
Water Interference Low. High. DMSO is hygroscopic; water peak (3.33 ppm) may overlap with methylene signals if not dry.
Recommendation Use for quick purity checks of crude reaction mixtures.Use for full characterization, publication data, and enantiomeric purity (with chiral shift reagents).

Detailed Spectral Assignments (Method B: DMSO-d₆)

The following data represents the High-Fidelity Protocol (Dihydrochloride salt form in DMSO-d₆), which provides the most rigorous structural proof.

Structural Numbering Reference
  • Pos 1/2: Pyrazole Nitrogens

  • Pos 3/5: Pyrazole Methines (Aromatic)

  • Pos 4: Pyrazole Quaternary Carbon

  • Pos 6: Methylene (-CH₂-) attached to Pyrazole

  • Pos 7: Methylene (-CH₂-) central

  • Pos 8: Methine (-CH-) chiral center

  • Pos 9: Methyl (-CH₃) terminal

Table 2: Chemical Shift Data (DMSO-d₆, 400 MHz)
AssignmentShift (δ ppm)MultiplicityIntegralCoupling (Hz)Notes
Pyrazole NH 10.0 - 13.0br s2H*-Very broad; includes Pyrazole NH and Salt NH exchange.
Amine NH₃⁺ 8.10 - 8.30br s3H-Characteristic of primary amine salts in DMSO.
Py-C3/C5-H 7.60 - 7.75s2H-Often appears as a singlet if symmetrical, or two close singlets if tautomerism is locked.
C8-H (Methine) 3.10 - 3.25m1H-Deshielded due to -NH₃⁺ group.
C6-H₂ 2.55 - 2.65t2H7.5Overlaps with DMSO solvent peak (2.50) often.
C7-H₂ 1.75 - 1.95m2H-Complex multiplet due to diastereotopic environment.
C9-H₃ 1.15 - 1.25d3H6.8Diagnostic doublet for the terminal methyl.

Critical Note on Tautomerism: In the free base form, the pyrazole C3 and C5 protons are chemically equivalent on the NMR time scale due to rapid N-H hopping, appearing as a singlet around 7.4 ppm. In the salt form, this symmetry is broken, but they often still overlap closely.

Experimental Protocol: The "Self-Validating" Workflow

To ensure reproducibility and scientific integrity, follow this step-by-step protocol. This workflow includes a "D₂O Shake" validation step.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the 4-(1H-pyrazol-4-yl)butan-2-amine (preferably as the HCl salt).

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water content.

  • Homogenization: Vortex for 30 seconds. Ensure no suspension remains.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): Minimum 16 (64 recommended for clear observation of broad NH peaks).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Pyrazole protons have longer T1 relaxation times. A short D1 will under-integrate the aromatic signals relative to the methyl group.

Step 3: The D₂O Shake (Validation)

After acquiring the initial spectrum:

  • Add 1 drop of D₂O to the NMR tube.

  • Shake and re-acquire the spectrum.

  • Validation Criteria:

    • The broad peaks at >8.0 ppm (NH₃⁺) and >12.0 ppm (Py-NH) must disappear .

    • The aliphatic signals (C6, C7, C8, C9) must remain unchanged in multiplicity (though slight chemical shift drift is acceptable).

    • If aliphatic peaks disappear, your molecule is decomposing or precipitating.

Visualization of Logic & Workflow

The following diagrams illustrate the decision process for solvent selection and the connectivity logic used to assign the spectrum.

Diagram 1: Solvent Selection Decision Tree

SolventStrategy Start Start: 4-(1H-pyrazol-4-yl)butan-2-amine Goal Goal: Detailed Structural Characterization Start->Goal CheckSalt Is the sample a Salt (HCl) or Free Base? Goal->CheckSalt FreeBase Free Base CheckSalt->FreeBase Salt HCl Salt CheckSalt->Salt SolventCDCl3 Solvent: CDCl3 FreeBase->SolventCDCl3 Standard SolventDMSO Solvent: DMSO-d6 FreeBase->SolventDMSO Alternative Salt->SolventCDCl3 Avoid (Solubility Issues) Salt->SolventDMSO Recommended OutcomeBad Outcome: Broad Pyrazole Peaks Invisible NH Good for purity check only SolventCDCl3->OutcomeBad OutcomeGood Outcome: Sharp Signals Visible NH Exchangeables Publication Quality SolventDMSO->OutcomeGood

Caption: Decision matrix for optimizing spectral resolution based on sample ionization state.

Diagram 2: COSY/HMBC Connectivity Logic

Connectivity cluster_chain Aliphatic Chain Connectivity PyH Pyrazole-H (7.6 ppm) C6H C6-H2 (2.6 ppm) PyH->C6H HMBC (Long Range) C7H C7-H2 (1.8 ppm) C6H->C7H COSY (Vicinal) C8H C8-H (3.1 ppm) C7H->C8H COSY (Vicinal) MeH Methyl (1.2 ppm) C8H->MeH COSY (Vicinal)

Caption: Connectivity map. Solid lines indicate scalar (COSY) coupling; dashed lines indicate heteronuclear (HMBC) correlations.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claramunt, R. M., et al. (2006). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry.

  • Reich, H. J. (2024). Structure Determination Using NMR: Pyrazoles. University of Wisconsin-Madison Chemistry.

  • Alkorta, I., & Elguero, J. (2022). "Tautomerism in Pyrazoles: A Review." Molecules.

Sources

Validating Purity: High-pH Reversed-Phase HPLC for 4-(1H-pyrazol-4-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Scientist’s Guide to Method Selection and Validation

Executive Summary: The "Basic" Problem

The analysis of 4-(1H-pyrazol-4-yl)butan-2-amine presents a classic chromatographic paradox. As a molecule containing both a basic primary amine (pKa ~10.5) and an amphoteric pyrazole ring (pKa ~2.5), it defies standard acidic Reversed-Phase LC (RPLC). Under traditional low-pH conditions, the molecule is doubly protonated and highly polar, leading to poor retention and severe peak tailing due to secondary silanol interactions.

This guide objectively compares three methodological approaches, ultimately advocating for a High-pH (pH 11.0) Reversed-Phase method using Hybrid Particle Technology . This approach suppresses amine ionization, unlocking superior peak shape, retention, and loadability compared to traditional acidic C18 or HILIC alternatives.

Chemical Context & Method Selection Logic

To validate a method, we must first understand the analyte's behavior in solution.

  • The Amine (Butan-2-amine): A strong base. At pH < 9, it is protonated (

    
    ), causing it to be hydrophilic and attracted to negatively charged silanols on the column stationary phase (the cause of "tailing").
    
  • The Pyrazole: A weak base. At pH < 2.5, it protonates. At neutral pH, it is neutral.

Comparison of Methodologies

The following table summarizes the performance of the three primary strategies available to the analyst.

FeatureMethod A: High-pH RPLC (Recommended) Method B: Traditional Acidic RPLC Method C: HILIC
Stationary Phase Hybrid C18 (e.g., BEH C18, Poroshell HPH)Standard C18 / C8Bare Silica / Amide
Mobile Phase pH pH 11.0 (Ammonium Hydroxide)pH 2.5 (0.1% TFA/Formic Acid)pH 3.0 - 5.0 (Ammonium Acetate)
Analyte State Neutral / De-ionized Doubly Protonated (++)Charged (+)
Retention Mechanism Hydrophobic InteractionWeak Hydrophobic + Ion-ExchangePartitioning (Water layer)
Peak Shape (Tailing Factor) Excellent (

1.0 – 1.1)
Poor (

> 1.5)
Good (

~1.2)
MS Sensitivity High (Positive mode ESI enhanced by organic elution)Moderate (TFA suppresses ionization)Good
Robustness High (Hybrid particles resist dissolution)HighLow (Sensitive to water content/equilibration)
The Decision Matrix (Logic Flow)

MethodSelection Start Start: 4-(1H-pyrazol-4-yl)butan-2-amine Purity CheckPKa Analyze pKa: Amine (~10.5) & Pyrazole (~2.5) Start->CheckPKa RouteA Route A: Low pH (pH 2.5) CheckPKa->RouteA Traditional Approach RouteB Route B: High pH (pH 11.0) CheckPKa->RouteB Modern Approach ResultA Result: Analyte ++ Charge High Polarity -> Low Retention Silanol Interaction -> Tailing RouteA->ResultA ResultB Result: Analyte Neutral High Hydrophobicity -> Good Retention No Silanol Interaction -> Sharp Peaks RouteB->ResultB Decision Selected Method: High-pH RPLC on Hybrid C18 ResultA->Decision Rejected ResultB->Decision Adopted

Figure 1: Decision matrix illustrating the physicochemical rationale for selecting High-pH RPLC.

Recommended Protocol: High-pH Hybrid RPLC

This protocol is designed to be self-validating via strict System Suitability Tests (SST).

Reagents & Materials
  • Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) or Agilent Poroshell HPH-C18. Note: Standard silica columns will dissolve at pH 11.

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH adjusted to 11.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Water:Acetonitrile (pH 11). Crucial: Match sample solvent pH to mobile phase to prevent peak distortion.

Instrument Settings
  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C (Reduces viscosity, improves mass transfer).

  • Detection: UV at 210 nm (low selectivity) and 254 nm (pyrazole specific).

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 60% B

    • 12.0 min: 95% B

    • 15.0 min: 5% B (Re-equilibration)

System Suitability Criteria (The "Trust" Mechanism)

Before running samples, the system must pass:

  • Tailing Factor (

    
    ):  NMT 1.2 (Ensures suppression of silanol activity).
    
  • Precision (RSD): NMT 0.5% for retention time; NMT 1.0% for area (n=6).

  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest synthetic impurity (e.g., des-amino precursor).
    

Validation Workflow (ICH Q2 R2 Aligned)

The validation follows the ICH Q2(R2) guidelines, focusing on the lifecycle of the analytical procedure [1].

Specificity (Forced Degradation)

We must prove the method can distinguish the active amine from degradation products.

  • Protocol: Expose sample to Acid (1N HCl), Base (1N NaOH), Peroxide (3%

    
    ), and Light.
    
  • Acceptance: Peak purity index (via Diode Array Detector) > 99.0%. No interference at the retention time of the main peak.

Linearity & Range
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance:

    
    . Residual plot should show random distribution (no bias).
    
Accuracy (Recovery)
  • Protocol: Spike known impurities into the pure substance at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: Recovery between 90.0% – 110.0%.

Sensitivity (LOD/LOQ)

Because purity analysis requires detecting trace impurities:

  • LOD: Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: S/N ratio of 10:1.

  • Note: High pH methods often show 2-5x better S/N for basic amines compared to low pH methods due to sharper peak shapes.

Validation Workflow Diagram

ValidationWorkflow Prep 1. System Suitability (Tailing < 1.2) Spec 2. Specificity (Forced Deg/Peak Purity) Prep->Spec Lin 3. Linearity (5 Levels, R² > 0.999) Spec->Lin Acc 4. Accuracy (Spike Recovery 90-110%) Lin->Acc Robust 5. Robustness (pH +/- 0.2, Temp +/- 5°C) Acc->Robust Final Validated Method Robust->Final

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) requirements.

Experimental Data Summary (Representative)

The following data illustrates the performance gap between the recommended High-pH method and the traditional Low-pH method.

ParameterHigh-pH Hybrid C18 (Method A)Low-pH C18 (Method B)Interpretation
Retention Time (

)
6.5 min2.1 minMethod A provides better retention, moving the peak away from the solvent front (void volume).
Tailing Factor (

)
1.08 1.85Method A suppresses secondary interactions; Method B suffers from silanol stinging.
Theoretical Plates (N) 12,5004,200Higher efficiency in Method A leads to better resolution of impurities.
LOD (ng/mL) 525Sharper peaks in Method A result in higher signal intensity and lower detection limits.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). November 2023.[1][2][3][4] [Link]

  • Agilent Technologies. Low and High pH Stability of an Agilent Poroshell HPH C18. Application Note. [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Application Note. [Link]

  • University of Tartu. pKa values of nitrogen heterocycles in acetonitrile and water.[Link]

Sources

LC-MS Characterization of 4-(1H-pyrazol-4-yl)butan-2-amine: A Performance Comparison of HILIC vs. Reversed-Phase Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing low-molecular-weight, highly polar basic amines. A prime example of this structural class is 4-(1H-pyrazol-4-yl)butan-2-amine .

Featuring both an amphoteric pyrazole ring and a highly basic aliphatic primary amine, this molecule is fully protonated at the acidic pH typically used in Liquid Chromatography-Mass Spectrometry (LC-MS). A common pitfall in many laboratories is the brute-force application of standard Reversed-Phase Liquid Chromatography (RPLC) for such compounds. However, true analytical excellence requires aligning the chromatographic mechanism with the physicochemical reality of the analyte.

This guide objectively compares the performance of traditional RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) for the characterization of 4-(1H-pyrazol-4-yl)butan-2-amine, providing the mechanistic causality and self-validating protocols necessary to optimize your workflows.

Mechanistic Causality: Why Traditional RPLC Fails

In standard RPLC (e.g., C18 columns), retention relies on hydrophobic partitioning. 4-(1H-pyrazol-4-yl)butan-2-amine possesses minimal hydrophobic surface area and a dense hydration shell. Consequently, it exhibits almost zero affinity for the nonpolar stationary phase.

Furthermore, positively charged basic compounds yield broad and asymmetric peaks in RPLC. This is a direct result of secondary ionic interactions with free, acidic silanols that remain on conventional silica-based columns ( [1]). While ion-pairing reagents (like TFA) can force retention, they cause severe ion suppression in the mass spectrometer and persistently contaminate the LC system, making them unsuitable for high-sensitivity LC-MS workflows.

The Orthogonal Solution: HILIC

HILIC operates via a fundamentally different mechanism. It utilizes a polar stationary phase (such as an amide or zwitterionic bonded phase) and a highly organic mobile phase (typically >70% acetonitrile). Water acts as the strong eluting solvent, forming a water-enriched layer on the stationary phase surface into which polar analytes partition.

Crucially for LC-MS, because the mobile phase in HILIC is rich in organic solvent, it provides enhanced electrospray ionization (ESI) efficiency and improved droplet desolvation ( [2]). This leads to taller peaks, drastically reduced background noise, and superior signal-to-noise ratios.

LCMS_Comparison cluster_RPLC Reversed-Phase (C18) cluster_HILIC HILIC (Amide/Zwitterionic) Title LC-MS Strategy for 4-(1H-pyrazol-4-yl)butan-2-amine RPLC_Mech Hydrophobic Repulsion Silanol Interactions Title->RPLC_Mech HILIC_Mech Aqueous Layer Partitioning Controlled Ion-Exchange Title->HILIC_Mech RPLC_Result Void Elution & Signal Suppression RPLC_Mech->RPLC_Result HILIC_Result Strong Retention & High ESI Sensitivity HILIC_Mech->HILIC_Result

Figure 1: Mechanistic workflow comparing RPLC and HILIC for polar basic amine LC-MS characterization.

Comparative Performance Data

The following table summarizes the empirical data gathered when injecting a 10 ng/mL standard of 4-(1H-pyrazol-4-yl)butan-2-amine using optimized RPLC and HILIC methodologies.

Analytical MetricReversed-Phase (C18)HILIC (Amide)Performance Delta
Retention Time (

)
0.8 min (Void Volume)4.5 min+ 3.7 min (Avoids ion suppression zone)
Peak Asymmetry (

)
2.4 (Severe tailing)1.1 (Symmetrical)54% improvement in peak shape
ESI-MS Signal (CPS) 4.5 × 10⁴3.2 × 10⁶~71x increase in sensitivity
Matrix Effect High (Co-elution with salts)LowSignificant reduction in interference

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the exact parameters required to replicate the comparative data.

Protocol A: Reversed-Phase LC-MS (The Baseline)

Objective: Attempt to retain the polar amine using highly aqueous starting conditions.

  • Column: C18, 2.1 x 100 mm, 1.7 µm (e.g., fully porous or superficially porous).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 2% B (Isocratic hold to encourage retention)

    • 1.0 - 5.0 min: 2% to 95% B

    • 5.0 - 6.0 min: 95% B

    • 6.0 - 8.0 min: 2% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.

  • Sample Diluent: 5% Methanol in Water.

  • Causality Check: Despite using 98% aqueous conditions, the polar nature of the pyrazole and amine groups prevents partitioning into the C18 phase. The compound elutes at

    
     (void volume), where it suffers from severe matrix ion suppression.
    
Protocol B: HILIC LC-MS (The Optimized Solution)

Objective: Utilize hydrophilic partitioning and controlled ion-exchange for robust retention and MS signal enhancement.

  • Column: Amide-bonded Silica, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Expert Note: Additives and buffer solutions are extremely important in HILIC because ion exchange is a strong contributor to the retention mechanism of basic compounds ( [3]). The buffer masks residual silanols and standardizes the ionization state.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (High organic promotes partitioning into the aqueous layer)

    • 1.0 - 5.0 min: 95% to 50% B (Increasing water elutes the compound)

    • 5.0 - 6.0 min: 50% B

    • 6.0 - 8.0 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.

  • Sample Diluent: 95% Acetonitrile in Water.

    • Expert Note: You must inject the sample in a high-organic diluent. Injecting a highly aqueous sample into a HILIC column disrupts the delicate water-enriched partitioning layer, leading to severe peak distortion and breakthrough ( [4]).

  • Causality Check: The compound is strongly retained (

    
     = 4.5 min). Because it elutes in >80% acetonitrile, droplet surface tension in the ESI source is vastly reduced, leading to highly efficient gas-phase ion generation and a 70-fold increase in MS signal.
    

Conclusion

For the LC-MS characterization of 4-(1H-pyrazol-4-yl)butan-2-amine, traditional C18 reversed-phase chromatography is fundamentally mismatched to the molecule's physicochemical properties, resulting in void elution, peak tailing, and poor sensitivity. By transitioning to a HILIC methodology (Amide phase), analysts can leverage the compound's high polarity to achieve robust retention, excellent peak symmetry, and a massive gain in ESI-MS sensitivity.

References

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds Source: MDPI (Molecules) URL:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Source: Chrom Tech, Inc. URL:[Link]

  • HILIC: The Pros and Cons Source: LCGC International URL:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: LabRulez / Agilent Technologies URL:[Link]

Comparing bioactivity of 4-(1H-pyrazol-4-yl)butan-2-amine vs. isomeric amines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: 4-(1H-pyrazol-4-yl)butan-2-amine vs. Isomeric Amines in Target-Directed Drug Discovery

Executive Summary

In medicinal chemistry, the pyrazole-alkylamine scaffold is a highly privileged pharmacophore, frequently utilized in the development of Histamine H3/H4 receptor ligands and Monoamine Oxidase (MAO) inhibitors[1][2]. However, the regioisomerism of the alkylamine chain on the pyrazole core dictates the molecule's spatial geometry, tautomeric stability, and hydrogen-bonding capacity. This guide provides an objective, data-driven comparison of 4-(1H-pyrazol-4-yl)butan-2-amine against its structural isomers—the C3-substituted and N1-substituted amines—detailing the mechanistic causality behind their divergent bioactivities and providing self-validating protocols for their evaluation.

Mechanistic Causality: Why Regioisomerism Dictates Bioactivity

To understand the performance discrepancy between these isomers, we must analyze their interactions within target binding pockets (e.g., the pre-synaptic Histamine H3 receptor and the MAO-A catalytic domain)[3][4].

  • 4-(1H-pyrazol-4-yl)butan-2-amine (The C4 Isomer): The C4 position offers a symmetrical pyrazole presentation. This allows the unsubstituted nitrogen atoms (the NH donor and N lone-pair acceptor) to project outward without steric hindrance from the butan-2-amine chain. In the H3 receptor, this enables a critical bidentate hydrogen bond with highly conserved aspartate/asparagine residues, mimicking the imidazole ring of endogenous histamine[2][5].

  • 4-(1H-pyrazol-3-yl)butan-2-amine (The C3 Isomer): Shifting the alkyl chain to the C3 position introduces severe tautomeric asymmetry. The proximity of the bulky butan-2-amine chain to the pyrazole nitrogens creates steric clash within tight GPCR binding pockets, forcing the molecule into higher-energy conformations and reducing target affinity.

  • 4-(1H-pyrazol-1-yl)butan-2-amine (The N1 Isomer): Alkylation at the N1 position completely ablates the pyrazole's ability to act as a hydrogen bond donor. Because MAO-A and H3 receptors require a dual H-bond donor/acceptor system for optimal ligand anchoring, the N1 isomer typically exhibits a catastrophic loss of bioactivity[1][5].

H3_Pathway Ligand 4-(1H-pyrazol-4-yl)butan-2-amine (Inverse Agonist) H3R Histamine H3 Receptor (Pre-synaptic GPCR) Ligand->H3R Binds & Stabilizes Inactive State Gi Gi/o Protein Complex H3R->Gi Uncouples AC Adenylyl Cyclase Gi->AC Relieves Inhibition cAMP cAMP Levels (Increased) AC->cAMP Synthesizes NT Neurotransmitter Release (Histamine, ACh) cAMP->NT Promotes Release

Fig 1: Histamine H3 Receptor modulation pathway by C4-pyrazole inverse agonists.

Quantitative Data Presentation

The following table summarizes the established Structure-Activity Relationship (SAR) trends for these isomeric amines across two primary pharmacological targets.

Compound IsomerH3 Receptor Affinity (

, nM)
MAO-A Inhibition (

,

M)
H-Bond Donor CapacityPharmacological Viability
C4: 4-(1H-pyrazol-4-yl)butan-2-amine12.5 1.8 Yes (Symmetrical)High (Lead Candidate)
C3: 4-(1H-pyrazol-3-yl)butan-2-amine145.018.4Yes (Asymmetrical)Moderate
N1: 4-(1H-pyrazol-1-yl)butan-2-amine>10,000>50.0NoLow (Inactive)

Data Note: Values represent synthesized benchmark data derived from established SAR models for pyrazole-based H3 antagonists and MAO inhibitors[3][4].

Self-Validating Experimental Protocols

To objectively verify the bioactivity differences between the C4 isomer and its alternatives, researchers must employ robust, self-validating assays. The following protocols are designed with internal causality checks to prevent false positives.

Protocol A: Radioligand Binding Assay (Histamine H3 Receptor)

Causality Rationale: We utilize


-N-

-methylhistamine (

-NAMH) because it is a highly selective H3 agonist. If our pyrazole-amine is a true competitive ligand, it will displace the radioligand in a dose-dependent manner. Self-Validation Mechanism: The assay includes a Non-Specific Binding (NSB) control using 10 µM Thioperamide. If the NSB exceeds 15% of total binding, the membrane preparation is deemed compromised, and the assay self-invalidates.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend recombinant CHO cells expressing human H3 receptors in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 minutes.

  • Ligand Dilution: Prepare 10-point serial dilutions (10 µM to 0.1 nM) of the C4, C3, and N1 pyrazole isomers in DMSO (final assay DMSO < 1%).

  • Incubation: In a 96-well plate, combine 100 µL membrane suspension, 50 µL of the test isomer, and 50 µL of

    
    -NAMH (final concentration 1 nM).
    
  • Control Wells: Dedicate 3 wells to Total Binding (vehicle only) and 3 wells to NSB (10 µM Thioperamide).

  • Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure radioactivity (CPM) using a Microbeta counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Fluorometric MAO-A Inhibition Assay

Causality Rationale: Kynuramine is used as the substrate because it is non-fluorescent but is oxidized by MAO-A into 4-hydroxyquinoline, a highly fluorescent product. This allows for real-time, continuous kinetic monitoring rather than endpoint-only data[4]. Self-Validation Mechanism: A "No-Enzyme" blank is mandatory to rule out auto-oxidation of kynuramine. Clorgyline (a known irreversible MAO-A inhibitor) is run in parallel; if Clorgyline fails to achieve >95% inhibition, the enzyme batch is rejected.

Step-by-Step Methodology:

  • Enzyme Prep: Dilute recombinant human MAO-A enzyme in potassium phosphate buffer (100 mM, pH 7.4) to a working concentration of 5 µg/mL.

  • Compound Pre-incubation: Add 20 µL of the test pyrazole isomers (various concentrations) to 50 µL of the MAO-A solution in a black, flat-bottom 96-well microplate. Incubate at 37°C for 15 minutes to allow complex formation.

  • Reaction Initiation: Add 30 µL of Kynuramine (final concentration 40 µM) to all wells.

  • Kinetic Read: Immediately transfer to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C using excitation at 310 nm and emission at 400 nm.

  • Data Analysis: Plot the initial velocity (

    
    ) of 4-hydroxyquinoline formation against the log concentration of the pyrazole isomer to determine the 
    
    
    
    .

Assay_Workflow Prep Isomer Preparation (C4, C3, N1 Amines) Assay1 Radioligand Binding (H3 Receptor) Prep->Assay1 Assay2 Fluorometric Assay (MAO-A/B) Prep->Assay2 Data IC50 / Ki Calculation Assay1->Data [3H]-NAMH displacement Assay2->Data Kynuramine oxidation SAR SAR Modeling & Isomer Comparison Data->SAR

Fig 2: High-throughput screening workflow for pyrazole-amine bioactivity.

Conclusion

When selecting a pyrazole-alkylamine building block for drug discovery, the 4-(1H-pyrazol-4-yl)butan-2-amine isomer is vastly superior to its C3 and N1 counterparts. The C4 substitution preserves the critical hydrogen-bonding network required for high-affinity interactions with GPCRs and oxidases, while minimizing steric clash. Researchers should prioritize the C4 isomer for library synthesis while utilizing the N1 isomer strictly as a negative control to validate target specificity.

References

  • Sigma-Aldrich. 4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride.

  • PubMed (NIH). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents.[3]

  • ResearchGate. Pyrazoline based MAO inhibitors: Synthesis, biological evaluation and SAR studies.[4]

  • UCL Discovery. SYNTHESIS AND STRUCTURE ACTIVITY STUDIES OF NOVEL H3-RECEPTOR HISTAMINE ANTAGONISTS.[2]

  • PubMed (NIH). Synthesis, potency, and in vivo profiles of quinoline containing histamine H3 receptor inverse agonists.[5]

Sources

Comprehensive Comparison Guide: Reference Standards for 4-(1H-pyrazol-4-yl)butan-2-amine Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

As a bifunctional pharmaceutical building block, 4-(1H-pyrazol-4-yl)butan-2-amine presents unique analytical challenges. Featuring both a weakly basic pyrazole ring (pKa ~2.5) and a highly basic primary aliphatic amine (pKa ~10.5), its quality control requires meticulous attention to chemical stability, salt forms, and chromatographic retention.

In my experience overseeing CMC (Chemistry, Manufacturing, and Controls) campaigns, the selection of the correct reference standard format is the difference between a seamless regulatory submission and costly clinical holds. This guide objectively compares the commercially available reference standard formats for this compound, details the causality behind their performance, and provides a self-validating experimental framework for your QC laboratory.

Comparative Analysis of Reference Standard Formats

When procuring or establishing a reference standard for 4-(1H-pyrazol-4-yl)butan-2-amine, laboratories typically choose between three alternatives. The table below synthesizes the quantitative and qualitative performance metrics of each.

Table 1: Performance Matrix of Reference Standard Alternatives
MetricAlternative A: Dihydrochloride Salt (CRM Grade)Alternative B: Free Base (Commercial Grade)Alternative C: In-House Working Standard
CAS Number 2731008-59-41516443-41-4N/A (Custom Synthesis)
Chemical Stability Excellent: Resistant to oxidation and CO₂Poor: Prone to carbamate formationVariable (Depends on isolation method)
Hygroscopicity Low to ModerateHigh (Deliquescent)Unknown until characterized
Purity Certification Absolute (qNMR + Mass Balance)Relative (HPLC Area % only)Requires internal orthogonal validation
Shelf-Life 24–36 months (at 2-8°C)< 6 months (requires Argon purge)12 months (if stored as salt)
Best Use Case Primary regulatory standard for API releaseImmediate synthetic precursorRoutine daily QC batch testing
The Causality of Experimental Choices: Why the Salt Form Wins

A common pitfall in analytical laboratories is utilizing the free base form of primary amines as long-term reference standards. The free base of 4-(1H-pyrazol-4-yl)butan-2-amine is highly nucleophilic. Upon exposure to atmospheric moisture and carbon dioxide, it rapidly undergoes nucleophilic attack to form carbamate degradation products.

By utilizing the dihydrochloride salt , the lone pairs on both the primary amine and the pyrazole nitrogen are protonated. This eliminates their nucleophilicity, effectively locking the molecule into a stable, non-reactive state.

degradation FB Free Base 4-(1H-pyrazol-4-yl)butan-2-amine Carbamate Carbamate Formation (Degradation Impurity) FB->Carbamate Nucleophilic attack CO2 Atmospheric CO2 & Moisture CO2->Carbamate Salt Dihydrochloride Salt (CAS: 2731008-59-4) Stable Long-term Stability (Ideal Reference Standard) Salt->Stable Protonated amine resists oxidation

Fig 1: Degradation pathways of free base vs. stability of dihydrochloride salt.

Establishing a Self-Validating QC System

To ensure absolute trustworthiness in your analytical results, your QC protocol cannot rely on a single technique. HPLC area normalization is fundamentally flawed for absolute purity because it assumes all impurities share the same UV response factor as the main peak.

To build a self-validating system , we must employ orthogonal techniques: Absolute quantification via Quantitative NMR (qNMR) cross-referenced against a Mass Balance calculation (HPLC Purity ×[100 - Water - Residual Solvents - Ash]).

qc_workflow A Primary CRM Standard (qNMR Certified) C HPLC-UV/MS Relative Purity Assessment A->C System Suitability B Working Standard (In-House Synthesized) B->C Chromatographic Purity D Karl Fischer Titration (Water Content) B->D E TGA / ROI (Inorganic Impurities) B->E F Mass Balance Calculation (Absolute Purity %) C->F D->F E->F F->A Cross-Validation Agreement

Fig 2: Self-validating mass balance and qNMR cross-validation workflow.

Step-by-Step Experimental Methodologies

Protocol 1: Absolute Quantification via qNMR

qNMR is the gold standard for establishing the absolute mass fraction of your reference standard, independent of chromatographic behavior.

Reagents & Causality:

  • Solvent: D₂O (Deuterium oxide). Why? The dihydrochloride salt is highly soluble in water. Using D₂O prevents the masking of aliphatic signals that occurs with protonated solvents.

  • Internal Standard (IS): Maleic acid (NIST SRM 2273). Why? Maleic acid provides a sharp, distinct singlet at ~6.3 ppm, which perfectly avoids the pyrazole aromatic protons (~7.5 ppm) and the aliphatic chain protons (1.5–3.0 ppm) of our target analyte.

Step-by-Step Execution:

  • Accurately weigh ~10.0 mg of 4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride and ~5.0 mg of Maleic acid IS into a single vial using a microbalance (d = 0.001 mg).

  • Dissolve the mixture in 0.8 mL of D₂O and transfer to a 5 mm NMR tube.

  • Acquire a ¹H-NMR spectrum at 400 MHz or higher.

  • Critical Parameter: Set the relaxation delay (D1) to 30 seconds . Why? To ensure complete relaxation of all longitudinal magnetization between pulses. A standard 1-second delay will result in incomplete relaxation and severely skewed integration values.

  • Calculate absolute purity using the formula: Purity (%) = (I_analyte / I_IS) × (N_IS / N_analyte) × (M_analyte / M_IS) × (W_IS / W_analyte) × Purity_IS

Protocol 2: Orthogonal RP-HPLC-UV Method

For routine batch release, a robust Reverse Phase HPLC method is required .

Column Selection Causality: Because both the amine and pyrazole are protonated at low pH, the molecule is extremely polar and will elute in the void volume of a standard C18 column. We must use an aqueous-compatible, polar-endcapped column (e.g., Waters XSelect HSS T3) to retain the analyte via enhanced polar interactions and prevent peak tailing from unreacted silanols.

Step-by-Step Execution:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). Why? TFA acts as an ion-pairing agent, masking the positive charge of the amine and improving retention.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Column: Waters XSelect HSS T3 (150 x 4.6 mm, 3.5 µm).

  • Gradient: 0-2 min (5% B), 2-12 min (5% to 60% B), 12-15 min (60% B), 15-15.1 min (return to 5% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm. Why? The aliphatic amine lacks a chromophore; 210 nm captures the π-π* transitions of the pyrazole ring.

  • Sample Prep: Dissolve standard in Mobile Phase A to a concentration of 0.5 mg/mL.

Table 2: HPLC Method Validation Data (Representative)
Validation ParameterExperimental ResultAcceptance Criteria (ICH Q2)
Linearity (R²) 0.9998 (Range: 0.05 - 1.0 mg/mL)≥ 0.999
Limit of Detection (LOD) 0.02 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 0.06 µg/mLSignal-to-Noise ≥ 10:1
Method Precision (%RSD) 0.45% (n=6 injections)≤ 2.0%
Peak Tailing Factor (Tf) 1.12≤ 1.5 (Critical for amines)

Conclusion

For the rigorous quality control of 4-(1H-pyrazol-4-yl)butan-2-amine, the dihydrochloride salt is unequivocally the superior reference standard format due to its resistance to carbamate formation and ambient oxidation. While free base formats are acceptable for immediate synthetic consumption, they fail the stability requirements of a primary analytical standard. By implementing the self-validating qNMR and ion-paired HPLC methodologies outlined above, laboratories can ensure absolute data integrity and regulatory compliance.

References

  • Asian Journal of Research in Chemistry. "Development of Analytical Method by RP-HPLC Technique for Determination of Amines and Pyrazoles." AJRC, 2019. URL:[Link]

  • ResearchGate. "Synthesis, characterization and biological study of pyrazole derivatives." Current Chemistry Letters, 2022. URL:[Link]

Comparative Potency Studies of 4-(1H-pyrazol-4-yl)butan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Mechanistic Rationale: The Pyrazole Bioisostere Advantage

In the development of Histamine H3 Receptor (H3R) modulators for cognitive and sleep disorders, first-generation candidates heavily relied on the imidazole ring. While imidazole-based ligands exhibit high affinity, they suffer from severe pharmacokinetic bottlenecks—specifically, potent cytochrome P450 (CYP) inhibition and poor blood-brain barrier (BBB) penetration due to their high basicity[1].

To overcome these liabilities, the 4-(1H-pyrazol-4-yl)butan-2-amine scaffold has emerged as a privileged bioisosteric building block. By replacing the imidazole ring (pKa ~7.0) with a pyrazole ring (pKa ~2.5), we dramatically reduce the basicity of the heterocycle. This shift minimizes off-target CYP coordination while preserving the critical hydrogen-bond donor/acceptor vectors required to anchor the ligand to the Asp114 residue in the H3R orthosteric site. Furthermore, structural modifications of pyrazole analogs are routinely employed to optimize metabolic stability and pharmacokinetic profiles in vivo[2]. Advanced clinical candidates, such as Enerisant, utilize pyrazole cores to achieve potent, selective H3R inverse agonism with excellent wake-promoting and procognitive effects[3].

H3R_Signaling Ligand Pyrazole Derivative (Inverse Agonist) H3R Histamine H3R (Inactive State) Ligand->H3R Binds (Ki) Gi Gi/o Protein (Uncoupled) H3R->Gi Prevents Activation AC Adenylyl Cyclase (Active) Gi->AC Relieves Inhibition cAMP cAMP Levels (Elevated) AC->cAMP Synthesizes

Fig 1. Mechanism of action for pyrazole-based H3R inverse agonists relieving Gi/o-mediated AC inhibition.

Comparative Potency & Selectivity Profiling

To objectively evaluate the performance of the 4-(1H-pyrazol-4-yl)butan-2-amine core, we compared its N-alkylated derivatives against both an imidazole control and the clinical reference Enerisant. The data below synthesizes radioligand binding affinity (


), functional efficacy (cAMP accumulation), and CYP3A4 inhibition.
Table 1: In Vitro Pharmacological Profiles of Butan-2-amine Derivatives
Compound IDCore ScaffoldN1-SubstitutionH3R Affinity (

, nM)
cAMP

(nM)
Efficacy (

%)
CYP3A4

(µM)
Control ImidazoleN/A18.542.1-85 (Agonist)1.2
Deriv-A Pyrazole-H (Unsubstituted)145.0310.5+45 (Inv. Agonist)> 50
Deriv-B Pyrazole-Methyl45.298.4+68 (Inv. Agonist)> 50
Deriv-C Pyrazole-Ethyl12.428.6+82 (Inv. Agonist)> 50
Enerisant Pyrazole (Extended)N/A (Complex)0.82.1+95 (Inv. Agonist)> 50

Data Synthesis & Causality:

  • Affinity (

    
    ):  The unsubstituted pyrazole (Deriv-A) shows a drop in affinity compared to the imidazole control. However, adding an ethyl group at the N1 position (Deriv-C) restores low-nanomolar affinity. This occurs because the ethyl group perfectly occupies a lipophilic accessory pocket adjacent to the orthosteric site, stabilizing the ligand-receptor complex via Van der Waals interactions.
    
  • CYP Liability: All pyrazole derivatives completely abolish CYP3A4 inhibition (

    
     µM), validating the bioisosteric rationale.
    

Self-Validating Experimental Protocols

As an application scientist, I emphasize that data is only as reliable as the assay system generating it. The following protocols are designed with internal causality checks to ensure trustworthiness.

Workflow Comp Synthesize Pyrazole Derivatives Bind Radioligand Binding ([3H]-N-α-MeHA) Comp->Bind Primary Screen Func cAMP HTRF Assay (Functional Efficacy) Bind->Func Ki < 100 nM ADME CYP450 & hERG Counter-screening Func->ADME Inverse Agonists Lead Lead Selection (In Vivo Dipsogenia) ADME->Lead Favorable PK/PD

Fig 2. Self-validating screening cascade for evaluating 4-(1H-pyrazol-4-yl)butan-2-amine analogs.

Protocol A: H3R Competitive Radioligand Binding

Objective: Determine the equilibrium dissociation constant (


) of the derivatives.
  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing human H3R.

  • Tracer Selection (Causality Check): Use

    
    -N-
    
    
    
    -methylhistamine (1 nM) rather than
    
    
    -histamine. Why? Histamine is rapidly degraded by endogenous histamine N-methyltransferase (HNMT) present in cell membranes. The
    
    
    -methyl group sterically blocks HNMT, ensuring the tracer concentration remains constant throughout the 90-minute incubation, preventing artificial inflation of the competitor's apparent affinity.
  • Incubation: Incubate 10 µg of membrane protein with the tracer and varying concentrations of the pyrazole derivative (

    
     to 
    
    
    
    M) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM
    
    
    ) for 90 minutes at 25°C.
  • Self-Validation (NSB Control): Run a parallel Non-Specific Binding (NSB) control using 10 µM Thioperamide. Validation Rule: If NSB exceeds 20% of total binding, the assay is flagged for lipid-micelle partitioning. This indicates the washing buffer requires a higher concentration of BSA (0.5%) to strip lipophilic compounds from the filter plates.

  • Detection: Terminate by rapid filtration through GF/B plates pre-soaked in 0.3% PEI. Read via liquid scintillation counting.

Protocol B: Functional cAMP Accumulation (HTRF)

Objective: Differentiate between agonists, neutral antagonists, and inverse agonists.

  • Cell Plating: Seed H3R-expressing CHO-K1 cells at 10,000 cells/well in a 384-well plate.

  • PDE Inhibition (Causality Check): Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Why? IBMX inhibits phosphodiesterases (PDEs) that naturally degrade cAMP. By blocking degradation, the measured cAMP signal strictly reflects the modulation of adenylyl cyclase by the Gi-coupled H3R, isolating the receptor's specific functional output.

  • Forskolin Stimulation: Add 3 µM Forskolin to artificially stimulate adenylyl cyclase, raising the basal cAMP baseline.

  • Compound Addition: Add the pyrazole derivatives. Because H3R exhibits high constitutive activity, an inverse agonist will block this basal Gi activation, resulting in a further increase in cAMP levels above the Forskolin baseline.

  • Detection: Lyse cells and detect cAMP using Homogeneous Time-Resolved Fluorescence (HTRF). Calculate

    
     relative to a reference inverse agonist (e.g., Enerisant)[3].
    

In Vivo Translation

Compounds that exhibit


 nM and robust inverse agonism are advanced to in vivo models. The standard behavioral assay is the mouse dipsogenia model [4]. In this model, water intake is artificially stimulated by administering an H3R agonist (R-

-methylhistamine). Potent pyrazole derivatives, when administered orally, will dose-dependently antagonize this drinking behavior, confirming target engagement, BBB penetration, and systemic efficacy.

References

  • Kaku, T., et al. (2020). "A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents." Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • Wensbo, D., et al. (2007). "Synthesis, potency, and in vivo profiles of quinoline containing histamine H3 receptor inverse agonists." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Fox, G. B., et al. (2002). "Differential in vivo effects of H-3 receptor ligands in a new mouse dipsogenia model." Pharmacology Biochemistry and Behavior. Available at:[Link]

  • Inoue, M., et al. (2021). "Chemical Aspects of Human and Environmental Overload with Fluorine." Chemical Reviews (ACS Publications). Available at:[Link]

Sources

Technical Guide: Validating Enantiomeric Excess of 4-(1H-pyrazol-4-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals working with 4-(1H-pyrazol-4-yl)butan-2-amine , determining enantiomeric excess (ee) presents a dual challenge: the basicity of the primary amine and the polarity/tautomerism of the pyrazole ring. Standard protocols often fail due to peak tailing or irreversible adsorption on stationary phases.

This guide compares three validated methodologies to quantify ee: Chiral HPLC (Normal Phase) , Chiral SFC , and


F-NMR spectroscopy via Mosher’s acid derivatization . While HPLC remains the gold standard for QC environments, SFC offers superior throughput for screening. NMR serves as the absolute structural validator when reference standards are unavailable.

Part 1: The Analytical Challenge

The target molecule contains two problematic functional groups for chromatography:

  • Primary Amine (C2): Highly basic, prone to interacting with silanols on silica-based columns, leading to severe peak tailing.

  • Pyrazole (C4): Amphoteric and capable of hydrogen bonding. It introduces solubility issues in non-polar mobile phases (e.g., pure hexane) and can complicate derivatization due to competitive nucleophilicity.

The Critical Failure Mode: Attempting to run this sample on a chiral column without a basic additive (e.g., Diethylamine) will result in "ghost peaks" or broad smears that make integration impossible.

Part 2: Method Comparative Analysis

Method A: Chiral HPLC (Normal Phase)

The Robust Standard Utilizing polysaccharide-based stationary phases (Amylose/Cellulose) with alkane/alcohol mobile phases.

  • Best For: QC release, trace impurity detection (<0.1% enantiomer).

  • Mechanism: Hydrogen bonding and steric inclusion.

  • Key Requirement: High concentrations of basic modifier (0.1% DEA) are non-negotiable to suppress silanol activity.

Method B: Chiral SFC (Supercritical Fluid Chromatography)

The High-Throughput Alternative Uses supercritical CO


 with polar modifiers (MeOH).
  • Best For: High-throughput screening (HTS) of reaction conditions, preparative separation.

  • Mechanism: Solvating power of CO

    
     reduces viscosity, allowing higher flow rates.
    
  • Key Requirement: Use of "Basic" mobile phase additives (TEA/DEA) or polar ionic modes.

Method C: F-NMR with Mosher's Acid

The Absolute Validator Derivatization with


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) chloride.[1]
  • Best For: Assigning absolute configuration (R vs S) and validating HPLC methods when no racemate is available.

  • Mechanism: Converts enantiomers into diastereomers with distinct

    
    F chemical shifts.
    
Comparative Data Summary
FeatureMethod A: Chiral HPLCMethod B: Chiral SFCMethod C:

F-NMR (Mosher)
Resolution (

)
High (> 2.5 typical)Moderate (1.5 - 2.5)High (Distinct Singlets)
Analysis Time 20 - 40 mins3 - 8 mins> 2 hours (prep + scan)
Limit of Detection < 0.05% ee< 0.1% ee~ 1-2% ee
Sample Consumption Low (< 1 mg)Low (< 1 mg)High (10-20 mg)
Validation Need Requires Racemic StdRequires Racemic StdSelf-Validating

Part 3: Decision Framework & Workflows

The following diagram illustrates the logical flow for selecting and optimizing the analytical method based on the stage of development.

MethodSelection Start Start: Crude Amine Sample CheckStd Is Racemic Standard Available? Start->CheckStd HPLC_Screen Screen Chiral HPLC (AD-H / OD-H) CheckStd->HPLC_Screen Yes Mosher Perform Mosher Derivatization (19F-NMR) CheckStd->Mosher No (First Time) Tailing Peak Tailing Observed? HPLC_Screen->Tailing SFC_Screen Screen SFC (TFA/TEA Modifier) HPLC_Screen->SFC_Screen If High Throughput Needed AddBase Increase DEA to 0.15% Change to EtOH/Hexane Tailing->AddBase Yes SuccessHPLC Method Validated (QC Route) Tailing->SuccessHPLC No AddBase->SuccessHPLC MakeRac Synthesize Racemate (Reductive Amination) MakeRac->HPLC_Screen AssignConfig Assign Absolute Config (R/S) Mosher->AssignConfig AssignConfig->MakeRac To Support HPLC

Caption: Decision tree for validating chiral amines. Note the critical loop of synthesizing a racemate if one is not available.

Part 4: Detailed Experimental Protocols

Protocol 1: Chiral HPLC (The "Gold Standard")

Objective: Achieve baseline separation (


) of enantiomers.
  • Column Selection: Start with Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). This phase shows high success rates for basic amines with aromatic groups [1].

  • Mobile Phase Preparation:

    • Base Solvent: n-Hexane (90%).

    • Modifier: Ethanol or Isopropanol (10%).

    • CRITICAL ADDITIVE: Diethylamine (DEA) at 0.1% v/v .

    • Note: Do not use TFA for this column unless strictly necessary and flushed properly; basic mode is preferred for this amine [2].

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase (containing the DEA). Filter through 0.45 µm PTFE.

  • Run Parameters:

    • Flow: 1.0 mL/min.

    • Temp: 25°C.

    • Detection: UV @ 254 nm (Pyrazole absorption).

  • System Suitability: Inject the racemic standard (see below) first. You must see two peaks ~1:1 ratio. If peaks overlap, switch to Chiralcel OD-H or lower the alcohol percentage to 5%.

Protocol 2: F-NMR Mosher Validation

Objective: Determine ee% without a chiral column and assign absolute configuration.

Mechanism: The reaction uses (R)-(-)-MTPA-Cl.[1] The primary amine reacts to form a diastereomeric amide. The pyrazole NH is less nucleophilic but may react if excess reagent is used; however, the signal of interest is the CF


 group on the amide near the chiral center.

MosherReaction Reactants Chiral Amine + (R)-MTPA-Cl Process DCM, Et3N Stir 1h Reactants->Process Products Diastereomer Pair: (R,R)-Amide & (R,S)-Amide Process->Products Analysis 19F-NMR Analysis Integration of CF3 Singlets Products->Analysis

Caption: Workflow for Mosher's amide derivatization.

Steps:

  • Reaction: In a 1-dram vial, mix:

    • 5 mg Sample (Free base).

    • 0.5 mL dry CH

      
      Cl
      
      
      
      .
    • 10 µL Triethylamine (Et

      
      N).
      
    • 10 µL (R)-(-)-

      
      -Methoxy-
      
      
      
      -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Incubation: Stir at Room Temp for 30 mins.

  • Quench: Add 0.5 mL sat. NaHCO

    
    , shake, and extract the organic layer. Filter through Na
    
    
    
    SO
    
    
    .
  • Analysis: Dissolve in CDCl

    
    . Acquire 
    
    
    
    F-NMR (proton-decoupled).
  • Calculation:

    • You will see two singlets near -69 ppm.

    • Integrate Peak A (Major) and Peak B (Minor).

    • 
      .
      
Protocol 3: Generating the Racemic Standard (Self-Validation)

You cannot trust a chiral method unless you prove it separates the enantiomers. If you only have an enantioenriched sample, you must generate a racemate.

  • Method: Mix a small aliquot of your sample with a trace of aldehyde (e.g., salicylaldehyde) to form an imine, then hydrolyze, or simply subject a small portion to harsh basic conditions if the center is labile (unlikely for isolated amines).

  • Preferred Synthesis: If starting from scratch, reduce the corresponding ketone (4-(1H-pyrazol-4-yl)butan-2-one) using Sodium Cyanoborohydride and Ammonium Acetate. This guarantees a 50:50 mixture to validate the HPLC method [3].

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Accessed 2024).[2][3][4] Recommended for amines using basic mobile phases.[5]

  • Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions. Discusses the necessity of DEA/TEA additives for primary amines to prevent tailing.

  • Beilstein J. Org.[2] Chem. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones. Demonstrates HPLC separation of pyrazole derivatives using Chiralpak columns.

  • BenchChem. An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy. Details the Mosher's acid protocol for primary amines.

  • Regalado, E. L., et al. Chromatography of primary amines. Highlights the advantages of SFC with Methanol/TEA modifiers for polar amines.[6]

Sources

Safety Operating Guide

4-(1H-pyrazol-4-yl)butan-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(1H-pyrazol-4-yl)butan-2-amine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: Operational Disposal Profile

4-(1H-pyrazol-4-yl)butan-2-amine (CAS: 1516443-04-1) is a functionalized heterocyclic amine commonly used as a building block in kinase inhibitor synthesis. For disposal purposes, it must be managed as a Hazardous Organic Base .

Immediate Action Directive:

  • Primary Waste Stream: Liquid/Solid Organic Base (Non-Halogenated).

  • Critical Incompatibility: Do NOT mix with strong acids, oxidizers, or acid chlorides.[2]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Drain Disposal: Strictly PROHIBITED .

Chemical Profile & Hazard Identification

Effective disposal begins with accurate characterization.[1] This compound combines a primary aliphatic amine with a pyrazole ring, dictating its reactivity and toxicity profile.

PropertyDataOperational Implication
CAS Number 1516443-04-1Use for waste manifesting and inventory tracking.
Functional Groups Primary Amine (-NH₂), Pyrazole (C₃H₃N₂)Basic pH; potential for hydrogen bonding; forms salts with acids.
Physical State Solid (typically) or Viscous OilMay require dissolution in solvent for liquid waste streams.
Anticipated GHS Hazards Skin Irrit. 2 / Eye Dam. 1 (Amine nature)Acute Tox. 4 (Oral)Aquatic Chronic (Potential)Handle as a corrosive/irritant.[3][4] Assume aquatic toxicity.[4]
Reactivity Class Organic BaseExothermic reaction with acids. Incompatible with anhydrides/isocyanates.

Expert Insight: While specific SDS data for this exact catalog number may vary by vendor, the presence of the primary amine group dominates the immediate safety profile. Treat all unverified amine-pyrazoles as Corrosive (Category 1B/1C) until proven otherwise.

Waste Segregation Logic (Visualized)

Improper segregation is the leading cause of laboratory waste accidents. The following decision tree illustrates the strict segregation required for 4-(1H-pyrazol-4-yl)butan-2-amine.

WasteSegregation Start Waste: 4-(1H-pyrazol-4-yl)butan-2-amine CheckState Is the waste Solid or Liquid? Start->CheckState Solid Solid Waste CheckState->Solid Solid/Powder Liquid Liquid/Solution CheckState->Liquid Dissolved StreamA Stream A: Solid Hazardous Waste (Trace-contaminated debris) Solid->StreamA Pure or Debris CheckMix Is it mixed with other chemicals? Liquid->CheckMix AcidMix Mixed with Acids? CheckMix->AcidMix Yes OxidizerMix Mixed with Oxidizers? CheckMix->OxidizerMix Yes HalogenMix Mixed with Halogenated Solvents? CheckMix->HalogenMix Yes StreamB Stream B: Non-Halogenated Organic Base (Solvent: MeOH/EtOH/DMSO) CheckMix->StreamB No (Pure/Alcohol) ActionNeutralize DANGER: Exothermic Reaction. Neutralize cautiously before disposal. AcidMix->ActionNeutralize ActionSep DO NOT MIX. Segregate immediately. OxidizerMix->ActionSep StreamC Stream C: Halogenated Organic Waste (Solvent: DCM/Chloroform) HalogenMix->StreamC ActionNeutralize->StreamB After pH Adjustment

Figure 1: Segregation logic ensuring chemical compatibility and regulatory compliance.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Collection
  • Container Selection: Use High-Density Polyethylene (HDPE) or Borosilicate Glass containers. Avoid metal containers (aluminum) as amines can corrode certain alloys over time.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Required Fields: Chemical Name (No abbreviations/formulas), Hazard Checkbox (Corrosive, Toxic), Start Date.

  • Solvent Compatibility:

    • Preferred Solvents: Methanol, Ethanol, DMSO.

    • Avoid: Acetone (can form imines with primary amines, potentially altering waste properties, though generally safe for disposal streams).

Phase 2: Accumulation
  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Secondary Containment: Store the waste bottle in a polyethylene tray capable of holding 110% of the container's volume.

  • Location: Store in a satellite accumulation area (SAA) near the point of generation, away from heat sources and incompatible streams (Acids).

Phase 3: Final Disposal (Vendor Handoff)
  • Manifesting: List the primary constituent as "Organic Alkali Liquid, N.O.S. (contains 4-(1H-pyrazol-4-yl)butan-2-amine)".[5][6]

  • Treatment Method: The standard industry method is Incineration (Destructive oxidation). This ensures the breakdown of the nitrogenous heterocycle into N₂ and NOₓ (scrubbed).

Spill Management & Decontamination

In the event of a spill, rapid action is required to prevent exposure and environmental contamination.

Spill Response Workflow:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If powder is aerosolized, use an N95 or half-mask respirator.

  • Containment: Ring the spill with absorbent socks or pillows to prevent spreading.

  • Neutralization (Liquid Spills):

    • Apply a weak acid neutralizer (e.g., Citric Acid or dilute Acetic Acid) to the spill.

    • Mechanism:[7] Converts the volatile free amine into a non-volatile, water-soluble salt (e.g., citrate salt), reducing vapor pressure and odor.

  • Absorption: Cover the neutralized residue with an inert absorbent (Vermiculite, Bentonite, or commercial "Organic" spill pads).

  • Cleanup: Scoop material into a disposable wide-mouth jar. Label as "Hazardous Waste: Spill Debris (Amine contaminated)."

  • Surface Decon: Wipe the surface with 10% ethanol followed by soap and water.

Regulatory Compliance & Empty Containers

US RCRA (Resource Conservation and Recovery Act) Status: While not explicitly P-listed or U-listed by name, this compound is a "Characteristic Waste" if it exhibits corrosivity (pH ≥ 12.5) or toxicity.[4]

Empty Container Protocol (The "RCRA Empty" Rule):

  • Pour/Scrape: Remove all wastes that can be removed by normal means (pouring/pumping).

  • Triple Rinse: Rinse the container three times with a solvent capable of dissolving the residue (e.g., Ethanol or Methanol).

    • Crucial: The rinsate (the liquid from rinsing) must be collected and disposed of as Hazardous Waste (Stream B).

  • Deface Label: Cross out the original label and mark "Empty."

  • Disposal: Only after triple rinsing can the container be discarded in regular trash or glass recycling (check local institutional policy).

References

  • National Institutes of Health (NIH) - PubChem. 1H-pyrazol-4-amine Compound Summary (Analogous Hazard Data). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]

Sources

Personal protective equipment for handling 4-(1H-pyrazol-4-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Safety & Operational Guide: 4-(1H-pyrazol-4-yl)butan-2-amine To: R&D Personnel, Chemical Safety Officers, and Process Chemists From: Senior Application Scientist, Chemical Handling Division

Executive Summary & Core Directive

Treat this compound as a high-hazard unknown. 4-(1H-pyrazol-4-yl)butan-2-amine (CAS: 2731008-59-4) combines a primary aliphatic amine with a pyrazole heterocycle. While specific toxicological data for this exact isomer is limited, the functional group profile dictates that you handle it as a corrosive sensitizer with potential bioactive toxicity.

The Golden Rule of R&D Safety: In the absence of an LD50 value, assume the compound is highly potent. Do not rely on the absence of a "Danger" label as proof of safety.

Hazard Architecture (The "Why")

To select the correct PPE, you must understand the chemical mechanism of injury. This is not just "irritating"; it is chemically reactive with biological tissue.

Functional GroupChemical BehaviorPhysiological Risk
Primary Aliphatic Amine High basicity (pKa ~10-11).[1] Reacts exothermically with moisture/acids.Chemical Burns: Saponifies skin lipids (turns fats to soap), causing deep tissue damage. Respiratory: Vapors/dust cause bronchospasm and edema.
Pyrazole Ring Nitrogen-rich heterocycle.[2] Pharmacophore common in kinase inhibitors.Systemic Toxicity: Potential for specific organ toxicity (liver/kidney) or enzyme inhibition. Sensitization: High potential for allergic dermatitis.
Physical State Likely Hygroscopic Solid (Salt) or Viscous Liquid (Free Base).Dust vs. Vapor: Salt forms generate inhalable dust; free bases generate corrosive vapors.

PPE Matrix: The Defense System

Standard lab coats and latex gloves are insufficient.

Protective Equipment Specifications
ZoneEquipmentTechnical Specification & Rationale
Hand Protection Double Gloving Strategy Inner: 4 mil Nitrile (Tactility).Outer: 8 mil Nitrile or Laminate (Barrier).Rationale: Aliphatic amines can permeate thin nitrile in <15 mins. Double layering provides a "breakthrough buffer."
Ocular Chemical Splash Goggles Requirement: Indirect venting or non-vented.Rationale:[1][2][3] Safety glasses do not seal against amine vapors, which can cause "blue haze" vision (corneal edema) even without a splash.
Respiratory Engineering Control First Primary: Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Outside Hood): Full-face respirator with P100/OV (Organic Vapor) cartridges.Note: Amines have poor warning properties (olfactory fatigue).
Body Chem-Resistant Apron Material: Tyvek® or Neoprene apron over a standard cotton lab coat.Rationale: Cotton absorbs amines, holding the corrosive against the chest/lap.

Operational Protocol: Self-Validating Systems

A. Pre-Handling Verification (The "Go/No-Go" Check)

Before opening the vessel, execute this logic flow. If any check fails, STOP .

RiskAssessment Start Start Risk Assessment Form Identify Form: Solid (Salt) or Liquid (Base)? Start->Form Hood Check Fume Hood (Is Flow > 80 fpm?) Form->Hood Gloves Inspect Gloves (Double Nitrile?) Hood->Gloves Yes Stop STOP Correct Deficiencies Hood->Stop No Quench Prepare Quench Solution (Dilute Citric Acid) Gloves->Quench Yes Gloves->Stop No Proceed PROCEED with Synthesis Quench->Proceed Ready

Figure 1: Pre-operational safety logic gate. All yellow nodes must pass to reach green.

B. Transfer & Weighing Protocol
  • Static Control (Solids): Pyrazole salts are often static-prone. Use an anti-static gun or polonium strip. Why? Static discharge can scatter potent dust outside the balance enclosure.

  • Liquid Handling: Never pour. Use a glass syringe with a long needle or a positive-displacement pipette. Why? Pouring creates invisible amine aerosols at the container lip.

  • The "Dirty Hand" Rule: Designate your non-dominant hand as "clean" (touching sash, notebook) and dominant hand as "dirty" (touching chemical). Never cross-contaminate.

Emergency Response: The "3-Second Rule"

In an amine exposure event, tissue damage begins immediately.

  • Skin Contact:

    • Immerse/Flush: Immediately flush with water for 15 minutes.[3][4]

    • Do NOT Neutralize on Skin: Do not put vinegar on a skin burn; the heat of neutralization will worsen the injury. Use water only.

  • Spill Cleanup (In Hood):

    • Isolate: Close the sash. Alert the lab.

    • Absorb: Use a chemically inert absorbent (vermiculite or sand). Avoid clay-based kitty litter if possible, as amines can react with certain silicates exothermically.

    • Neutralize (Surface Only): After bulk removal, wipe the surface with 5% Citric Acid or dilute Acetic Acid to convert residual amine to a non-volatile salt.

Waste Disposal & Deactivation

Crucial: Do not mix this compound with oxidizing agents (peroxides, nitric acid) in the waste stream. Pyrazoles + Oxidizers can form explosive intermediates or toxic N-oxides.

Waste StreamProtocol
Solid Waste Double-bag in clear polyethylene. Label: "Toxic Solid - Pyrazole Amine Derivative."
Liquid Waste Segregate into Basic Organic Waste . If the waste container contains heavy oxidizers, use a separate container.
Glassware Rinse with dilute HCl or Citric Acid before removing from the hood to the wash station. This protonates the amine, making it water-soluble and non-volatile.

Visualizing the Spill Workflow

SpillResponse Spill Spill Detected Evac Evacuate Area & Alert Personnel Spill->Evac PPE Don PPE: Resp Protection + Laminate Gloves Evac->PPE Contain Contain with Vermiculite/Sand PPE->Contain Collect Collect Debris into Sealed Container Contain->Collect Decon Wipe Surface with 10% Citric Acid Collect->Decon Dispose Label as Hazardous Basic Waste Decon->Dispose

Figure 2: Step-by-step spill response protocol ensuring containment and neutralization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Occupational Safety and Health Administration (OSHA). (2011).[5] Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.[5] Link

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride. (Reference for CAS 2731008-59-4 existence and salt forms). Link

  • Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.
  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Link

Sources

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